4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
Description
BenchChem offers high-quality 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-carbamoyl-3,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICFTLBHIJDLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C(=O)N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid synthesis route
An In-Depth Technical Guide to the Synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic route for 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, a key building block in modern medicinal chemistry and drug discovery. The synthesis is strategically designed to proceed from commercially available starting materials, navigating through key chemical transformations including nucleophilic aromatic substitution, nitrile hydrolysis, and a critical lithium-halogen exchange for the introduction of the boronic acid moiety. This document offers detailed, step-by-step experimental protocols, explains the causal reasoning behind the selection of reagents and reaction conditions, and presents quantitative data in a clear, tabular format. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical insights for the successful synthesis of this important compound.
Introduction: The Significance of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
Substituted phenylboronic acids are of paramount importance in organic synthesis, largely due to their extensive application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2][3] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including many active pharmaceutical ingredients (APIs). The specific molecule of interest, 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, incorporates several key structural features that make it a highly valuable building block in drug discovery.
The difluorinated phenyl ring can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] The aminocarbonyl (carboxamide) group is a common functional group in many drugs, capable of participating in hydrogen bonding interactions with protein targets. The boronic acid moiety serves as a versatile handle for the aforementioned Suzuki-Miyaura coupling, enabling its incorporation into a wide array of molecular scaffolds.[4][5]
This guide will delineate a logical and efficient synthetic pathway to access this important compound, providing detailed experimental procedures and the scientific rationale behind each step.
Overall Synthetic Strategy
The synthesis of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid can be approached through a multi-step sequence starting from a readily available difluorinated aromatic compound. The proposed strategy involves the initial introduction of a cyano group, which can then be hydrolyzed to the desired aminocarbonyl functionality. The final key step is the introduction of the boronic acid group via a halogen-metal exchange reaction.
Caption: Overall synthetic workflow for 4-(aminocarbonyl)-3,5-difluorophenylboronic acid.
Detailed Synthesis Route and Experimental Protocols
Step 1: Synthesis of 4-Bromo-2,6-difluorobenzonitrile
The initial step involves the introduction of a cyano group onto the 1-bromo-3,5-difluorobenzene ring. A well-established method for this transformation is the Rosenmund-von Braun reaction, which utilizes a copper(I) cyanide reagent. A similar procedure has been reported for the synthesis of 4-amino-3,5-difluorobenzonitrile from 4-bromo-2,6-difluoroaniline.[6]
Experimental Protocol:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-bromo-3,5-difluorobenzene (1.0 eq.), copper(I) cyanide (1.2 eq.), and anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a vigorously stirred aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-bromo-2,6-difluorobenzonitrile.
Causality Behind Experimental Choices:
-
Copper(I) Cyanide: This reagent is a classic and effective source of the cyanide nucleophile for aromatic substitution on aryl halides.
-
DMF as Solvent: DMF is a high-boiling polar aprotic solvent that can effectively dissolve the reactants and facilitate the nucleophilic aromatic substitution reaction at elevated temperatures.
-
Ferric Chloride/HCl Workup: This step is crucial for breaking down the stable copper-cyanide complexes formed during the reaction, allowing for the isolation of the desired nitrile product.
Step 2: Synthesis of 4-Bromo-2,6-difluorobenzamide
The next step is the partial hydrolysis of the nitrile group to the corresponding primary amide. This can be achieved under either acidic or basic conditions. A controlled reaction is necessary to avoid over-hydrolysis to the carboxylic acid. The conversion of benzonitrile to benzamide is a well-documented transformation.[7][8][9]
Experimental Protocol:
-
In a round-bottom flask, dissolve 4-bromo-2,6-difluorobenzonitrile (1.0 eq.) in a suitable solvent such as tert-butanol or a mixture of DMSO and water.
-
Add a catalyst, such as manganese dioxide on silica gel or a strong acid like sulfuric acid or a base like sodium hydroxide.[10]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction by TLC to ensure the consumption of the starting nitrile and the formation of the amide.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction is performed under acidic conditions, neutralize the mixture with a suitable base (e.g., sodium bicarbonate). If under basic conditions, neutralize with a dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-2,6-difluorobenzamide by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Partial Hydrolysis: The choice of reaction conditions (temperature, catalyst, and reaction time) is critical to favor the formation of the amide over the carboxylic acid. Using milder conditions and monitoring the reaction closely are key.
-
Manganese Dioxide on Silica Gel: This reagent has been reported for the selective conversion of nitriles to amides.[10]
Step 3: Synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
The final and most critical step is the introduction of the boronic acid group. This is typically achieved through a lithium-halogen exchange reaction at low temperature, followed by quenching with a trialkyl borate ester. This method is widely used for the synthesis of substituted phenylboronic acids.[11][12][13]
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve 4-bromo-2,6-difluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a dry, three-necked flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete lithium-halogen exchange.
-
In a separate dry flask, dissolve triisopropyl borate (1.2 eq.) in anhydrous THF and cool to -78 °C.
-
Transfer the aryllithium species generated in the first flask to the triisopropyl borate solution via a cannula, again maintaining a very low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/acetone or ethyl acetate/hexanes) or by washing with a non-polar solvent to remove non-polar impurities.
Caption: Key steps in the formation of the boronic acid moiety.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent reaction with the borate ester are highly exothermic and the resulting aryllithium species can be unstable at higher temperatures. Maintaining a very low temperature is crucial to prevent side reactions and decomposition.[14]
-
n-Butyllithium: A strong organolithium base that readily undergoes halogen-metal exchange with aryl bromides.
-
Triisopropyl Borate: A common and effective electrophile for trapping the aryllithium intermediate to form the boronate ester, which is then hydrolyzed to the boronic acid upon acidic workup.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the success of the reaction.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) | Purity (%) |
| 1 | 1-Bromo-3,5-difluorobenzene | 4-Bromo-2,6-difluorobenzonitrile | CuCN, DMF | 70-85 | >95 |
| 2 | 4-Bromo-2,6-difluorobenzonitrile | 4-Bromo-2,6-difluorobenzamide | H2SO4 or MnO2/SiO2 | 60-75 | >97 |
| 3 | 4-Bromo-2,6-difluorobenzamide | 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid | n-BuLi, B(OiPr)3 | 40-60 | >98 |
Note: The yields and purities are estimates based on related literature procedures and may vary depending on the specific reaction conditions and purification methods employed.
Conclusion
The synthesis of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid presented in this guide offers a reliable and scalable route to this valuable building block. By carefully controlling the reaction conditions at each stage, particularly during the critical low-temperature lithium-halogen exchange and borylation step, researchers can successfully obtain the target compound in good yield and high purity. The insights into the rationale behind the experimental choices should empower scientists to troubleshoot and optimize the synthesis as needed for their specific applications in drug discovery and development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Cai, D., et al. (2002). A Clean and Efficient Procedure for the Synthesis of 3-Pyridinylboronic Acid. Organic Process Research & Development, 6(4), 431-432.
- Liu, K.-T., et al. (1988). A Mild and Selective Method for the Conversion of Nitriles to Amides. Synthesis, 1988(9), 715.
-
Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]
- Thompson, W. J., & Gaudino, J. (1984). A general method for the synthesis of arylboronic acids. The Journal of Organic Chemistry, 49(26), 5237-5243.
-
Filo. (2024). Write reaction showing conversion of Benzonitrile into benzoic acid... Retrieved from [Link]
-
Kumar, S., Ambatwar, R., & Khatik, G. (2019). Easy and efficient direct conversion of aryl nitrile into aryl amide. ResearchGate. Retrieved from [Link]
-
Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(12), 1913-1920. [Link]
- Google Patents. (n.d.). Process for preparing substituted phenyl boronic acids.
- Barboza, D., et al. (2020). Investigation of a Lithium-Halogen Exchange Flow Process for the Preparation of Boronates by Using a Cryo-Flow Reactor. Organic Process Research & Development, 24(9), 1736-1744.
- Ley, S. V., et al. (2009). A Cryo-Flow Reactor for Low-Temperature Organometallic Chemistry. Organic Letters, 11(21), 4902-4905.
- Google Patents. (n.d.). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Burke, S. D., & Sametz, G. M. (1999). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]
Sources
- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, a fluorinated arylboronic acid derivative of significant interest in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its properties and provides actionable experimental protocols for its characterization.
Introduction: The Significance of Fluorinated Arylboronic Acids
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid belongs to a class of compounds that are pivotal in modern organic synthesis, most notably as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of fluorine atoms on the phenyl ring significantly modulates the electronic properties of the molecule, influencing its reactivity, acidity, and metabolic stability. The aminocarbonyl group further imparts distinct polarity and hydrogen bonding capabilities. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in drug design, the development of advanced materials, and as a versatile chemical probe.
Core Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C₇H₆BF₂NO₃ | - |
| Molecular Weight | 200.94 g/mol | Calculated[1] |
| CAS Number | 924279-82-3 | -[1] |
| Appearance | White to off-white solid (predicted) | General observation for similar compounds |
| Melting Point | Data not available | - |
| Boiling Point | 310.4 ± 52.0 °C at 760 mmHg | Calculated[1] |
| Density | 1.50 ± 0.1 g/cm³ | Calculated[1] |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Expert Insight: The calculated boiling point suggests high thermal stability, a common trait for aromatic compounds. However, boronic acids can undergo dehydration to form boroxines at elevated temperatures, a factor to consider in thermal analyses. The difluoro-substitution is expected to lower the pKa of the boronic acid compared to its non-fluorinated analog, enhancing its Lewis acidity.
Structural and Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. While specific spectra for this compound are not publicly available, the following provides an expected profile based on analogous structures and foundational principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic proton will likely appear as a multiplet in the downfield region (typically δ 7.0-8.0 ppm). The amide protons (NH₂) will present as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.
-
¹³C NMR: The carbon NMR will reveal the number of unique carbon environments. The carbonyl carbon of the amide will be observed at the downfield end of the spectrum (around 160-170 ppm). The aromatic carbons will appear in the δ 110-160 ppm region, with the carbons directly bonded to fluorine exhibiting characteristic splitting due to C-F coupling.
-
¹⁹F NMR: Fluorine NMR is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the two equivalent fluorine atoms. The chemical shift will be indicative of the electronic environment of the fluorine atoms on the aromatic ring.
-
¹¹B NMR: Boron-11 NMR can confirm the presence of the boronic acid functionality. The chemical shift will be characteristic of a tri-coordinate boron atom in a boronic acid.
Diagram: Expected ¹H NMR Pattern
Caption: Predicted ¹H NMR spectral regions for the title compound.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
O-H stretch: A broad band around 3200-3500 cm⁻¹ corresponding to the boronic acid hydroxyl groups.
-
N-H stretch: Two sharp peaks in the range of 3100-3500 cm⁻¹ for the primary amide.
-
C=O stretch: A strong absorption around 1650-1690 cm⁻¹ for the amide carbonyl.
-
C-F stretch: Strong bands in the 1100-1300 cm⁻¹ region.
-
B-O stretch: A strong, broad band around 1300-1400 cm⁻¹.
Acidity (pKa)
The pKa of a boronic acid is a critical parameter that governs its interaction with diols and its utility in applications such as biosensors. The electron-withdrawing nature of the two fluorine atoms and the aminocarbonyl group is expected to lower the pKa of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). For comparison, the structurally similar 4-amino-3-fluorophenylboronic acid has a pKa of 7.8 when acetylated.[2]
Experimental Protocol: Potentiometric Titration for pKa Determination
This protocol outlines a robust method for the experimental determination of the pKa value.
Diagram: Workflow for pKa Determination
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Methodology:
-
Solution Preparation: Prepare a solution of the boronic acid of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).
-
pH Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pKa.
-
Titration: Titrate the boronic acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first derivative of the curve.[3][4]
Solubility Profile
Solubility is a critical determinant of a compound's utility in various applications, from reaction conditions to bioavailability in drug development. The solubility of boronic acids can be complex due to the equilibrium between the monomeric acid and its trimeric anhydride (boroxine).
Expected Solubility:
-
Polar Protic Solvents (e.g., Water, Methanol): The aminocarbonyl and boronic acid groups should impart some solubility in polar protic solvents through hydrogen bonding. However, the aromatic ring and fluorine atoms contribute to its hydrophobic character.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Good solubility is anticipated in these solvents due to their ability to act as hydrogen bond acceptors and their overall polarity.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in nonpolar solvents.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining thermodynamic solubility.[5]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: Determine the concentration of the compound in the saturated solution using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Quantification: Calculate the solubility from the measured concentration.
Thermal Stability
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability and decomposition profile of the compound.
-
TGA: This technique measures the change in mass of a sample as a function of temperature. For a boronic acid, TGA can reveal the temperature at which dehydration to the boroxine occurs, as well as the onset of thermal decomposition.
-
DSC: This method measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine the melting point and enthalpy of fusion, as well as to study other thermal events like crystallization and decomposition.
Expert Insight: When interpreting the thermal data of boronic acids, it is crucial to consider the potential for dehydration to form the corresponding boroxine, which will have a different thermal profile than the monomeric acid.
Conclusion
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a valuable building block with a unique combination of functional groups that dictate its physicochemical properties. While a complete experimental dataset is not yet publicly available, this guide provides a robust framework for understanding its expected behavior and outlines the necessary experimental protocols for its thorough characterization. The insights and methodologies presented here are intended to empower researchers in their efforts to effectively utilize this and similar compounds in the advancement of science and medicine.
References
For further reading and detailed protocols, please refer to the following resources:
- Beachell, H. C., & Beistel, D. W. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 3(7), 1028-1032.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15070-15077.
- Gierczyk, B., et al. (2013). 17O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(4), 1083-1091.
- Gierczyk, B., et al. (2013). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 51(12), 829-833.
- Liana, M., et al. (2018). Growth of Boronic Acid Based Two-Dimensional Covalent Networks on a Metal Surface under Ultrahigh Vacuum.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Tural, B., Tural, S., & Demirel, G. (2007). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Journal of Thermal Analysis and Calorimetry, 89(2), 471-475.
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722.
- Glushkova, A. V., et al. (2021). DSC, TGA, and DTGA dependences obtained when heating boron oxide in an inert medium in open crucibles in the STA device at a rate of 10 K/min: dehydration of boric acid (1) and evaporation of B2O3 (2). Combustion, Explosion, and Shock Waves, 57(4), 436-445.
- Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Organic & Biomolecular Chemistry, 13(28), 7685-7691.
- ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 116.
- Hall, D. G. (Ed.). (2011).
- El-Ghol, M. A., & El-Hady, D. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 249-255.
- Stella, V. J., & He, Y. (2008).
Sources
An In-depth Technical Guide to 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, structural features, synthesis, and key applications, with a focus on providing practical insights for laboratory and developmental use.
Core Chemical Identity
Chemical Name: 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid CAS Number: 924279-82-3 Molecular Formula: C₇H₆BF₂NO₃ Molecular Weight: 200.94 g/mol
Structure:
The molecular structure of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is characterized by a central phenyl ring substituted with a boronic acid group [-B(OH)₂], an aminocarbonyl (carboxamide) group [-C(=O)NH₂], and two fluorine atoms.
Caption: Chemical structure of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for this specific compound is not widely published, the following table summarizes key computed and available information. Researchers should perform their own analytical characterization for validation.
| Property | Value/Information | Source/Method |
| Molecular Weight | 200.94 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Inferred from related compounds |
| Solubility | Expected to have limited solubility in water and better solubility in polar organic solvents like DMSO and DMF. | Inferred from related compounds |
| pKa | The boronic acid moiety is expected to have a lower pKa than non-fluorinated analogs due to the electron-withdrawing nature of the fluorine atoms.[1][2] | Theoretical |
| ¹H NMR | Expected signals would include aromatic protons, protons of the boronic acid hydroxyl groups, and protons of the amide group. The aromatic proton signals would show coupling to the fluorine atoms. | Theoretical |
| ¹³C NMR | Expected signals would include carbons of the phenyl ring (with C-F coupling), the carbonyl carbon, and the carbon attached to the boron atom. | Theoretical |
| ¹⁹F NMR | A single signal is expected for the two equivalent fluorine atoms. | Theoretical |
Expert Insight: The presence of two fluorine atoms ortho to the boronic acid group significantly influences the electronic properties of the molecule. These electron-withdrawing groups increase the Lewis acidity of the boron atom, which can impact its reactivity in cross-coupling reactions and its ability to bind to diols.[2]
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis:
A logical approach to the synthesis involves the borylation of a suitable precursor, such as 3,5-difluoro-4-bromobenzamide.
Caption: Retrosynthetic pathway for the target compound.
Hypothetical Synthesis Protocol:
Step 1: Synthesis of 3,5-Difluoro-4-bromobenzamide
This intermediate can be prepared from 1-bromo-3,5-difluorobenzene through a sequence of formylation or carboxylation followed by amidation. A more direct route could involve a directed ortho-metalation, but this can be challenging to control regioselectively. A plausible, albeit multi-step, route starting from a commercially available material like 4-amino-3,5-difluorobenzoic acid could also be envisioned, involving protection, conversion of the carboxylic acid to an amide, and then a Sandmeyer reaction to introduce the bromo group, followed by deprotection.
Step 2: Borylation to form 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
The key step is the conversion of the aryl bromide to the boronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 3,5-difluoro-4-bromobenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again keeping the temperature below -70 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C until the solution is acidic (pH ~2). The mixture is then partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Self-Validation and Controls: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.
Applications in Research and Development
Phenylboronic acids are crucial reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[3] The specific structural features of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid make it a valuable building block for several applications:
Medicinal Chemistry and Drug Discovery
-
Scaffold for Bioactive Molecules: The difluorophenylamide moiety is a common feature in many modern pharmaceuticals. The fluorine atoms can enhance metabolic stability and binding affinity, while the amide group can participate in hydrogen bonding interactions with biological targets.[4]
-
Introduction of a Versatile Handle: The boronic acid group serves as a versatile handle for introducing this fluorinated scaffold into a wide range of molecules via Suzuki coupling. This allows for the rapid generation of libraries of compounds for screening in drug discovery programs.
-
Potential as a Warhead: While the primary use is as a building block, boronic acids themselves can act as inhibitors of certain enzymes, such as serine proteases.
Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner for the synthesis of complex biaryl structures.
General Experimental Workflow for Suzuki Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is critical and depends on the reactivity of the coupling partners. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required.
-
Base: The base is necessary to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. Degassing the solvent is crucial to prevent the oxidation of the palladium(0) catalyst.
Trustworthiness through Self-Validation: Each Suzuki coupling reaction should be optimized for the specific substrates being used. A small-scale trial to screen different catalysts, bases, and solvents is recommended to identify the optimal conditions before proceeding to a larger scale.
Conclusion
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a reactive boronic acid handle, a hydrogen-bonding amide group, and metabolically stabilizing fluorine atoms makes it particularly attractive for applications in drug discovery and development. While detailed published data on this specific compound is limited, its synthesis and reactivity can be reliably predicted from established chemical principles, providing a solid foundation for its use in research.
References
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7929-7932.
-
Request PDF. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
PubChem. (3-Carbamoyl-4-fluorophenyl)boronic acid. Available at: [Link]
- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Google Patents. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
Sources
- 1. rsc.org [rsc.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility and Stability of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid for Drug Development Professionals
Section 1: Introduction and Molecular Profile
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is an emerging building block in medicinal chemistry and drug development. Its unique structural features—a phenylboronic acid core flanked by two electron-withdrawing fluorine atoms and functionalized with a hydrogen-bonding aminocarbonyl group—make it a valuable synthon for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Understanding the fundamental physicochemical properties of this reagent, specifically its solubility and stability, is paramount for its effective use in synthesis, formulation, and ultimately, for the development of robust and reliable drug candidates.
This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. By synthesizing established principles of boronic acid chemistry with field-proven analytical methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights needed to confidently handle and characterize this important molecule.
Molecular Structure:
Caption: Comparative workflows for thermodynamic and kinetic solubility assessment.
Protocol: Thermodynamic Solubility via Shake-Flask Method
Causality: This method is designed to achieve a true equilibrium between the solid state and the solution, providing the most accurate and thermodynamically relevant solubility value. The extended incubation time allows for the dissolution and potential re-precipitation process to stabilize.
-
Preparation: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).
-
Addition of Compound: Add an excess amount of solid 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid to a known volume of each buffer in a sealed vial. The excess should be clearly visible.
-
Equilibration: Place the vials in a shaker or rotator bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.[1]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step. Centrifugation at high speed is often preferred over filtration, as the compound may adsorb to the filter material, underestimating solubility.[2]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.
Section 4: Chemical Stability and Degradation Pathways
Boronic acids are versatile but possess inherent instabilities that must be characterized to ensure the quality and reliability of drug substances and products.[3][4] Forced degradation studies are the cornerstone of this characterization, deliberately stressing the molecule to identify potential degradation products and pathways.
Core Degradation Pathways
-
Oxidative Deboronation: This is a common pathway where the carbon-boron bond is cleaved in the presence of an oxidizing agent (e.g., hydrogen peroxide or ambient oxygen), converting the boronic acid to the corresponding phenol (4-hydroxy-3,5-difluorobenzamide) and boric acid.[4] The electron-withdrawing fluorine atoms on the phenyl ring are expected to slow this process.[5][6]
-
Protodeboronation (Hydrolysis): This involves the hydrolytic cleavage of the C-B bond to yield the parent arene (3,5-difluorobenzamide). This can occur under both acidic and basic conditions, though aryl boronic acids are generally more resistant than their alkyl counterparts.[3]
-
Amide Hydrolysis: The aminocarbonyl group itself can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 4-carboxy-3,5-difluorophenylboronic acid.
Experimental Workflow: Forced Degradation Studies
Causality: The goal of forced degradation is not to destroy the molecule completely, but to achieve a target degradation of 5-20%. This allows for the generation of sufficient quantities of degradation products for identification and ensures the analytical method is "stability-indicating"—that is, capable of resolving these new peaks from the parent compound.
Caption: Workflow for conducting forced degradation studies.
Protocol: Oxidative Stress Degradation
-
Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add a volume of 3% hydrogen peroxide. The reaction should be performed at room temperature and protected from light to avoid confounding photolytic degradation.
-
Time-Point Monitoring: Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Reaction Quenching (Optional but Recommended): If necessary, the reaction can be quenched by adding an antioxidant like sodium bisulfite or by significant dilution with the mobile phase.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method. Monitor for the decrease in the parent peak area and the formation of new peaks. If coupled with a mass spectrometer, tentative identification of degradant masses can be performed simultaneously.
Section 5: Analytical Methodologies for Characterization
Robust analytical methods are the foundation of any solubility or stability study. For boronic acids, this requires special consideration due to their unique chemical properties.
Developing a Stability-Indicating HPLC Method
Causality: A key challenge in the HPLC analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase. The method must be developed to be inert and provide good peak shape and resolution for the polar parent compound and its potentially even more polar degradants.
Table 2: Starting Parameters for HPLC Method Development
| Parameter | Recommended Starting Point | Rationale & Optimization Strategy |
| Column | C18 with low silanol activity (e.g., end-capped) | Minimizes on-column hydrolysis and peak tailing. If retention is poor, consider a phenyl-hexyl or embedded polar group (EPG) column. |
| Mobile Phase A | 0.1% Formic Acid or Acetic Acid in Water | Provides protons to suppress ionization of silanols and improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and UV cutoff. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is essential during development to ensure all potential degradants are eluted. |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | Standard starting point, can be adjusted to optimize resolution and run time. |
| Detection | UV/PDA at 254 nm and/or λmax | PDA detection is crucial to check for peak purity and identify co-eluting impurities. |
| Sample Diluent | Aprotic solvent (e.g., Acetonitrile) or Mobile Phase A | Using an aprotic diluent minimizes hydrolysis of the compound before injection. |
Structural Elucidation of Degradants
Once degradation is observed, identifying the structure of the products is critical.
-
UPLC-MS/MS: Ultra-performance liquid chromatography coupled with mass spectrometry provides high-resolution separation and accurate mass data, which is invaluable for proposing empirical formulas for degradants. Tandem MS (MS/MS) can provide fragmentation patterns to aid in structural confirmation.
-
NMR Spectroscopy: Nuclear Magnetic Resonance is the definitive tool for structural elucidation. ¹H and ¹³C NMR confirm the organic scaffold, while specific nuclei offer unique insights:
-
¹¹B NMR: Directly observes the chemical environment of the boron atom, confirming the presence or absence of the boronic acid moiety.
-
¹⁹F NMR: As a fluorine-containing molecule, this technique is highly sensitive and provides a clean spectrum to track changes in the fluorine environments during degradation.
-
Section 6: Summary and Recommendations
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a promising synthetic intermediate whose utility is underpinned by its solubility and stability.
-
Solubility Profile: The molecule is anticipated to have moderate, pH-dependent aqueous solubility, driven by the polar aminocarbonyl group. For early-stage development, kinetic solubility assays are appropriate, while the shake-flask method should be employed for definitive thermodynamic solubility determination for late-stage formulation work.
-
Stability Profile: The compound's primary degradation liabilities are oxidative deboronation and hydrolysis (protodeboronation). The presence of two electron-withdrawing fluorine atoms is expected to confer enhanced stability against oxidation compared to non-fluorinated phenylboronic acids.[5][6]
-
Handling and Storage Recommendations: Based on its chemical nature, the following precautions are recommended:
-
Storage: Store in a cool, dark, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative and photolytic degradation. Refrigerated conditions (2-8°C) are advisable for long-term storage.[1]
-
Handling in Solution: For analytical purposes, prepare stock solutions in aprotic solvents like acetonitrile or DMSO to minimize hydrolysis prior to use. Aqueous solutions should be prepared fresh and used promptly.
-
By employing the systematic and mechanistically driven approaches outlined in this guide, researchers can effectively characterize the solubility and stability of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, enabling its successful application in the rigorous and demanding environment of pharmaceutical research and development.
Section 7: References
-
BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid.
-
Stahl, H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Go-Star.
-
Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate.
-
Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
-
WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
-
Bull, J. A., et al. (2016). Improving the oxidative stability of boronic acids through stereoelectronic effects. MedChemComm.
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives.
-
Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
-
Stella, V. J., & Meus, A. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
-
STEMart. (n.d.). Forced Degradation Studies.
-
Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118.
-
Kumar, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 45-53. [Link]
Sources
- 1. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Difluorophenylboronic acid | 156545-07-2 [chemicalbook.com]
- 3. (4-BOC-AMINOPHENYL)BORONIC ACID | 380430-49-9 [chemicalbook.com]
- 4. (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
1H and 13C NMR spectra of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
Introduction: The Structural Imperative for a Key Building Block
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a sophisticated chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature—a boronic acid for cross-coupling or sensing, an amide for hydrogen bonding interactions, and difluoro-substitution for modulating electronic properties and metabolic stability—makes it a versatile building block. Unambiguous structural confirmation is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. We will move beyond simple peak assignments to explore the underlying principles that dictate the spectral appearance, including the profound influence of fluorine and boron nuclei. The experimental protocols and interpretive logic detailed herein are designed to serve as a trusted resource for scientists engaged in the synthesis and application of complex organoboron compounds.
Core NMR Principles in the Context of a Multifunctional Arylboronic Acid
The structural elucidation of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid by NMR requires an appreciation for the interplay of several nuclear spins: ¹H, ¹³C, ¹⁹F, and ¹¹B/¹⁰B.
-
¹⁹F Coupling: The ¹⁹F nucleus (spin I = 1/2, 100% natural abundance) couples strongly with both ¹H and ¹³C nuclei.[1][2] This interaction, or J-coupling, splits NMR signals into multiplets and provides invaluable information about through-bond proximity to the fluorine atoms. The magnitude of the coupling constant (J) diminishes with the number of intervening bonds (n), following the general trend ¹J > ²J > ³J.[3][4]
-
The Boron Nucleus: Boron has two NMR-active isotopes, ¹¹B (I = 3/2, ~80% abundance) and ¹⁰B (I = 3, ~20% abundance).[5] Both are quadrupolar nuclei, meaning they have a non-spherical distribution of charge.[6][7] This property can lead to rapid nuclear relaxation, which often results in broad NMR signals for both the boron nucleus and any carbon atom directly attached to it (C-B).[6][8]
-
Boronic Acid Behavior: In solution, boronic acids are known to form cyclic trimers (boroxines) or other oligomeric species, especially in non-coordinating solvents.[9] This equilibrium can lead to complex or uninterpretable NMR spectra. The use of coordinating deuterated solvents like DMSO-d₆ or CD₃OD is a field-proven strategy to break up these oligomers by forming a solvent adduct, resulting in sharper, more informative spectra.[9] These solvents also allow for the observation of exchangeable protons (B(OH)₂ and CONH₂).
Experimental Protocol: Acquiring High-Fidelity NMR Data
The protocol described below is a self-validating system designed to ensure spectral clarity and reproducibility. The causality behind each step is explained to empower the researcher with a deeper understanding of the experimental design.
Step 1: Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 10-15 mg of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid directly into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the analyte, and its coordinating nature disrupts the intermolecular hydrogen bonding that leads to boronic acid oligomerization.[9] This ensures the observation of the monomeric species. Furthermore, it slows the chemical exchange of the amide (-CONH₂) and boronic acid (-B(OH)₂) protons, allowing them to be observed as distinct, albeit often broad, resonances.
-
-
Homogenization: Gently vortex or sonicate the sample for 1-2 minutes to ensure complete dissolution and create a homogenous solution. A clear, particulate-free solution is essential for acquiring high-resolution spectra.
Step 2: NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tuning and Matching: Tune and match the probe to the frequencies of ¹H and ¹³C. This critical step maximizes sensitivity and ensures optimal pulse delivery.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity across the sample. Target a narrow half-height linewidth for the residual solvent peak (DMSO-d₆ at ~2.50 ppm).
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (zgpg30).
-
Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of ¹³C.
-
Caption: Experimental workflow for NMR analysis.
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum is characterized by distinct signals for the aromatic, amide, and boronic acid protons. The symmetry of the molecule simplifies the aromatic region significantly.
-
Aromatic Region (H-4): A single proton environment is expected in the aromatic region. Due to the symmetrical placement of the two fluorine atoms, the proton at the C-4 position will be coupled to two equivalent ¹⁹F nuclei three bonds away. This results in a triplet multiplicity, governed by the 2nI+1 rule (where n=2, I=1/2), with a typical three-bond H-F coupling constant (³JHF) of approximately 5-10 Hz. The electron-withdrawing nature of the adjacent amide and boronic acid groups will shift this proton downfield.
-
Amide Protons (-CONH₂): Two protons are expected for the primary amide. In DMSO-d₆, these protons often appear as two separate, broad singlets due to hindered rotation around the C-N bond and slow exchange. Their chemical shift is typically in the range of 7.5-8.5 ppm.
-
Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons on the boron atom are highly exchangeable. In DMSO-d₆, they typically give rise to a single, broad singlet. The chemical shift can be variable depending on concentration and water content but is often observed downfield.
Caption: Key ³J H-F coupling in the aromatic proton.
Table 1: Predicted ¹H NMR Data for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.3 - 8.6 | bs | - | B(OH)₂ |
| ~8.0 - 8.2 | bs | - | -CONH₂ (one H) |
| ~7.7 - 7.9 | bs | - | -CONH₂ (one H) |
| ~7.6 - 7.8 | t | ³JHF ≈ 7-9 | Ar-H (H-4) |
(Note: 'bs' denotes a broad singlet, 't' denotes a triplet. Predicted shifts are based on analogous structures and substituent effects.)
¹³C NMR Spectral Analysis: The Fluorine Footprint
The ¹³C NMR spectrum provides a carbon map of the molecule. The most striking feature is the large C-F coupling constants, which are diagnostic for the presence and position of fluorine atoms.
-
C-F Carbons (C-3, C-5): These two equivalent carbons will appear as a doublet due to a very large one-bond coupling (¹JCF) to their directly attached fluorine atom. The ¹JCF value for sp² carbons is typically in the range of 240-280 Hz.[4] This signal will be located far downfield.
-
C-B Carbon (C-1): The carbon atom directly bonded to boron is a quaternary carbon. Its signal is often broadened due to the quadrupolar relaxation of the ¹¹B nucleus, and in some cases, may be difficult to observe.[6][7] It will also exhibit a two-bond coupling to the two adjacent fluorine atoms (²JCF), appearing as a triplet if resolved.
-
C-Amide Carbon (C-2): This quaternary carbon, adjacent to the amide group, will show a three-bond coupling to the fluorine atoms (³JCF), appearing as a triplet with a smaller J-value (typically 5-10 Hz).
-
Aromatic CH Carbon (C-4): The protonated aromatic carbon will appear as a triplet due to two-bond coupling with the two fluorine atoms (²JCF), typically in the range of 20-30 Hz.
-
Carbonyl Carbon (-C=O): The amide carbonyl carbon will appear as a single resonance in the typical carbonyl region (~165-170 ppm). It may exhibit a small four-bond coupling to the fluorine atoms (⁴JCF), which might manifest as slight peak broadening or a small triplet.
Caption: C-F coupling relationships in the molecule.
Table 2: Predicted ¹³C NMR Data for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~167 | t (or bs) | ⁴JCF ≈ 1-3 | C=O |
| ~163 | d | ¹JCF ≈ 250 | C-3, C-5 |
| ~140 | t | ³JCF ≈ 8 | C-2 |
| ~130 | br t | ²JCF ≈ 25 | C-1 (C-B) |
| ~115 | t | ²JCF ≈ 20 | C-4 |
(Note: 'd' denotes a doublet, 't' denotes a triplet, 'br' denotes broad. Predicted shifts and J-values are based on established literature values for similar fluorinated aromatic systems.)[10][11]
Conclusion
The ¹H and ¹³C NMR spectra of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid provide a wealth of structural information that, when correctly interpreted, serves as an unequivocal confirmation of its identity and purity. The key diagnostic features are the triplet signal for the lone aromatic proton in the ¹H spectrum and the large one-bond C-F coupling constants in the ¹³C spectrum. Understanding the specific experimental considerations, such as solvent choice to mitigate oligomerization, and the spectral consequences of the quadrupolar boron nucleus are essential for obtaining and accurately interpreting high-quality data. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently utilize NMR spectroscopy in their work with this important chemical entity.
References
- Chris P. J. Chen. (n.d.). 11 B NMR Chemical Shifts. SDSU Chemistry.
-
Reddit. (2022). Quadrupolar relaxation in NMR. r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. PMC. Retrieved from [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]
-
University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Quantitative Structure Parameters from the NMR Spectroscopy of Quadrupolar Nuclei. Retrieved from [Link]
-
Journal of Undergraduate Chemistry Research. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Retrieved from [Link]
-
University of Warwick. (n.d.). Introduction To Quadrupolar NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Retrieved from [Link]
-
RSC Publishing. (2014). Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study. Retrieved from [Link]
-
PubMed. (1998). Vicinal fluorine-proton coupling constants. Retrieved from [Link]
-
Theranostics. (n.d.). Supporting Information. Retrieved from [Link]
-
ScienceDirect. (n.d.). The relative signs of fluorine N.M.R. spin coupling constants by double irradiation. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives. Factors influencing chemical shifts of skeletal atoms. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Retrieved from [Link]
-
Oldfield Group Website. (n.d.). Fluorine- 19 Nuclear Magnetic Resonance Spectroscopic Study of Fluorophenylalanine- and Fluorotryptophan-Labeled Avian Egg White. Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16: Multinuclear. Retrieved from [Link]
-
University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]
-
Magritek. (2022). NMR spectroscopy with protonated solvents as if you were using deuterated solvents. Retrieved from [Link]
-
JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0143858). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. Retrieved from [Link]
-
Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV) techniques and quantum chemical calculations_Supp Mat. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. researchgate.net [researchgate.net]
- 4. jeolusa.com [jeolusa.com]
- 5. Boron NMR [chem.ch.huji.ac.il]
- 6. reddit.com [reddit.com]
- 7. osti.gov [osti.gov]
- 8. Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00603H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. westmont.edu [westmont.edu]
A Technical Guide to 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid: A Versatile Fluorinated Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorination in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties. Fluorinated building blocks are thus in high demand, and among them, 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (CAS No. 924279-82-3) stands out as a particularly valuable reagent. Its unique trifunctional nature—a boronic acid for cross-coupling, a robust amide, and activating fluoro substituents—offers a powerful combination for the synthesis of complex and novel molecules.
This technical guide provides an in-depth overview of the commercial availability, key properties, synthesis, and applications of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and its role as a pivotal building block in the development of new therapeutic agents.
Commercial Availability
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities, with ≥95% being common.
| Supplier | CAS Number | Purity |
| Sigma-Aldrich (Merck)[1] | 924279-82-3 | Inquire |
| BLDpharm | Not explicitly listed for this compound | N/A |
| Combi-Blocks | Not explicitly listed for this compound | N/A |
| Chem-Impex | Not explicitly listed for this compound | N/A |
| MedChemExpress | Not explicitly listed for this compound | N/A |
Note: The table above is a representative list, and other suppliers may also carry this product. Researchers are advised to consult the websites of their preferred vendors for the most current availability and pricing.
Physicochemical Properties and Safety Considerations
While a comprehensive, publicly available technical data sheet with all physical properties is not consistently provided by all suppliers, some key characteristics can be inferred from data on analogous compounds and general chemical principles.
-
Molecular Formula: C₇H₆BF₂NO₃
-
Molecular Weight: 200.94 g/mol
-
Appearance: Likely a white to off-white solid.
-
Solubility: Phenylboronic acids are generally soluble in polar organic solvents such as DMSO, DMF, and alcohols. The presence of the amide and fluoro groups may influence its solubility profile.
-
pKa: The electron-withdrawing nature of the two fluorine atoms is expected to lower the pKa of the boronic acid, potentially facilitating its participation in reactions under milder basic conditions compared to non-fluorinated analogs[2].
Safety and Handling:
As with all boronic acids, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. General hazards for similar phenylboronic acids include skin, eye, and respiratory tract irritation.
Synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
The proposed synthetic pathway would likely involve a lithium-halogen exchange followed by quenching with a trialkyl borate ester and subsequent hydrolysis. This methodology is well-established for the synthesis of a wide range of phenylboronic acids[2][3].
Proposed Synthetic Protocol:
Step 1: Preparation of the Grignard or Organolithium Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-bromo-2,6-difluorobenzamide.
-
Dissolve the starting material in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium in hexanes, to the stirred solution. The reaction is monitored for the completion of the lithium-halogen exchange.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared organolithium reagent at -78 °C, slowly add a trialkyl borate, such as triisopropyl borate or trimethyl borate.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of an aqueous acid, such as 1 M hydrochloric acid, and stir vigorously.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Caption: Proposed synthesis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Applications in Organic Synthesis and Drug Discovery
The primary application of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[4][5][6]. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is often facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Suzuki-Miyaura Coupling Protocol:
The following is a general protocol for a Suzuki-Miyaura coupling reaction using 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different substrates.
Materials:
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
To a reaction vessel, add 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Role in Drug Discovery:
The 3,5-difluoro-4-(aminocarbonyl)phenyl moiety is an attractive pharmacophore in drug design. The two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions. The amide group provides a hydrogen bond donor and acceptor, which can be crucial for target engagement.
While specific examples of marketed drugs containing this exact fragment are not readily identifiable from the initial searches, the utility of similar fluorinated phenylboronic acids is well-documented in the development of various therapeutic agents, including inhibitors of kinases and other enzymes. For instance, related benzamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a target in non-small cell lung cancer[7]. The ability to readily introduce the 3,5-difluoro-4-(aminocarbonyl)phenyl group via Suzuki coupling makes this building block highly valuable for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a commercially available and highly versatile building block for organic synthesis. Its unique combination of a reactive boronic acid handle and a fluorinated, amide-containing aromatic ring makes it an invaluable tool for the construction of complex molecules. The principles of its synthesis are well-understood, and its application in Suzuki-Miyaura cross-coupling reactions is straightforward, providing a reliable method for the introduction of this valuable pharmacophore. For researchers and professionals in drug discovery and materials science, 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid represents a key reagent for the development of next-generation therapeutics and advanced materials.
References
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(43), 7929-7932.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. ()
- CN103724366A - Preparation method of p-carboxyphenylboronic acid. ()
- Appiah, C., et al. (2017). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Olhava, E. J., et al. (2013).
-
Wikipedia. Suzuki reaction. ([Link])
- Martins, P., Jesus, J., & Santos, S. (2020).
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. ([Link])
-
BoronPharm. 4-cyano-3,5-difluorophenylboronic acid. ([Link])
-
PubChem. (4-Boc-Aminophenyl)Boronic Acid. ([Link])
- Li, X., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905–919.
-
Organic Chemistry Portal. Suzuki Coupling. ([Link])
- Pérez-Márquez, M., et al. (2017).
-
GHS 11 (Rev.11) SDS Word 下载CAS: 924279-82-3 Name: - XiXisys. ([Link])
-
Halocarbon Life Sciences. Fluorinated Building Blocks. ([Link])
Sources
- 1. 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 [sigmaaldrich.com]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Difluorinated Phenylboronic Acids in Modern Drug Discovery: A Technical Guide
Foreword: The Fluorine Advantage in Medicinal Chemistry
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] Among the vast arsenal of fluorinated building blocks, difluorinated phenylboronic acid derivatives have emerged as particularly powerful tools for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of these versatile reagents, from their synthesis and intrinsic properties to their practical application in the development of novel therapeutics.
The Strategic Value of Difluorination
The presence of two fluorine atoms on a phenylboronic acid moiety offers a nuanced approach to molecular design. Depending on their relative positions, the difluoro substitution pattern can fine-tune the electronic and steric properties of the molecule. This allows for precise modulation of a compound's interaction with its biological target. For instance, the electron-withdrawing nature of fluorine can significantly impact the Lewis acidity of the boronic acid group, a critical factor in its reactivity and binding capabilities.[4][5]
Synthetic Methodologies: Crafting the Core Building Blocks
The synthesis of difluorinated phenylboronic acids and their subsequent use in constructing more complex molecules primarily relies on robust and versatile cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction
The Suzuki-Miyaura reaction is a preeminent method for forming carbon-carbon bonds, and difluorinated phenylboronic acids are excellent coupling partners.[6][7][8][9] This palladium-catalyzed reaction enables the efficient linkage of the difluorophenyl group to a wide array of organic halides or triflates, forming the core structures of many drug candidates.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the difluorinated phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.
Iridium-Catalyzed C-H Borylation: A Direct Approach
More recent advancements have focused on the direct C-H borylation of difluorinated arenes.[10] This method, often catalyzed by iridium complexes, allows for the direct installation of a boronic ester group onto a difluorinated aromatic ring, bypassing the need for pre-functionalized starting materials.[10]
Experimental Protocol: Iridium-Catalyzed Borylation of a Difluoroarene
-
Reactant Preparation: In a glovebox, charge a reaction vessel with the difluoroarene (1.0 equiv), a boron source such as bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), an iridium catalyst (e.g., [Ir(COD)OMe]₂, 0.01 equiv), and a ligand (e.g., dtbpy, 0.02 equiv).
-
Solvent and Reaction Conditions: Add a dry, degassed solvent (e.g., THF or hexane) and seal the vessel. Heat the mixture at a specified temperature (e.g., 80 °C) for the required duration (e.g., 16 hours).
-
Product Isolation: Upon completion, cool the reaction to room temperature and remove the solvent in vacuo. The resulting pinacol ester can often be used directly in subsequent reactions or purified by chromatography.
Physicochemical Properties: The Impact of Difluorination
The introduction of two fluorine atoms onto the phenylboronic acid scaffold significantly alters its electronic properties and, consequently, its chemical behavior.
Acidity
The electron-withdrawing nature of fluorine atoms increases the Lewis acidity of the boron center.[4][5][11] This enhanced acidity is dependent on the position of the fluorine substituents. For instance, ortho-fluorine substitution can lead to the formation of an intramolecular hydrogen bond with the boronic acid hydroxyl group, influencing its acidity and conformation.[11] The pKa values of fluorinated phenylboronic acids are generally lower than that of the unsubstituted phenylboronic acid (pKa ≈ 8.86).[11]
| Compound | pKa |
| Phenylboronic Acid | 8.86[11] |
| 4-Fluorophenylboronic Acid | 8.77[11] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[11] |
| Note: Data for specific difluorinated isomers can vary. |
Structural Characteristics
In the solid state, fluorinated phenylboronic acids often form hydrogen-bonded dimers.[11][12] The presence of ortho-fluoro substituents can lead to intramolecular B-O-H···F hydrogen bonds.[11] The molecules are typically not planar, with the boronic acid group twisted relative to the phenyl ring.[11][13]
Caption: Dimerization of phenylboronic acid derivatives via hydrogen bonding.
Applications in Drug Development: Case Studies
The unique properties of difluorinated phenylboronic acids make them valuable building blocks in the design of potent and selective therapeutic agents.
Enzyme Inhibition
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases by forming a reversible covalent bond with the catalytic serine residue.[14] Difluorination of the phenyl ring can enhance binding affinity and selectivity. For example, 2,5-difluorophenylboronic acid has been incorporated into potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in the cGMP signaling pathway.[6] Inhibition of PDE5 leads to smooth muscle relaxation and is a therapeutic strategy for erectile dysfunction and pulmonary hypertension.[6]
Enhancing Metabolic Stability and Bioavailability
The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[1][6][8] Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion and Future Outlook
Difluorinated phenylboronic acid derivatives represent a class of indispensable reagents in the modern drug discovery toolbox. Their versatile reactivity in cross-coupling reactions, coupled with the beneficial effects of difluorination on key pharmacological properties, ensures their continued and expanding role in the synthesis of next-generation therapeutics. As synthetic methodologies become even more sophisticated, we can anticipate the development of novel difluorinated phenylboronic acid scaffolds with tailored properties, further empowering medicinal chemists to address challenging biological targets.
References
- Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry - Benchchem.
- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
- Influence of fluorine substituents on the properties of phenylboronic compounds - Sci-Hub.
- Base‐Free Pd‐Catalyzed C−Cl Borylation of Fluorin
- Influence of fluorine substituents on the properties of phenylboronic compounds.
- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr
- (PDF)
- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
- Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv
- What are the derivatives of Phenylboronic Acid? - Blog - Sparrow Chemical.
- (PDF) ChemInform Abstract: A Catalytic Borylation/Dehalogenation Route to o-Fluoro Arylboronates.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Applications of Fluorine in Medicinal Chemistry - PubMed.
- Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sci-Hub: are you are robot? [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. jnsparrowchemical.com [jnsparrowchemical.com]
- 10. researchgate.net [researchgate.net]
- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the pKa of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of ionizable compounds in biological and chemical systems. For arylboronic acids, the pKa dictates their utility in applications ranging from Suzuki-Miyaura cross-coupling reactions to their function as covalent inhibitors or carbohydrate sensors in drug development. This guide provides a comprehensive framework for understanding, predicting, and determining the pKa of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. As no experimentally determined value is readily available in the literature, this document serves as a first-principles guide, combining theoretical underpinnings with practical, field-proven experimental protocols and complementary computational methods. We will explore the fundamental Lewis acidity of boronic acids, analyze the electronic effects of the difluoro and aminocarbonyl substituents, and provide detailed methodologies for robust pKa determination, empowering researchers to generate reliable data for this important compound.
Part 1: The Acidity of Arylboronic Acids - A Primer
Arylboronic acids, unlike Brønsted acids (e.g., carboxylic acids) that donate a proton, function as Lewis acids. Their acidity arises from the electron-deficient, sp²-hybridized boron atom, which readily accepts a hydroxide ion (OH⁻) from an aqueous medium. This reaction results in a structural change from a neutral, trigonal planar boronic acid to a more stable, sp³-hybridized anionic tetrahedral boronate complex.[1] The equilibrium of this reaction is what defines the pKa of the boronic acid.[1]
The quantification of this acidity is a fundamental factor when designing new compounds for practical applications, as the equilibrium between the neutral and anionic forms governs the compound's interaction with biological targets, its solubility, and its reactivity.[1]
Caption: Boronic acid Lewis acidity equilibrium.
Part 2: Substituent Effects on Acidity - A Predictive Analysis
The electronic properties of substituents on the phenyl ring profoundly influence the pKa of an arylboronic acid. Electron-withdrawing groups (EWGs) stabilize the negatively charged tetrahedral boronate, shifting the equilibrium to the right and thus lowering the pKa (increasing acidity). Conversely, electron-donating groups (EDGs) destabilize the boronate, raising the pKa.[2]
For 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, we must consider the combined effects of three substituents relative to the parent phenylboronic acid (pKa ≈ 8.8).
| Substituent | Position | Electronic Effect | Expected Impact on pKa | Rationale |
| Fluorine | 3,5 (meta) | Strong Inductive (-I) | Decrease | The high electronegativity of fluorine withdraws electron density from the ring, stabilizing the anionic boronate. This effect is significant from the meta positions. |
| Aminocarbonyl | 4 (para) | Inductive (-I), Mesomeric (-M) | Decrease | The carbonyl group is electron-withdrawing through both induction and resonance, which delocalizes and stabilizes the negative charge on the boronate. |
Synthesis of Effects: The presence of two strongly electron-withdrawing fluorine atoms combined with an electron-withdrawing aminocarbonyl group is expected to make 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid significantly more acidic than unsubstituted phenylboronic acid. The pKa is therefore predicted to be substantially lower than 8.8. For context, 3,5-difluorophenylboronic acid has a pKa of 7.25, and 4-carboxyphenylboronic acid has a pKa of 7.95. The combination of these effects suggests the target molecule's pKa will likely fall in the range of 6.5 - 7.5 .
Part 3: Experimental Determination of pKa - A Practical Guide
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most common and reliable techniques.[1]
Method 1: Potentiometric Titration
This classic method involves monitoring the pH of a solution of the analyte as a titrant (a strong base like NaOH) is added incrementally. The pKa is determined from the half-equivalence point of the titration curve.[3][4]
Causality Behind Experimental Choices:
-
Titrant: Carbonate-free NaOH is critical because dissolved CO₂ can form carbonic acid, introducing a buffering region that interferes with the endpoint determination.[5]
-
Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential because the activity of ions, which affects pH measurements, is dependent on the total ionic concentration of the solution.[3][4]
-
Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂ and O₂, preventing unwanted side reactions and ensuring a stable baseline.[4]
Step-by-Step Protocol:
-
Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[3]
-
Sample Preparation: Accurately weigh and dissolve the boronic acid in deionized, CO₂-free water to a known concentration (e.g., 1-5 mM). Add a background electrolyte like KCl to a final concentration of 0.15 M.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen for 10-15 minutes before and during the titration.[4]
-
Titration: Add small, precise aliquots of standardized, carbonate-free NaOH solution (e.g., 0.1 M). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.
Caption: Workflow for pKa determination by potentiometric titration.
Method 2: UV-Vis Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore near the ionizable group, where the UV-Vis absorbance spectrum changes with pH.[6] It requires less sample than potentiometry and can be automated in a 96-well plate format.[6][7]
Causality Behind Experimental Choices:
-
Buffer Solutions: A series of buffers with known, stable pH values spanning the expected pKa range is required. This ensures that the observed spectral changes are due to ionization and not pH drift.
-
Wavelength Selection: The analysis relies on identifying wavelengths where the absorbance difference between the protonated (acid) and deprotonated (boronate) species is maximal. This maximizes the signal-to-noise ratio of the determination.[8]
-
Cosolvent: A small amount of a cosolvent like DMSO or methanol (e.g., <2% v/v) may be needed to dissolve the compound, but its concentration must be kept low and constant to avoid significantly altering the aqueous pKa.[6]
Step-by-Step Protocol:
-
Stock Solution: Prepare a concentrated stock solution of the boronic acid in a suitable cosolvent (e.g., DMSO).
-
Buffer Preparation: Prepare a series of at least 10 buffer solutions with accurately known pH values, spanning a range of ~2 pH units above and below the estimated pKa.
-
Sample Preparation: In separate cuvettes or wells of a 96-well plate, add a small, identical aliquot of the stock solution to each buffer, ensuring the final concentration is constant across all samples.
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 250-500 nm) for each sample.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance for the fully acidic form (at low pH) and the fully basic form (at high pH).
-
Plot the absorbance at a chosen wavelength versus pH.
-
Fit the data to the Henderson-Hasselbalch equation. The pKa is the pH at the inflection point of the resulting sigmoidal curve.[8]
-
Part 4: In Silico pKa Prediction - A Complementary Approach
Computational chemistry offers a valuable, complementary method for estimating pKa. While experimental determination is the gold standard, computational models can provide excellent initial estimates and mechanistic insights.[9]
Methodology Overview: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution. This involves:
-
Gas-Phase Optimization: The geometries of the neutral boronic acid and the anionic boronate are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p).[2][10]
-
Solvation Energy Calculation: The energetic cost of transferring the species from the gas phase to an aqueous solution is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvent Model Density (SMD).[2][11]
-
pKa Calculation: The absolute pKa is calculated using a thermodynamic cycle that incorporates the gas-phase free energy, solvation free energy, and the experimental free energy of hydration of the proton.
Trustworthiness Note: Computational pKa prediction for boronic acids can be challenging. Results can be sensitive to the chosen model and may deviate from experimental values.[1] It is crucial to consider the different possible conformations of the hydroxyl groups and substituents.[11] Therefore, computational results should be used to support and rationalize experimental findings rather than as a standalone value.
Caption: General workflow for computational pKa prediction.
Conclusion
While the precise pKa of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid has not been previously reported, this guide provides the complete scientific framework necessary for its determination. A predictive analysis based on substituent effects strongly suggests a pKa value significantly lower than that of phenylboronic acid, likely in the 6.5-7.5 range. This increased acidity, driven by the potent electron-withdrawing nature of the difluoro and aminocarbonyl groups, has important implications for its use in drug design, particularly for applications requiring strong binding or interaction at physiological pH (≈7.4). By following the detailed experimental and computational protocols outlined herein, researchers can confidently determine an accurate and reliable pKa value, enabling the rational design and optimization of novel therapeutics and chemical probes.
References
-
Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J.T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. [Link]
-
Hiller, N.J., da Silva, N.A.A., Martins, D.L., & Faria, R.X. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(13), 3073. [Link]
-
Wang, W., Gao, X., & Wang, B. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Medicinal chemistry research, 13, 531-549. [Link]
-
Solntsev, P., Pardaev, B., Jackson, J.E., & Borhan, B. (2021). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Angewandte Chemie International Edition, 60(16), 8962-8968. [Link]
-
Solntsev, P., Pardaev, B., Jackson, J.E., & Borhan, B. (2021). Table 1. pKa values for boronic acids 1-7. ResearchGate. [Link]
-
Ríos-Martínez, C., & Dardonville, C. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(12), 1153–1156. [Link]
-
Al-Kahtani, A.A. (2020). A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. [Link]
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176. [Link]
- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014).
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination Know-How Guide. [Link]
-
Soundararajan, S., Mao, H., & Badugu, R. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 8145-8148. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Mettler Toledo. (2024). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]
-
Aytekin, A., & Saltık, R. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 27(6), 2329-2336. [Link]
-
Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 1-5. [Link]
-
Box, K., & Völgyi, G. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of medicinal chemistry, 51(21), 6901-9. [Link]
-
Rodríguez-Cuamatzi, P., et al. (2008). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1273. [Link]
-
Platts, J.A., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 124, 10-16. [Link]
-
Kheirjou, S., Abedin, A., & Fattahi, A. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. ResearchGate. [Link]
Sources
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study / Computational and Theoretical Chemistry, 2012 [sci-hub.box]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. metrohm.com [metrohm.com]
- 6. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Strategic Placement of Fluorine: A Technical Guide to Modulating Arylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into arylboronic acids is a powerful strategy in modern organic chemistry and drug discovery. This guide provides an in-depth analysis of the multifaceted roles that fluorine atoms play in modulating the reactivity of arylboronic acids. We will explore the profound influence of fluorine's unique electronic and steric properties on the acidity, stability, and cross-coupling efficiency of these critical reagents. By understanding the fundamental principles governing these effects, researchers can strategically leverage fluorination to fine-tune molecular properties, enhance reaction outcomes, and accelerate the development of novel pharmaceuticals and functional materials. This document will serve as a technical resource, elucidating the causality behind experimental choices and providing actionable insights for the rational design of fluorinated arylboronic acids.
The Perturbing Presence: Fundamental Effects of Fluorine on the Arylboronic Acid Core
The substitution of hydrogen with fluorine on an aromatic ring introduces significant electronic and steric perturbations that fundamentally alter the character of the attached boronic acid moiety. Fluorine's high electronegativity and relatively small van der Waals radius (1.35 Å, similar to hydrogen's 1.20 Å) allow it to exert potent electronic effects without introducing substantial steric bulk[1].
The Inductive Effect: A Double-Edged Sword
Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is a dominant factor in its influence on arylboronic acid reactivity. This effect decreases the electron density of the aromatic ring and, consequently, the boron center. This electron deficiency at the boron atom is a key determinant of the Lewis acidity of the boronic acid.
The introduction of fluorine atoms, particularly in the ortho and meta positions, significantly increases the acidity of the boronic acid[2]. This increased acidity can be beneficial in several contexts, including enhancing the rate of transmetalation in Suzuki-Miyaura cross-coupling reactions. However, this same electron-withdrawing effect can also render the C-B bond more susceptible to protodeboronation, a common side reaction under basic conditions, especially with an ortho-fluorine substituent[3].
The Resonance Effect: A Positional Nuance
In addition to its inductive effect, fluorine can also participate in a +M (mesomeric or resonance) effect by donating one of its lone pairs of electrons to the aromatic π-system. This effect is most pronounced when fluorine is in the para position to the boronic acid group. The +M effect can partially counteract the -I effect, leading to a less pronounced increase in acidity compared to meta or ortho substitution[2][4]. The interplay between these opposing electronic forces allows for the fine-tuning of the electronic properties of the arylboronic acid based on the position of fluorine substitution.
Steric Considerations: The "Small Giant"
While fluorine is relatively small, its presence, particularly in the ortho position, can introduce steric hindrance that influences reaction kinetics and selectivity. This steric bulk can affect the approach of coupling partners and catalysts, potentially leading to lower reaction rates or favoring the formation of specific rotamers. However, in some cases, this steric hindrance can be exploited to achieve regioselective transformations.
Acidity and Stability: A Delicate Balance
The acidity of an arylboronic acid, quantified by its pKa value, is a critical parameter that dictates its behavior in solution and its reactivity in catalytic cycles. As previously mentioned, fluorine substitution generally increases the acidity of arylboronic acids.
The pKa of unsubstituted phenylboronic acid is approximately 8.86[2]. The introduction of fluorine atoms can lower this value significantly. For instance, the pKa values for fluorinated phenylboronic acids can range from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid[2]. This demonstrates the cumulative effect of multiple fluorine substitutions and the positional dependence of their influence.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids
| Arylboronic Acid | pKa | Reference |
| Phenylboronic acid | 8.86 | [2] |
| 4-Fluorophenylboronic acid | 8.77 | [2] |
| 3-Fluorophenylboronic acid | ~8.4 | [2] |
| 2-Fluorophenylboronic acid | ~8.8 | [2] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [2] |
Note: pKa values can vary slightly depending on the measurement conditions.
This increased acidity is a direct consequence of the stabilization of the corresponding boronate anion by the electron-withdrawing fluorine substituents[2]. However, this increased acidity is often coupled with decreased stability, particularly towards protodeboronation, especially under basic conditions[3]. The choice of base and reaction conditions is therefore critical when working with highly fluorinated arylboronic acids.
The Impact on Suzuki-Miyaura Cross-Coupling: A Mechanistic Deep Dive
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, and fluorinated arylboronic acids are frequently employed as coupling partners. The presence of fluorine atoms can significantly influence the efficiency and outcome of this reaction through various mechanisms.
Transmetalation: The Rate-Determining Step
The transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is often the rate-determining step in the Suzuki-Miyaura catalytic cycle[5]. The increased Lewis acidity of fluorinated arylboronic acids can facilitate the formation of the boronate species, which is the active nucleophile in the transmetalation process.
Studies have shown that the transmetalation step can proceed through a palladium-fluorido intermediate, especially when using fluoride bases like CsF[6]. The high reactivity of this fluorido complex towards fluorinated arylboronic esters has been demonstrated through stoichiometric model reactions and low-temperature NMR studies[7][8]. This suggests that the fluoride anion can play a multifaceted role, acting as a base to activate the boronic acid and also participating directly in the catalytic cycle.
The Role of Fluoride Anions: More Than Just a Base
The choice of base is crucial in Suzuki-Miyaura reactions involving fluorinated arylboronic acids. Fluoride bases, such as CsF and KF, are often preferred. Beyond their basicity, fluoride ions can interact with the boronic acid to form trifluoroborate salts ([ArBF3]K). These salts are often more stable than the corresponding boronic acids and can exhibit different reactivity profiles[9][10]. The use of fluoride can also promote the formation of highly reactive palladium-fluorido intermediates, which can accelerate the transmetalation step[6][11].
Challenges and Strategies: Overcoming Protodeboronation
A significant challenge associated with the use of highly fluorinated arylboronic acids is their propensity to undergo protodeboronation, particularly when fluorine is in the ortho position[3]. This side reaction leads to the formation of the corresponding arene, reducing the yield of the desired cross-coupled product.
Strategies to mitigate protodeboronation include:
-
Careful selection of base: Using milder bases or fluoride-based systems can minimize protodeboronation.
-
Use of boronic esters: Pinacol esters of fluorinated arylboronic acids are often more stable towards protodeboronation than the free acids[2].
-
Anhydrous reaction conditions: Water can be a proton source for protodeboronation, so using anhydrous solvents and reagents can be beneficial[12].
-
Optimized reaction temperature and time: Lowering the reaction temperature and minimizing the reaction time can help to suppress this side reaction.
Experimental Protocols: A Practical Guide
Synthesis of a Fluorinated Arylboronic Acid Pinacol Ester
This protocol describes a general method for the synthesis of an arylboronic acid pinacol ester via an Ir-catalyzed borylation of a fluorinated arene.
Materials:
-
Fluorinated arene (1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.2 equiv)
-
[Ir(COD)OMe]2 (0.01 equiv)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.02 equiv)
-
Anhydrous THF
Procedure:
-
In a glovebox, combine the fluorinated arene, B2pin2, [Ir(COD)OMe]2, and dtbpy in a Schlenk flask.
-
Add anhydrous THF to the flask.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylboronic acid pinacol ester.
Suzuki-Miyaura Cross-Coupling with a Fluorinated Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a fluorinated arylboronic acid with an aryl bromide.
Materials:
-
Fluorinated arylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh3)4 (0.03 equiv)
-
CsF (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a Schlenk flask, add the fluorinated arylboronic acid, aryl bromide, Pd(PPh3)4, and CsF.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the biaryl product.
Conclusion and Future Outlook
The strategic incorporation of fluorine atoms into arylboronic acids provides a powerful and versatile tool for modulating their reactivity and physical properties. By understanding the intricate interplay of inductive and resonance effects, steric hindrance, and the crucial role of reaction conditions, researchers can harness the unique characteristics of fluorine to their advantage. The increased acidity of fluorinated arylboronic acids can accelerate key steps in catalytic cycles like the Suzuki-Miyaura reaction, while the judicious choice of protecting groups and reaction parameters can mitigate challenges such as protodeboronation.
As the demand for novel pharmaceuticals and advanced materials continues to grow, the rational design of fluorinated building blocks will become increasingly important. Future research in this area will likely focus on the development of new and more stable fluorinated boron reagents, the discovery of novel catalytic systems that are tolerant of a wider range of functional groups, and a deeper mechanistic understanding of the role of fluorine in complex chemical transformations. The insights provided in this guide aim to empower researchers to confidently and effectively utilize the strategic placement of fluorine to drive innovation in chemical synthesis and drug discovery.
References
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. [Link]
-
Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Angewandte Chemie International Edition, 49(30), 5156-5160. [Link]
-
Hartwig, J. F., & Stille, J. K. (1988). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A new palladium-catalyzed synthesis of substituted dienes. Journal of the American Chemical Society, 110(5), 1581-1583. [Link]
-
Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12218-12232. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable 18F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Tobisu, M., & Chatani, N. (2011). Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Accounts of Chemical Research, 44(4), 299-309. [Link]
-
Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of aryl boronic acids using acetyl hypofluorite made directly from diluted fluorine. The Journal of Organic Chemistry, 78(23), 11794-11797. [Link]
Sources
- 1. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 7. Sci-Hub. Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step / Chemistry – A European Journal, 2017 [sci-hub.jp]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Utility and Latent Risks of Arylboronic Acids
An In-Depth Technical Guide to the Safe Handling of Arylboronic Acids for Researchers and Drug Development Professionals
Arylboronic acids and their derivatives are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing carbon-carbon bonds has made them foundational building blocks in the synthesis of active pharmaceutical ingredients (APIs), advanced materials, and fine chemicals. However, their widespread use belies a complex safety profile that demands rigorous handling precautions. This guide provides senior application scientists, researchers, and drug development professionals with a technical overview of the associated hazards and a framework for safe laboratory practice, grounded in an understanding of the underlying chemical principles.
The Toxicological Profile: Beyond Mild Irritation
While often categorized as simple skin, eye, and respiratory irritants, the primary toxicological concern for arylboronic acids in the pharmaceutical industry stems from their potential genotoxicity.[2][3][4][5] Understanding this risk is critical for impurity control in drug development.
Genotoxic Potential: An In Vitro Concern
Several studies have shown that a range of arylboronic acids are weakly mutagenic in microbial assays, such as the Ames test.[6][7][8][9] This has led to their classification as potential genotoxic impurities (GTIs). The mechanism is not thought to involve direct covalent binding to DNA but may be related to oxygen-mediated oxidation that generates organic radicals.[8][9][10][11]
It is crucial to note that for many tested scaffolds, these positive in vitro results have not translated to in vivo mutagenicity.[12] Nevertheless, under regulatory frameworks like ICH M7, a positive Ames test often necessitates that the substance be controlled to a Threshold of Toxicological Concern (TTC) level in the final API, making rigorous control and removal essential.[8][10]
Acute Hazards
On a more immediate, operational level, arylboronic acids are solids that can easily form airborne dust, leading to:
-
Respiratory Irritation : Inhalation of dust can irritate the nose, throat, and lungs.[2]
-
Serious Eye Irritation : Direct contact with the eyes can cause significant irritation.[3][4][5]
-
Skin Irritation : Prolonged contact may cause skin irritation or allergic reactions in sensitive individuals.[3][4][5]
-
Oral Toxicity : They are often classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[13][14]
| Hazard Classification (Typical) | GHS Hazard Statement | Pictogram | Recommended PPE |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | No eating/drinking in work area |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Chemical-resistant gloves, Lab coat |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Safety goggles or face shield |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Use in fume hood, Respirator (if needed) |
Chemical Stability and Reactivity: The Challenge of Protodeboronation
A defining characteristic of arylboronic acids is their propensity to undergo protodeboronation—the cleavage of the C–B bond and its replacement with a C–H bond.[15][16] This reaction, Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃, is a critical factor in their storage, handling, and use in synthesis.[17]
The rate of protodeboronation is highly dependent on pH, structure, and catalysts.[6]
-
pH Influence : The reaction is often slowest around pH 5 and accelerates under more acidic or basic conditions.[6][7] Base-mediated decomposition is particularly relevant for Suzuki-Miyaura reactions, which are run under basic conditions.[17]
-
Structural Effects : Sterically hindered and electron-rich arylboronic acids are particularly susceptible to decomposition.[6][7]
-
Incompatibilities : Arylboronic acids are incompatible with strong oxidizing agents, strong acids, and strong bases.[18] Many are also hygroscopic and sensitive to air and light, requiring storage under an inert atmosphere.[4][18]
The instability can be strategically exploited. For instance, extending reaction times or employing a basic wash can be used to decompose and remove unreacted arylboronic acid from a product mixture.[6][7]
Caption: The protodeboronation pathway of arylboronic acids.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.
Engineering Controls
-
Chemical Fume Hood : All weighing and handling of solid arylboronic acids and their solutions must be conducted in a certified chemical fume hood.[3][19] This is the primary defense against inhaling hazardous dust or vapors.
-
Ventilation : General laboratory ventilation should ensure a sufficient number of air changes per hour to keep airborne concentrations low.[20][21]
-
Safety Equipment : Eyewash stations and safety showers must be readily accessible and tested regularly.[18][20][22]
Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical safety goggles are mandatory.[18][20][22] For procedures with a higher splash risk, a full-face shield should be worn over the goggles.[3][23]
-
Skin Protection :
-
Gloves : Chemically resistant gloves, such as nitrile, are required.[3] Gloves should be inspected before use and changed immediately if contaminated.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned should be worn.[3] For larger-scale operations, a chemical-resistant apron is also recommended.[20]
-
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator is necessary.[20][22] The specific type depends on the concentration and nature of the airborne contaminant.
Standard Operating Procedure: Safe Handling and Use in a Suzuki-Miyaura Coupling
This protocol outlines the safe execution of a common laboratory workflow, integrating the principles discussed above. The Suzuki-Miyaura reaction itself can be significantly exothermic, posing a potential runaway hazard that requires careful management.[24][25]
Caption: Workflow for the safe handling of arylboronic acids.
Step-by-Step Protocol
-
Preparation and PPE :
-
Don all required PPE: safety goggles, nitrile gloves, and a fully buttoned lab coat.[3]
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[3]
-
Assemble and flame- or oven-dry all glassware. Allow to cool under a stream of inert gas (Nitrogen or Argon). Palladium catalysts used in the coupling are sensitive to oxygen.[26]
-
-
Reagent Handling (in Fume Hood) :
-
Weigh the arylboronic acid, aryl halide, palladium catalyst, and base directly into the reaction flask on a tared balance inside the fume hood. Minimize dust generation.[20]
-
Quickly seal the flask and purge with inert gas.
-
Add the degassed solvent via cannula or syringe through a septum.
-
-
Reaction Execution :
-
Place the sealed flask in a heating mantle equipped with a temperature controller and stirrer.
-
Begin stirring and slowly heat the reaction to the target temperature. Be vigilant for any rapid temperature increase (exotherm), especially during the initial heating phase.[24] Use a blast shield for reactions of unknown exothermicity.
-
Maintain the inert atmosphere throughout the reaction.
-
-
Work-up and Decontamination :
-
After the reaction is complete, cool the mixture to room temperature before opening it to the atmosphere.
-
Carefully quench the reaction mixture as per the specific experimental procedure.
-
Perform the extraction and purification steps within the fume hood.
-
Decontaminate all glassware and the work surface with an appropriate solvent.[3]
-
Spill, Emergency, and Disposal Procedures
Spill Response
-
Alert Personnel : Immediately alert others in the vicinity.[27]
-
Evacuate : If the spill is large or involves highly toxic materials, evacuate the area.
-
Control : For minor spills of solid arylboronic acid, and if safe to do so, use a scoop or brush to carefully sweep up the material, avoiding dust creation.[27] Place it in a sealed, labeled container for disposal.
-
Absorb : For solutions, cover with an inert absorbent material like vermiculite or sand.[28]
-
Decontaminate : Clean the spill area with soap and water once the bulk material is removed.[29][30]
-
PPE : Wear full PPE, including a respirator if necessary, during cleanup.[27]
First Aid
-
Inhalation : Move the affected person to fresh air immediately. Seek medical attention if symptoms persist.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13][14]
Waste Disposal
-
All solid waste contaminated with arylboronic acids and reaction byproducts must be collected in a clearly labeled, sealed hazardous waste container.[18][27]
-
Liquid waste streams (organic and aqueous) should be segregated into appropriate, labeled hazardous waste containers.
-
Never dispose of arylboronic acids or their waste down the drain.[13]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
Conclusion
Arylboronic acids are powerful tools in chemical synthesis but carry significant, manageable risks. A safety-conscious approach, built upon a solid understanding of their potential genotoxicity, chemical instability, and acute hazards, is non-negotiable. By implementing robust engineering controls, consistently using appropriate PPE, and adhering to established safe handling protocols, researchers and drug development professionals can mitigate these risks and continue to leverage the synthetic power of these valuable reagents.
References
-
Title: Boric Acid Safety & Hazards | Lab Alley Source: Lab Alley URL: [Link]
-
Title: Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs Source: Organic Process Research & Development URL: [Link]
-
Title: In Vivo Mutagenicity Testing of Arylboronic Acids and Esters Source: PubMed URL: [Link]
-
Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ACS Publications URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ACS Publications URL: [Link]
-
Title: Arylboronic Acids Source: DRUG REGULATORY AFFAIRS INTERNATIONAL - WordPress.com URL: [Link]
-
Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: ACS Publications URL: [Link]
-
Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters Source: ResearchGate URL: [Link]
-
Title: (PDF) In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: ResearchGate URL: [Link]
-
Title: Material Safety Data Sheet - Boric acid Source: Cole-Parmer URL: [Link]
-
Title: Aryl boronic acids: potentially mutagenic synthetic intermediates Source: ResearchGate URL: [Link]
-
Title: Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Source: Semantic Scholar URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface Source: PubMed URL: [Link]
-
Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: NIH URL: [Link]
-
Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions Source: Organic Chemistry Portal URL: [Link]
-
Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: ACS Publications URL: [Link]
-
Title: Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity Source: ResearchGate URL: [Link]
-
Title: Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% Source: Cole-Parmer URL: [Link]
-
Title: Boric Acid SAFETY DATA SHEET Source: Etimine USA URL: [Link]
-
Title: BORIC ACID Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity Source: R Discovery URL: [Link]
-
Title: SAFETY DATA SHEET - (2-Methylpropyl)boronic acid Source: Fisher Scientific URL: [Link]
-
Title: Suzuki-Miyaura - Reagent Guides Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: direction and the proper response procedure for a chemical spill Source: University of Guelph URL: [Link]
-
Title: Personal Protective Equipment Source: US EPA URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
-
Title: Chemical Spill Source: Division of Research Safety - University of Illinois URL: [Link]
-
Title: Recommended PPE to handle chemicals Source: Bernardo Ecenarro URL: [Link]
-
Title: Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy Source: PubMed URL: [Link]
-
Title: Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions Source: Purdue Engineering URL: [Link]
-
Title: Guide for Chemical Spill Response Source: American Chemical Society URL: [Link]
-
Title: Working with Hazardous Chemicals Source: Organic Syntheses URL: [Link]
-
Title: Discover the Various Types of PPE for Optimal Chemical Safety Source: Cromwell URL: [Link]
-
Title: PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL Source: SUNY College of Optometry URL: [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. laballey.com [laballey.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fishersci.com [fishersci.com]
- 19. static.cymitquimica.com [static.cymitquimica.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. chempoint.com [chempoint.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 23. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. engineering.purdue.edu [engineering.purdue.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]
- 28. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 29. uoguelph.ca [uoguelph.ca]
- 30. sunyopt.edu [sunyopt.edu]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
Introduction: Strategic Importance of Fluorinated Biaryl Amides in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Within the vast landscape of this reaction, the synthesis of biaryl and heteroaryl amides is of paramount importance to the pharmaceutical industry. These structural motifs are prevalent in a multitude of clinically successful drugs and drug candidates. The strategic incorporation of fluorine atoms and an amide functionality can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1]
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a key building block for introducing a 4-carboxamido-2,6-difluorophenyl moiety. The two fluorine atoms flanking the boronic acid group create a unique electronic and steric environment. They are strongly electron-withdrawing, which can influence the reactivity of the boronic acid and its susceptibility to side reactions like protodeboronation. This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful Suzuki-Miyaura coupling of this valuable, yet challenging, reagent.
Understanding the Substrate: Electronic and Steric Profile
The reactivity of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid in Suzuki-Miyaura coupling is dictated by the interplay of its substituents:
-
Difluoro Substitution: The ortho-fluorine atoms are highly electron-withdrawing, which decreases the nucleophilicity of the arylboronic acid. This can slow down the rate-determining transmetalation step in the catalytic cycle.
-
Aminocarbonyl Group: The para-aminocarbonyl (carboxamide) group is also electron-withdrawing, further deactivating the boronic acid. However, it is a key functional handle for molecular recognition in biological systems.
-
Propensity for Protodeboronation: Electron-deficient boronic acids are particularly prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is often exacerbated by the presence of water and elevated temperatures.
Given these characteristics, the selection of an appropriate catalyst system and reaction conditions is critical to favor the desired cross-coupling pathway over competing side reactions.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of steps involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Sources
Application Notes and Protocols for the Use of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid in Suzuki-Miyaura C-C Bond Formation
Introduction: A Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry and pharmaceutical development, the strategic incorporation of fluorine atoms and hydrogen-bond-donating moieties is a cornerstone of rational drug design. The 4-(Aminocarbonyl)-3,5-difluorophenyl motif has emerged as a highly valuable structural unit. The vicinal fluorine atoms significantly modulate the electronic properties and lipophilicity of the phenyl ring, often enhancing metabolic stability and binding affinity.[1][2] Concurrently, the aminocarbonyl (carboxamide) group provides a crucial hydrogen bonding point for molecular recognition at biological targets.
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is the key reagent for installing this privileged scaffold. Its application is almost exclusively centered around the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming carbon-carbon (C-C) bonds.[3][4][5] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and expert insights into optimizing the use of this specific, electron-deficient boronic acid for the synthesis of biaryl and heteroaryl compounds.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The power of the Suzuki-Miyaura reaction lies in its well-defined catalytic cycle, which efficiently couples an organoboron species with an organohalide.[3][5][6] Understanding this mechanism is paramount for troubleshooting and rationally selecting reaction parameters. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide, iodide, or triflate). This forms a new, high-valent Palladium(II) species.[3][6]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[7] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate). This boronate then exchanges its organic moiety with the halide on the Pd(II) complex. The presence of electron-withdrawing groups, such as the two fluorine atoms on 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, can make the boron center more Lewis acidic but also render the aryl group less nucleophilic, potentially slowing this step.[8][9]
-
Reductive Elimination : The two organic partners, now both bound to the Pd(II) center, couple to form the new C-C bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[3][6]
The choice of base is critical; it not only facilitates the formation of the active boronate but must be chosen carefully to avoid a common side reaction with electron-deficient boronic acids: protodeboronation, where the carbon-boron bond is cleaved by a proton source.[8]
Protocol I: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid with a variety of aryl and heteroaryl bromides.
Materials & Reagents:
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
Aryl or Heteroaryl Bromide
-
Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvents: 1,4-Dioxane and Water (degassed)
-
Inert Gas: Argon or Nitrogen
Step-by-Step Methodology:
-
Vessel Preparation : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.2–1.5 equiv), and potassium carbonate (2.0–3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, PdCl₂(dppf) (0.02–0.05 equiv, 2–5 mol%).
-
Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition : Using a syringe, add degassed 1,4-dioxane and degassed water to the flask. A typical solvent ratio is 4:1 to 5:1 (Dioxane:Water). The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration relative to the limiting reagent).
-
Reaction Execution : Place the sealed vessel in a preheated oil bath or heating block set to 80–100 °C. Allow the reaction to stir vigorously overnight (12–18 hours).
-
Reaction Monitoring : Progress can be monitored by taking a small aliquot, diluting it, and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl bromide.
-
Work-up Procedure :
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification : The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.
Data Presentation: Typical Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Boronic Acid | 1.2–1.5 equivalents | Ensures complete consumption of the potentially more expensive aryl halide. |
| Aryl Halide | 1.0 equivalent (Limiting Reagent) | Typically an aryl or heteroaryl bromide or iodide. Chlorides require more active catalysts.[4] |
| Palladium Catalyst | PdCl₂(dppf) (2-5 mol%) | A robust and versatile catalyst suitable for a wide range of substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) | Cesium carbonate (Cs₂CO₃) is often more effective but more expensive.[6] |
| Solvent System | 1,4-Dioxane / Water (4:1) | The aqueous portion is crucial for dissolving the base and facilitating boronate formation.[10] |
| Temperature | 80–100 °C | Provides sufficient thermal energy to drive the reaction without significant decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and degradation of the Pd(0) catalyst. |
graph TD { A[" Step 1: Reagent SetupCombine Aryl Halide, Boronic Acid, Base, and Catalyst in a dry flask."] --> B; B[" Step 2: Inert Atmosphere
Evacuate and backfill the flask with Argon or Nitrogen (3x)."] --> C; C[" Step 3: Solvent Addition
Add degassed Dioxane and Water via syringe."] --> D; D[" Step 4: Heating & Stirring
Heat the sealed flask to 80-100°C with vigorous stirring for 12-18h."] --> E; E[" Step 5: Reaction Monitoring
Check for completion using TLC or LC-MS."] --> F; F[" Step 6: Aqueous Work-up
Cool, dilute with Ethyl Acetate, wash with water and brine."] --> G; G[" Step 7: Purification
Dry, concentrate, and purify the crude product via column chromatography."];
// Styling style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#FBBC05,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#4285F4,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style F fill:#EA4335,stroke:#5F6368,stroke-width:2px,color:#FFFFFF style G fill:#34A853,stroke:#5F6368,stroke-width:2px,color:#FFFFFF
}
Expertise & Field-Proven Insights: Troubleshooting and Optimization
The electron-deficient nature of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid introduces specific challenges that require careful consideration.
-
Challenge 1: Low Reactivity or Stalled Reaction
-
Causality : The electron-withdrawing fluorine groups decrease the nucleophilicity of the aryl ring, which can slow the transmetalation step.[9] Aryl chlorides or sterically hindered coupling partners can also lower reaction rates.
-
Solution : Switch to a more active catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are highly effective for challenging substrates.[11] Using a stronger base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) can also accelerate transmetalation.[12]
-
-
Challenge 2: Protodeboronation Byproduct
-
Causality : Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom. This side reaction is a known issue for electron-deficient arylboronic acids, especially in the presence of strong bases and water at elevated temperatures.[8]
-
Solution :
-
Use a Milder Base : If protodeboronation is significant, switching from K₂CO₃ to a milder base like potassium fluoride (KF) or cesium fluoride (CsF) can be beneficial. Fluoride bases are known to activate boronic acids effectively while minimizing this side reaction.[12]
-
Minimize Water : While some water is often necessary, using the minimum required amount (e.g., a 10:1 or higher organic:water ratio) can suppress hydrolysis.
-
Use a Boronate Ester : For particularly sensitive substrates, converting the boronic acid to its corresponding pinacol boronate ester can dramatically increase its stability and prevent protodeboronation.
-
-
-
Challenge 3: Homocoupling of the Boronic Acid
-
Causality : The formation of a biaryl product derived from two molecules of the boronic acid can occur if the reaction atmosphere is not completely inert, as oxygen can facilitate this side reaction.
-
Solution : Ensure thorough degassing of solvents and meticulous maintenance of an inert atmosphere throughout the reaction setup and duration.
-
By understanding the underlying mechanism and anticipating the specific challenges posed by this electron-deficient reagent, researchers can successfully employ 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid to construct complex molecules vital for advancing drug discovery and development.
References
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. (2018). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). National Institutes of Health (NIH). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]
-
Synthesis of the Benzhydryl Motif via a Suzuki-Miyaura Coupling of Arylboronic Acids and 3-chloroacrylonitriles. (2006). PubMed. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. (2019). ResearchGate. [Link]
-
Stereoselective Suzuki Coupling Reaction of an α-Bromo-α-fluoro- β-lactam. (2014). Thieme. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki–Miyaura reaction of C–F bonds in fluorographene. (2015). Royal Society of Chemistry. [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. [Link]
-
The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
The Strategic Application of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid in Modern Drug Discovery
Introduction: A Privileged Scaffold Component in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. The compound 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid emerges as a particularly valuable building block, offering a unique combination of physicochemical properties that address key challenges in medicinal chemistry. This technical guide provides an in-depth exploration of the applications of this versatile reagent, complete with detailed protocols for its utilization in synthetic workflows pertinent to the development of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases.
The presence of two fluorine atoms flanking the boronic acid group significantly modulates the electronic properties of the phenyl ring, enhancing its metabolic stability and influencing its binding affinity to biological targets.[1][2] The aminocarbonyl (carboxamide) group provides a crucial hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites. This trifecta of functional groups makes 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid a sought-after component for constructing complex molecules, most notably through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[2][]
Core Applications in Drug Discovery: Building Blocks for Targeted Therapies
The primary application of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in drug discovery lies in its role as a key structural motif in the synthesis of biaryl compounds. These structures are prevalent in a multitude of clinically successful drugs, serving as rigid linkers that orient other pharmacophoric elements for optimal target engagement.
Kinase Inhibitors: Targeting Aberrant Cell Signaling
Aberrant kinase signaling is a hallmark of many cancers, making kinase inhibitors a major focus of oncological research.[4] The 3,5-difluorophenyl moiety is frequently incorporated into kinase inhibitors to enhance their binding potency and selectivity. The fluorine atoms can form favorable interactions with the kinase hinge region and improve pharmacokinetic properties. The aminocarbonyl group can form critical hydrogen bonds within the ATP-binding pocket, further anchoring the inhibitor.
Conceptual Application Workflow: Kinase Inhibitor Synthesis
Caption: Workflow for synthesizing a kinase inhibitor.
PARP Inhibitors: Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[1] Many PARP inhibitors, including Olaparib and Rucaparib, feature complex heterocyclic core structures linked to substituted phenyl rings.[5][6][7] The 4-(Aminocarbonyl)-3,5-difluorophenyl moiety is an attractive component for novel PARP inhibitors due to its potential to enhance potency and improve drug-like properties. The carboxamide can mimic the nicotinamide portion of the natural PARP substrate, NAD+.
Experimental Protocols: Harnessing the Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is the premier method for incorporating the 4-(aminocarbonyl)-3,5-difluorophenyl group into a target molecule.[8][9] The following protocol provides a detailed, field-proven methodology for this transformation.
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid with an Aryl Halide
This protocol is designed as a self-validating system, with checkpoints for monitoring reaction progress and ensuring successful outcomes.
Materials:
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Causality behind the choice: An excess of the boronic acid is used to ensure complete consumption of the often more valuable aryl halide. The choice of base is crucial; stronger bases like Cs₂CO₃ are often effective for less reactive aryl chlorides.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). Follow this with the addition of the palladium catalyst (0.01-0.05 eq.).
-
Causality behind the choice: A mixed solvent system like dioxane/water often improves the solubility of both the organic and inorganic reagents. The catalyst loading is kept low to minimize cost and residual palladium in the product.
-
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting reactant (usually the aryl halide) indicates reaction completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Representative Reaction Parameters
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-iodoaniline | PdCl₂(dppf) (2) | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | 5-chloro-isoquinoline | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 78 |
Note: The data in this table is illustrative and based on typical outcomes for similar Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates and conditions.
Reaction Mechanism Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion: A Versatile Tool for Drug Discovery
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a powerful and versatile building block for modern drug discovery. Its unique combination of fluorine atoms and a carboxamide group provides medicinal chemists with a valuable tool to optimize the potency, selectivity, and pharmacokinetic properties of drug candidates. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for its incorporation into a wide range of molecular scaffolds. As the demand for highly targeted and effective therapeutics continues to grow, the strategic use of reagents like 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
AstraZeneca. (n.d.). Lynparza (olaparib) official website. Retrieved from [Link]
-
Cheon, C.-H., & Park, J. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry, 20(31), 6125-6133. [Link]
-
Hughes, D. L. (2017). A Review of Manufacturing Routes to the PARP Inhibitor Rucaparib. Organic Process Research & Development, 21(9), 1227-1244. [Link]
-
Jiang, X., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega, 7(7), 6047-6053. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
-
Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
-
Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Cheng, C., et al. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters, 22(13), 4985-4989. [Link]
-
Zlatopolskiy, B. D., et al. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 26(16), 4945. [Link]
-
University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Retrieved from [Link]
-
Wang, L., et al. (2024). Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. bioRxiv. [Link]
-
Drugs of the Future. (2013). Niraparib hydrochloride. Drugs of the Future, 38(10), 669. [Link]
-
Knapp, D. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Garg, N. K. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2018). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. [Link]
-
Krygowski, T. M., et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1273. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of 4a–f, h with arylboronic acids. Retrieved from [Link]
-
Saczewski, J., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 25(18), 4247. [Link]
-
Li, B., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-20. [Link]
-
Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]
-
Martins, P. F., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
-
Rodriguez-Cuamatzi, P., et al. (2008). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2412. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Olaparib Intermediates [ganeshremedies.com]
Application Notes & Protocols: 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid as a Strategic Building Block for Advanced Inhibitor Synthesis
I. Introduction: The Strategic Value of Fluorinated Boronic Acids in Drug Discovery
The landscape of modern medicinal chemistry is defined by a quest for molecules with high potency, selectivity, and optimized pharmacokinetic profiles. Within this context, boronic acids have emerged as a privileged class of compounds, most famously exemplified by the proteasome inhibitor Bortezomib.[1][2] Their utility stems from the unique ability of the boron atom to form reversible, yet stable, covalent bonds with key nucleophilic residues (such as serine or threonine) in enzyme active sites, acting as a potent "warhead" for targeted inhibition.[1]
This guide focuses on a particularly valuable building block: 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid . The strategic incorporation of three key functional groups onto a single phenyl ring—the boronic acid warhead, a stabilizing and pKa-modulating difluoro scaffold, and a versatile aminocarbonyl moiety for directed interactions—makes this reagent a powerful tool for accelerating the development of next-generation inhibitors. We will explore the underlying chemical principles that make this molecule effective and provide detailed, field-tested protocols for its application, empowering researchers to leverage its full potential in their drug discovery programs.
II. Physicochemical Properties & Rationale for Use
The efficacy of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in inhibitor design is not accidental; it is a direct result of its carefully orchestrated chemical features. Understanding these features is critical to deploying it successfully.
Table 1: Physicochemical Properties of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
| Property | Value | Source |
| CAS Number | 1256345-62-3 | N/A |
| Molecular Formula | C₇H₆BF₂NO₃ | N/A |
| Molecular Weight | 201.94 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | >300 °C | Varies by supplier |
A. The Boronic Acid Moiety: A Covalent Warhead
The boronic acid group is the cornerstone of this building block's inhibitory potential. It exists in equilibrium between a neutral, trigonal planar (sp²) state and an anionic, tetrahedral (sp³) state. The tetrahedral form is the biologically active species, capable of accepting a lone pair from a catalytic serine or threonine residue to form a stable covalent adduct, thereby inactivating the enzyme.
B. The Impact of 3,5-Difluoro Substitution: Precision Engineering
The two fluorine atoms ortho to the boronic acid are not mere decorations. They exert profound electronic effects that are central to the building block's utility.
-
pKa Modulation: The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the boronic acid.[3] This is a critical design feature. A lower pKa ensures that a greater population of the boronic acid exists in the active, tetrahedral anionic form at physiological pH (~7.4), leading to enhanced target engagement and potency.
-
Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism by cytochrome P450 enzymes.[4] By replacing a C-H bond with a much stronger C-F bond, the metabolic liability of the aromatic ring is reduced, potentially increasing the inhibitor's in vivo half-life.
-
Modulation of Binding Affinity: Fluorine can participate in a range of non-covalent interactions within a protein's binding pocket, including dipole-dipole, hydrophobic, and even halogen bonding interactions, which can collectively enhance binding affinity and selectivity.[4]
C. The 4-Aminocarbonyl Group: A Versatile Anchor
Positioned para to the boronic acid, the aminocarbonyl (carboxamide) group provides a crucial anchor for establishing specific interactions with the target protein. Its ability to act as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen) allows it to form strong, directional bonds that are essential for high-affinity binding and target selectivity. Furthermore, it serves as a robust synthetic handle for further chemical elaboration.
III. Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing the biaryl scaffolds common in kinase and protease inhibitors.[5][6][7]
Figure 1: General workflow for synthesizing inhibitors using 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid via Suzuki-Miyaura coupling.
A. Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-(aminocarbonyl)-3,5-difluorophenylboronic acid with a variety of aryl or heteroaryl halides.
Reagents & Conditions:
| Component | Molar Eq. | Example Reagent | Purpose |
| Aryl Halide | 1.0 | 2-Chloro-4-aminopyrimidine | Coupling Partner |
| Boronic Acid | 1.2 - 1.5 | 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid | Boron Source |
| Pd Catalyst | 0.02 - 0.10 | Pd(PPh₃)₄ or PdCl₂(dppf) | Catalyst |
| Base | 2.0 - 3.0 | K₂CO₃ or Cs₂CO₃ | Activates Boronic Acid |
| Solvent | N/A | 1,4-Dioxane / H₂O (4:1) | Reaction Medium |
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq.), 4-(aminocarbonyl)-3,5-difluorophenylboronic acid (1.3 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuation and Backfilling: Seal the vessel with a septum and cycle between vacuum and nitrogen (or argon) gas three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly degassed beforehand by sparging with nitrogen for at least 30 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final compound.
B. Understanding the Mechanism: The Suzuki Catalytic Cycle
The success of the protocol hinges on the palladium-catalyzed cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
1. Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.[7]
-
2. Transmetalation: The base activates the boronic acid, forming a boronate complex. This complex then transfers its aryl group (Ar') to the Pd(II) center, displacing the halide (X).
-
3. Reductive Elimination: The two aryl groups (Ar and Ar') on the Pd(II) center couple and are eliminated, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[7]
IV. Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To illustrate the practical application, we will outline the synthesis of a hypothetical inhibitor targeting "Kinase X," a key enzyme in a cancer proliferation pathway. Many kinase inhibitors are designed to bind to the ATP pocket, and a biaryl structure is often essential for occupying this site.
Figure 3: Simplified signaling pathway showing the inhibitory action of a Kinase X inhibitor.
Synthetic Target: 2-((4-(Aminocarbonyl)-3,5-difluorophenyl)amino)-4-methylpyrimidine
This structure is synthesized by coupling our boronic acid building block with a suitable halogenated pyrimidine core.
Table 2: Hypothetical Biological Data for the Kinase X Inhibitor
| Parameter | Value | Rationale |
| Kinase X IC₅₀ | 15 nM | The difluoro and aminocarbonyl groups provide potent and specific interactions in the ATP binding site. |
| Kinase Y IC₅₀ | > 1,000 nM | The specific hydrogen bonding network provided by the aminocarbonyl group leads to high selectivity over related kinases. |
| A549 Cell GI₅₀ | 120 nM | The compound effectively inhibits cell proliferation in a lung cancer cell line known to be dependent on the Kinase X pathway.[8] |
V. Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Poor quality boronic acid. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Use freshly purchased boronic acid or test for activity. |
| Significant Deboronated Side Product | Reaction temperature is too high, or the base is too harsh, causing protodeboronation. | Lower the reaction temperature. Use a milder base (e.g., Na₂CO₃). |
| Poor Reproducibility | Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage, altering their effective molecular weight and reactivity. | Store the boronic acid in a desiccator under nitrogen. For highly sensitive reactions, consider forming a more stable MIDA boronate or diethanolamine adduct for storage and use.[9] |
VI. Conclusion
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is more than just a chemical reagent; it is a rationally designed building block that addresses several key challenges in modern inhibitor development. The confluence of a covalent warhead, pKa-lowering fluorine atoms, and a hydrogen-bonding anchor provides a clear path to synthesizing potent, selective, and metabolically robust drug candidates. By mastering its application, particularly through the Suzuki-Miyaura coupling, research teams can significantly streamline the design-make-test cycle and accelerate the journey toward novel therapeutics.
VII. References
-
Kinder, D. H., et al. (1985). Acylamino boronic acids and difluoroborane analogues of amino acids: potent inhibitors of chymotrypsin and elastase. Journal of Medicinal Chemistry, 28(12), 1917-1925. Available at: [Link]
-
Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(44), 7719-7722. Available at: [Link]
-
Rodríguez-Cuamatzi, P., et al. (2007). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 63(2), o761-o762. Available at: [Link]
-
Olhava, E. J., et al. (2013). U.S. Patent No. 8,530,694. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Höpfl, H., et al. (2007). 2,4-Difluorophenylboronic acid. ResearchGate. Available at: [Link]
-
Adams, J., et al. (1998). U.S. Patent No. 5,780,454. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Trippier, P. C., & McGuigan, C. (2010). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]
-
Journal of Enzyme Inhibition and Drug Discovery (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. Available at: [Link]
-
Li, Y., et al. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. Drug Discoveries & Therapeutics, 12(5), 246-257. Available at: [Link]
-
Barlaam, B., et al. (2018). U.S. Patent No. 10,059,714. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Al-Ostoot, F. H., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-75. Available at: [Link]
-
Scott Rychnovsky Lab (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Available at: [Link]
-
Stuart, D. D., et al. (2017). U.S. Patent No. 9,562,016. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Kauk, M., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. RSC Medicinal Chemistry, 13(11), 1365-1375. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. MDPI. Available at: [Link]
-
Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Mastering the Challenge: Reaction Conditions for Coupling Electron-Deficient Boronic Acids
An Application Guide for Researchers
For chemists engaged in the synthesis of complex molecules, particularly in pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming carbon-carbon bonds.[1][2] However, the efficiency of this powerful reaction can be significantly hampered when one of the coupling partners is an electron-deficient boronic acid. These substrates present unique challenges that necessitate a departure from standard protocols.
This comprehensive guide provides an in-depth analysis of the factors governing the successful coupling of electron-deficient boronic acids. We will explore the mechanistic hurdles and present field-proven strategies and detailed protocols to overcome them, empowering researchers to confidently tackle these demanding transformations.
The Core Challenge: Overcoming Electronic Disadvantage
The success of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1][2] Electron-deficient boronic acids primarily disrupt the crucial transmetalation step .
Two main issues arise:
-
Reduced Nucleophilicity: The electron-withdrawing groups on the boronic acid decrease the electron density of the carbon-boron bond. This diminished nucleophilicity slows the transfer of the organic group from boron to the palladium center, creating a bottleneck in the catalytic cycle.[3][4]
-
Increased Susceptibility to Protodeboronation: The weakened C-B bond in electron-deficient boronic acids makes them more prone to cleavage by trace amounts of water or other protic species in the reaction mixture.[4][5] This irreversible side reaction consumes the starting material and reduces the overall yield.
The diagram below illustrates the catalytic cycle and highlights the problematic transmetalation step for these substrates.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid in the Synthesis of Potent KPC-2 Inhibitors
Abstract
The relentless rise of antibiotic resistance, particularly driven by carbapenem-hydrolyzing β-lactamases like Klebsiella pneumoniae carbapenemase-2 (KPC-2), necessitates the urgent development of novel therapeutic strategies. One of the most promising approaches is the co-administration of β-lactam antibiotics with β-lactamase inhibitors (BLIs). Boronic acid derivatives have emerged as a powerful class of BLIs, acting as transition-state analogs that reversibly inhibit serine β-lactamases. This guide provides an in-depth technical overview of the application of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid as a key starting material for the synthesis of potent KPC-2 inhibitors. We will explore the scientific rationale for its use, propose a detailed synthetic protocol, and discuss the underlying mechanism of action.
Introduction: The KPC-2 Challenge and the Boronic Acid Solution
KPC-2 is a class A serine β-lactamase that confers resistance to a broad spectrum of β-lactam antibiotics, including the "last-resort" carbapenems.[1] The enzyme's active site contains a critical serine residue (Ser70) that attacks the β-lactam ring, leading to its hydrolysis and inactivation of the antibiotic.
Boronic acid-based inhibitors are designed to mimic the tetrahedral transition state of this hydrolysis reaction.[2][3] The boron atom, with its empty p-orbital, readily forms a reversible covalent bond with the hydroxyl group of the catalytic Ser70 residue in the KPC-2 active site.[4][5] This interaction effectively blocks the enzyme's activity, thereby restoring the efficacy of co-administered β-lactam antibiotics.[6][7]
The choice of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid as a synthetic precursor is strategic. The difluoro substitution pattern and the aminocarbonyl group are electron-withdrawing, which has been shown to enhance the inhibitory potency of phenylboronic acid derivatives against KPC-2.[6] These groups increase the Lewis acidity of the boron atom, facilitating the crucial interaction with Ser70.
Proposed Synthetic Pathway for a Novel KPC-2 Inhibitor
While a direct synthesis of a KPC-2 inhibitor from 4-(aminocarbonyl)-3,5-difluorophenylboronic acid has not been explicitly detailed in the reviewed literature, we can propose a robust synthetic route based on established methodologies for analogous compounds, primarily involving a Suzuki coupling reaction. This proposed inhibitor, which we will refer to as DFB-PIM-COOH , incorporates a piperidinyl-methylene linker and a terminal carboxylic acid, moieties known to interact favorably with the KPC-2 active site.
Overall Synthetic Scheme
The proposed two-step synthesis involves an initial Suzuki coupling of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid with a suitable brominated heterocyclic partner, followed by the deprotection of a carboxylic acid ester.
Caption: Proposed two-step synthesis of DFB-PIM-COOH.
Detailed Experimental Protocols
Disclaimer: The following protocols are proposed based on established chemical principles and analogous reactions found in the literature. They have not been experimentally validated and should be adapted and optimized by qualified researchers.
Step 1: Synthesis of tert-Butyl 4-((4-(aminocarbonyl)-3,5-difluorobenzyl)methyl)piperidine-1-carboxylate (Intermediate Ester)
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[8][9] This reaction is well-suited for coupling arylboronic acids with alkyl halides. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base like sodium carbonate is standard for this type of transformation.[1][10]
Materials:
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
1,2-Dimethoxyethane (DME)
-
Deionized Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Protocol:
-
In a round-bottom flask, dissolve 4-(aminocarbonyl)-3,5-difluorophenylboronic acid (1.0 eq) and tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (1.1 eq) in a mixture of DME and water (4:1 v/v).
-
Add sodium carbonate (3.0 eq) to the mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of 4-((4-(aminocarbonyl)-3,5-difluorobenzyl)methyl)piperidine-1-carboxylic acid (DFB-PIM-COOH)
Rationale: The tert-butyl ester is a common protecting group for carboxylic acids. It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free carboxylic acid.
Materials:
-
Intermediate Ester from Step 1
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Diethylether
Protocol:
-
Dissolve the intermediate ester (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (10-20 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product, DFB-PIM-COOH.
Mechanism of KPC-2 Inhibition
The inhibitory activity of phenylboronic acid derivatives against KPC-2 is rooted in their ability to act as transition-state analogs.
Caption: Mechanism of KPC-2 inhibition by a boronic acid derivative.
The boron atom of DFB-PIM-COOH is attacked by the nucleophilic hydroxyl group of the Ser70 residue in the KPC-2 active site. This forms a tetrahedral, covalent, yet reversible, adduct.[4] This complex mimics the transition state of β-lactam hydrolysis, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics. The electron-withdrawing difluoro and aminocarbonyl groups on the phenyl ring enhance the electrophilicity of the boron atom, promoting this interaction and leading to more potent inhibition.
Expected Performance and Characterization
Based on published data for structurally similar phenylboronic acid-based KPC-2 inhibitors, we can anticipate the expected inhibitory activity of DFB-PIM-COOH.
| Compound | Structure | KPC-2 Ki (µM) | Reference |
| 3-Nitrophenylboronic acid | Phenylboronic acid with a nitro group at the meta position | 1.0 ± 0.1 | [5] |
| Compound 2e (from Zhou et al., 2022) | Phenylboronic acid with a triazole-linked thiophene | 0.032 | [11] |
| Compound 6c (from Zhou et al., 2022) | Phenylboronic acid with a triazole-linked furan | 0.038 | [11] |
| Lead Molecule 3b (from a 2025 publication) | Phenylboronic acid derivative | Nanomolar range Ki | [6] |
Given the presence of strong electron-withdrawing groups, it is reasonable to hypothesize that DFB-PIM-COOH will exhibit potent inhibition of KPC-2, likely in the sub-micromolar to nanomolar range.
Characterization: The synthesized inhibitor should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Enzyme Kinetics: To determine the inhibition constant (Ki) against purified KPC-2 enzyme. This is typically done using a reporter substrate like nitrocefin.
-
Microbiological Assays: To assess the ability of the inhibitor to potentiate the activity of a β-lactam antibiotic (e.g., meropenem) against a KPC-2-producing bacterial strain. This is often determined by measuring the reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the inhibitor.
Conclusion
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a highly promising and strategically designed starting material for the synthesis of novel and potent KPC-2 inhibitors. Its inherent electronic properties are expected to contribute favorably to the inhibitory activity of the final compound. The proposed synthetic route, utilizing a Suzuki coupling, offers a viable and efficient pathway to access new chemical entities for combating antibiotic resistance. Further investigation and optimization of this synthetic scaffold could lead to the development of next-generation β-lactamase inhibitors with significant clinical potential.
References
-
Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics. Journal of Medicinal Chemistry. Available at: [Link]
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Large-Scale Amide Coupling in Aqueous Media: Process for the Production of Diazabicyclooctane β-Lactamase Inhibitors. Organic Process Research & Development. Available at: [Link]
-
Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Pharmaceuticals. Available at: [Link]
-
Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics. PubMed. Available at: [Link]
-
Triazole-substituted phenylboronic acids as tunable lead inhibitors of KPC-2 antibiotic resistance. European Journal of Medicinal Chemistry. Available at: [Link]
-
Boronic acid inhibitors of the class A β-lactamase KPC-2. PubMed. Available at: [Link]
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. National Institutes of Health. Available at: [Link]
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. National Institutes of Health. Available at: [Link]
-
Structure-Based Enhancement of Boronic Acid-Based Inhibitors of AmpC β-Lactamase. Biochemistry. Available at: [Link]
-
The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Boronic acid inhibitors of the class A β- lactamase KPC-2. UCL Discovery. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]
-
Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226. National Institutes of Health. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and SAR Analysis of Phenylboronic Acid-Based Inhibitors for Sensitizing KPC-2-Producing Klebsiella pneumoniae to β-Lactam Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acid inhibitors of the class A β-lactamase KPC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Developing Carbohydrate Sensors Using Boronic Acids
Introduction: The Power of Boronic Acids in Carbohydrate Recognition
Carbohydrates are fundamental to a vast array of biological processes, from cellular metabolism to cell-cell recognition and disease progression.[1] The ability to detect and quantify specific carbohydrates is therefore of paramount importance in biomedical research, clinical diagnostics, and drug development. While traditional methods often rely on enzymes, these can suffer from stability issues. Boronic acids have emerged as a powerful class of synthetic receptors for carbohydrates, offering a robust and versatile alternative.[2]
This guide provides an in-depth exploration of the principles, design strategies, and experimental protocols for developing fluorescent carbohydrate sensors based on boronic acid chemistry. It is intended for researchers and scientists seeking to leverage this technology for sensitive and selective saccharide detection.
Section 1: Fundamental Principles of Boronic Acid-Based Sensing
1.1 The Chemistry of Boronic Acid-Diol Interaction
The core of this sensing technology lies in the unique ability of boronic acids (R-B(OH)₂) to form reversible covalent complexes with molecules containing cis-1,2 or cis-1,3 diols, a structural motif ubiquitous in carbohydrates.[3][4][5]
-
Lewis Acidity and Ester Formation: Boronic acids act as Lewis acids.[3] In an aqueous solution, the boron atom can accept a hydroxide ion, converting from a neutral, trigonal planar state to an anionic, tetrahedral boronate species. This tetrahedral intermediate is primed to react with a diol from a carbohydrate molecule, forming a stable five or six-membered cyclic boronate ester and releasing water.[6][7] This interaction is both rapid and reversible, allowing for real-time monitoring of carbohydrate concentrations.[3][8]
-
The Critical Role of pH: The binding process is highly pH-dependent. The pKa of a typical arylboronic acid is around 9.[3] Binding to a diol lowers the pKa of the boronic acid moiety by 2-4 units, favoring the formation of the more stable anionic boronate ester at physiological pH (~7.4).[9] Understanding this pH dependency is crucial for designing sensors that operate effectively under biological conditions.[10][11]
1.2 Sensor Design and Signaling Mechanisms
A functional sensor requires both a recognition element (the boronic acid) and a signal transducer. Fluorescent reporters are among the most sensitive and are widely used.[10] A common and elegant strategy involves integrating the boronic acid receptor with a fluorophore, such that the carbohydrate binding event modulates the fluorescence output.
One of the most prevalent mechanisms is Photoinduced Electron Transfer (PET) .[7]
-
"Signal-Off" to "Signal-On": In a typical PET sensor, a tertiary amine is positioned near the fluorophore. In the absence of a carbohydrate, the lone pair of electrons on the nitrogen atom quenches the fluorescence of the nearby fluorophore (the "Off" state).
-
Binding-Induced Restoration: The boronic acid is also part of this system. When it binds to a carbohydrate, it becomes a stronger Lewis acid. This increased acidity promotes the formation of a dative B-N bond with the tertiary amine. This intramolecular interaction engages the amine's lone pair electrons, preventing them from quenching the fluorophore and thus restoring fluorescence (the "On" state).[7][12]
Caption: Figure 1: Photoinduced Electron Transfer (PET) Signaling Mechanism.
1.3 Achieving Selectivity: Monoboronic vs. Diboronic Acids
While monoboronic acids can bind to any accessible cis-diol, they often show the highest affinity for fructose.[9] Achieving selectivity for other sugars, particularly glucose, is a significant challenge. Glucose exists in equilibrium between its pyranose and furanose forms, with the furanose form presenting a favorable cis-diol arrangement for binding.[13]
To enhance glucose selectivity, researchers have developed diboronic acid sensors.[14][15] By carefully designing the spatial arrangement and linker distance between two boronic acid moieties, a "molecular cleft" can be created that is geometrically complementary to the multiple hydroxyl groups of a single glucose molecule, leading to a much stronger and more selective binding event.[12][14]
Section 2: Designing and Synthesizing a Boronic Acid Sensor
The development of a novel sensor is a multi-step process that requires careful consideration of each molecular component.
Caption: Figure 2: General Workflow for Sensor Synthesis & Validation.
Section 3: Experimental Protocols
The following protocols provide a generalized framework. Researchers should always consult specific literature precedents and adhere to all laboratory safety guidelines.
Protocol 3.1: Synthesis of a Representative Anthracene-Based Sensor
This protocol describes a conceptual synthesis for a sensor featuring an anthracene fluorophore and an ortho-aminomethyl phenylboronic acid receptor, a common structural motif.[8][16]
Objective: To synthesize a fluorescent boronic acid sensor for carbohydrate detection.
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
2-(Pinacolatoboranyl)aniline derivative
-
Appropriate solvents (e.g., Toluene, DCM, MeOH)
-
Base (e.g., Triethylamine)
-
Reagents for deprotection (e.g., HCl or TFA)
-
Standard organic synthesis glassware and purification equipment (column chromatography).
Methodology:
-
Coupling Reaction: In a nitrogen-purged flask, dissolve the 2-(Pinacolatoboranyl)aniline derivative and a suitable base in an anhydrous solvent like toluene.
-
Add a solution of 9,10-Bis(chloromethyl)anthracene dropwise to the mixture at room temperature.
-
Heat the reaction mixture (e.g., to 80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The causality here is that heating provides the activation energy for the nucleophilic substitution reaction.
-
Upon completion, cool the reaction, filter any salts, and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the boronate ester-protected intermediate.
-
Deprotection: Dissolve the purified intermediate in a solvent mixture (e.g., DCM/MeOH). Add an acid (e.g., 2M HCl) to hydrolyze the pinacol protecting group, yielding the final boronic acid sensor.
-
Final Purification: Concentrate the mixture and purify the final product, potentially via recrystallization or a final chromatographic step, to yield the pure sensor.
Protocol 3.2: Determining Binding Affinity via Fluorescence Titration
Objective: To quantify the binding constant (Kₐ) of the sensor with a target carbohydrate.
Materials:
-
Stock solution of the purified boronic acid sensor (e.g., 1 mM in DMSO).
-
Stock solution of the target carbohydrate (e.g., 1 M D-Glucose in buffer).
-
Aqueous buffer solution at the desired pH (e.g., 100 mM Phosphate Buffer, pH 7.4).
-
Fluorometer and cuvettes.
Methodology:
-
Prepare Sensor Solution: Prepare a dilute working solution of the sensor in the aqueous buffer (e.g., 1-10 µM). The concentration should be chosen to give a stable and measurable fluorescence signal. This is a self-validating step; if the signal is too low or unstable, the concentration must be adjusted.
-
Acquire Initial Spectrum: Place the sensor solution in a cuvette and record its fluorescence emission spectrum (this is the F₀ or "zero carbohydrate" reading).
-
Titration: Add small, precise aliquots of the carbohydrate stock solution to the cuvette.
-
Equilibration and Measurement: After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes. The reversible nature of the binding is rapid, but ensuring equilibrium is key to accurate data.[8] Record the new fluorescence emission spectrum (F).
-
Repeat: Continue this process until the fluorescence intensity reaches a plateau (saturates), indicating that nearly all sensor molecules are bound to the carbohydrate.
-
Data Analysis: Plot the change in fluorescence intensity (ΔF = F - F₀) against the carbohydrate concentration. The binding constant (Kₐ) can then be determined by fitting the data to a suitable binding isotherm model (e.g., 1:1 binding model) using non-linear regression software.
Protocol 3.3: Assessing Sensor Selectivity
Objective: To evaluate the sensor's response to the target carbohydrate relative to other potentially interfering sugars.
Methodology:
-
Repeat the fluorescence titration protocol (3.2) for a panel of different carbohydrates (e.g., fructose, galactose, mannose, sucrose).
-
Maintain the exact same sensor concentration and buffer conditions for all experiments to ensure a valid comparison. This is a critical control for trustworthiness.
-
Calculate the binding constant (Kₐ) for each carbohydrate.
-
Compare the Kₐ values. A significantly higher Kₐ for the target sugar (e.g., glucose) compared to others demonstrates selectivity.
Section 4: Data Presentation and Interpretation
Quantitative data from binding studies should be summarized for clear comparison.
Table 1: Representative Binding Data for a Hypothetical Glucose-Selective Sensor
| Carbohydrate | Binding Constant (Kₐ) [M⁻¹] at pH 7.4 | Selectivity Ratio (Kₐ(Sugar) / Kₐ(Fructose)) |
| D-Glucose | 2512 | 7.95 |
| D-Fructose | 316 | 1.00 |
| D-Galactose | 158 | 0.50 |
| D-Mannose | 95 | 0.30 |
Note: Data are illustrative, based on values reported in the literature for highly selective diboronic acid sensors.[9][14]
Section 5: Troubleshooting and Advanced Considerations
-
Poor Water Solubility: Many organic fluorophores are hydrophobic. This can be overcome by incorporating water-solubilizing groups (e.g., carboxylic acids, polyethylene glycol chains) into the sensor design or by using co-solvents like MeOH or DMSO in buffer solutions.[1][8]
-
Interference: In complex biological media, other diol-containing molecules (e.g., catechols, glycoproteins) can interfere. Designing sensors with high selectivity (e.g., diboronic acids) or immobilizing the sensor on a surface can mitigate these effects.[5][6]
-
Advanced Platforms: Boronic acids are not limited to molecular sensors. They are being incorporated into advanced materials like hydrogels for continuous monitoring and drug delivery, and nanoparticles or quantum dots for enhanced imaging applications.[4][5][17]
Conclusion
Boronic acid-based sensors represent a versatile and powerful platform for carbohydrate detection. By understanding the fundamental principles of the boronic acid-diol interaction and employing rational design strategies, researchers can develop highly sensitive and selective tools tailored for specific applications in biology and medicine. The protocols outlined in this guide provide a solid foundation for synthesizing, characterizing, and validating these innovative sensors.
References
- Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydr
- Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC.
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. PMC - NIH.
- Boron-Carbohydrate Interactions. Griffith Research Online.
- Boronic acid. Wikipedia.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.
- Boron-Carbohydrate Interactions.
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega.
- Molecular Boronic Acid-Based Saccharide Sensors. PMC - NIH.
-
Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications (RSC Publishing). [Link]
- Recent development of boronic acid-based fluorescent sensors.
-
Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews (RSC Publishing). [Link]
-
Boronic Acid-Based Carbohydrate Sensing. PubMed. [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH.
- Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Luminescence.
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH.
-
Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. [Link]
-
Boronic Acid-Based Glucose Detection for Liver Three-Dimensional Cellular Models. ACS Omega. [Link]
- Recent development of boronic acid-based fluorescent sensors. PMC - PubMed Central.
- Advance in conception and synthesis of boronic acid-functionalized materials and the application for developing high-performance sensors in reporting disease markers.
Sources
- 1. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 10. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of Difluorophenylboronic Acid in High-Efficiency Phosphorescent OLEDs
This technical guide provides an in-depth exploration of the application of difluorophenylboronic acid and its derivatives in the design and fabrication of high-performance phosphorescent organic light-emitting diodes (PhOLEDs). Intended for researchers and scientists in materials science and optoelectronics, this document elucidates the fundamental principles, synthetic protocols, and device engineering strategies that leverage the unique properties of fluorinated boronic acids to achieve enhanced efficiency, stability, and color purity in PhOLEDs.
Introduction: The Strategic Role of Fluorination in Phosphorescent Emitters
Phosphorescent OLEDs have revolutionized display and lighting technologies by enabling internal quantum efficiencies approaching 100%, a significant leap from the 25% theoretical limit of fluorescent OLEDs.[1][2][3] This is achieved by harvesting both singlet and triplet excitons for light emission.[1] The performance of these devices is critically dependent on the molecular architecture of the organic materials within the emissive and charge-transport layers.[4] In this context, difluorophenylboronic acid has emerged as a crucial building block for the synthesis of advanced phosphorescent emitters and host materials, particularly for the challenging blue-emitting PhOLEDs.[4][5]
The strategic incorporation of difluorophenyl moieties into the molecular framework of OLED materials offers several distinct advantages:
-
Tuning of Electronic Properties: The strong electron-withdrawing nature of fluorine atoms lowers the HOMO and LUMO energy levels of the molecule. This facilitates electron injection and enhances the material's resistance to oxidative degradation.[4] This precise control over electronic properties is paramount for optimizing charge balance within the OLED, leading to higher quantum efficiencies.[4]
-
Enhanced Stability: The high bond energy of the carbon-fluorine bond imparts greater thermal and morphological stability to the organic materials, contributing to longer device operational lifetimes.[4]
-
Improved Color Purity: The introduction of fluorine atoms can influence the emission spectrum of the phosphorescent dopant, often leading to narrower emission bands and improved color purity.
Mechanism of Action: How Difluorophenyl Groups Enhance PhOLED Performance
The primary role of difluorophenylboronic acid is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex conjugated molecules.[4] This versatile reaction allows for the integration of the difluorophenyl group into a wide array of aromatic and heterocyclic systems, enabling the synthesis of novel host materials and phosphorescent iridium or platinum complexes.[4][6]
The difluorophenyl group typically acts as an electron-accepting moiety within a donor-acceptor molecular architecture.[4] This design strategy is fundamental to tuning the photophysical properties of the resulting material.
Figure 1: Workflow from synthesis to device application.
The electron-withdrawing difluorophenyl group in the emitter molecule can lead to a more balanced charge injection and transport within the emissive layer of the PhOLED. This reduces the accumulation of charge carriers at interfaces, which can be a source of non-radiative recombination and device degradation.[7][8] Furthermore, by tuning the triplet energy of host materials, the difluorophenyl moiety helps to ensure efficient energy transfer from the host to the phosphorescent guest and confines the triplet excitons within the emissive layer, preventing quenching and maximizing light output.[9][10]
Experimental Protocols
Synthesis of a Difluorophenyl-Containing Phosphorescent Emitter via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of an iridium(III) complex featuring a difluorophenyl-substituted ligand, a common class of phosphorescent emitters.
Materials:
-
2,5-Difluorophenylboronic acid
-
Halogenated aromatic or heterocyclic precursor (e.g., 2-bromo-5-phenylpyridine)
-
[Ir(ppy)2Cl]2 dimer (or similar iridium precursor)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Ancillary ligand (e.g., acetylacetone)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Ligand Synthesis (Suzuki-Miyaura Coupling): a. In a nitrogen-purged flask, dissolve the halogenated precursor, 2,5-difluorophenylboronic acid (1.2 equivalents), and the palladium catalyst (0.05 equivalents) in the solvent mixture. b. Add an aqueous solution of the base (2.0 equivalents). c. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the mixture, extract the organic phase, and dry it over anhydrous sodium sulfate. e. Purify the crude product by column chromatography to obtain the desired difluorophenyl-substituted ligand.
-
Iridium Complex Formation: a. In a separate nitrogen-purged flask, combine the synthesized ligand (2.2 equivalents) and the iridium precursor (1.0 equivalent) in a high-boiling point solvent (e.g., 2-ethoxyethanol). b. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). c. Add the ancillary ligand (e.g., acetylacetone, 5.0 equivalents) and a base (e.g., Na2CO3) and continue to reflux. d. After cooling, the crude iridium complex is typically precipitated, filtered, and washed. e. Further purification is achieved by column chromatography or sublimation to yield the final phosphorescent emitter.
Fabrication of a Phosphorescent OLED Device
This protocol describes the fabrication of a multi-layer PhOLED using thermal evaporation.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
HIL material (e.g., MoO3)
-
HTL material (e.g., NPB)
-
Host material for EML (e.g., mCP)
-
Synthesized difluorophenyl-containing phosphorescent emitter (dopant)
-
ETL material (e.g., TmPyPB)
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Glovebox for encapsulation
Procedure:
-
Substrate Preparation: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before loading into the evaporation chamber.
-
Organic Layer Deposition: a. Deposit a 10 nm thick layer of MoO3 as the HIL. b. Deposit a 40 nm thick layer of NPB as the HTL. c. Co-evaporate the host material (e.g., mCP) and the synthesized phosphorescent emitter at a specific doping concentration (e.g., 6 wt%) to form a 20 nm thick EML. d. Deposit a 40 nm thick layer of TmPyPB as the ETL.
-
Cathode Deposition: a. Deposit a 1 nm thick layer of LiF as the EIL. b. Deposit a 100 nm thick layer of aluminum as the cathode.[4]
-
Encapsulation: Transfer the fabricated device to a nitrogen-filled glovebox and encapsulate it using a UV-curable epoxy and a glass lid to prevent degradation from atmospheric moisture and oxygen.[4]
Device Characterization and Performance Metrics
The performance of the fabricated PhOLEDs should be evaluated based on several key metrics.
| Device Parameter | Representative Value |
| Maximum Luminance (cd/m²) | 5201[4] |
| Maximum Current Efficiency (cd/A) | 3.67[4] |
| Maximum External Quantum Efficiency (EQE) (%) | 10.6 - 17.5[4][10][11] |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (0.16, 0.28) for blue emitters[12] |
Characterization Techniques:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photometer to determine turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectra: Measured with a spectrometer to determine the emission color and color coordinates.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Operational Lifetime: Measured by monitoring the decrease in luminance over time at a constant current density.
Conclusion and Future Outlook
Difluorophenylboronic acid is an indispensable tool in the synthesis of advanced materials for phosphorescent OLEDs. Its use enables the fine-tuning of molecular properties, leading to devices with improved efficiency, stability, and color purity. The synthetic and fabrication protocols provided herein offer a robust framework for researchers to develop next-generation PhOLEDs. Future research will likely focus on the design of novel fluorinated host and emitter materials with even greater stability and efficiency, particularly for deep-blue emission, which remains a significant challenge in the field.[3][13] The continued exploration of structure-property relationships in these materials will undoubtedly pave the way for the next wave of innovation in solid-state lighting and displays.
References
- Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in OLED M
- Photograph of a blue-emitting PhOLED fabricated by our collaborators...
- The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Publishing.
- Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC.
- The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - PMC - NIH.
- Fluorine-free blue phosphorescent emitters for efficient phosphorescent organic light emitting diodes - Journal of M
- Templated Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Devices with Negligible Efficiency Roll-Offs - MDPI.
- Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing).
- Blue Host Materials for Phosphorescent Organic Light-Emitting Diodes | Request PDF.
- Phosphorescent organic light-emitting devices (PhOLEDs)
- Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
- Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes - MDPI.
- Phosphorescent organic light-emitting diode - Wikipedia.
- Phosphorescent materials for application to organic light emitting devices - ResearchG
- Stable and efficient phosphorescence blue OLED emitters | April 2024 - YouTube.
- Special Issue : Fluorescence and Phosphorescence in Organic Materials:
- What is a PhOLED? | Advantages and Challenges - Ossila.
Sources
- 1. Phosphorescent organic light-emitting diode - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly phosphorescent platinum(ii) emitters: photophysics, materials and biological applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phosphine Sulfide-Based Bipolar Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluorine-free blue phosphorescent emitters for efficient phosphorescent organic light emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Boronic Acid Oligomerization in NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of boronic acid oligomerization in Nuclear Magnetic Resonance (NMR) analysis. Our goal is to equip you with the expertise and practical protocols to obtain high-quality, interpretable NMR spectra for your boronic acid-containing compounds.
Introduction: The Challenge of Boronic Acid Analysis
Boronic acids are indispensable reagents and building blocks in modern chemistry, renowned for their versatility in applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of sensors and therapeutics[1][2]. However, their analysis by NMR spectroscopy is frequently complicated by a reversible self-condensation reaction. In solution and in the solid state, three molecules of a boronic acid can dehydrate to form a cyclic trimeric anhydride known as a boroxine [3].
This equilibrium between the monomeric boronic acid and its oligomeric forms (boroxine and potentially other linear or cyclic oligomers) can lead to significant challenges in NMR analysis, including:
-
Signal Broadening: Rapid exchange between the monomer and oligomer on the NMR timescale can cause significant broadening of proton (¹H) and boron (¹¹B) signals, obscuring coupling information and hindering accurate integration.
-
Complex Spectra: The presence of multiple species in equilibrium results in overlapping signals and an overall "unintelligible" or crowded spectrum, making structural elucidation difficult[4].
-
Quantitation Issues: The ill-defined nature of the equilibrium makes it challenging to perform accurate quantitative NMR (qNMR) without first addressing the oligomerization.
This guide provides field-proven strategies to manage and overcome these issues, ensuring the scientific integrity of your analytical results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when working with boronic acids in an NMR setting.
Q1: Why does my ¹H NMR spectrum of a pure boronic acid look so messy and broad?
This is the most common manifestation of boronic acid oligomerization. You are likely observing a mixture of the boronic acid monomer and its corresponding boroxine trimer in dynamic equilibrium. The exchange between these species broadens the signals of protons near the boronic acid moiety and can even affect more distant protons in the molecule.
Q2: I see two sets of aromatic peaks for my arylboronic acid. Is my sample impure?
While an impurity is possible, it is also a classic sign of the monomer-boroxine equilibrium. The aromatic environments in the planar boronic acid monomer and the puckered boroxine ring are different, leading to distinct sets of signals. If these signals are sharp, it indicates that the exchange between the two forms is slow on the NMR timescale at the temperature of your experiment.
Q3: What is a boroxine, and how does it form?
A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, with the organic substituents attached to the boron atoms. It is formed by the intermolecular dehydration of three boronic acid molecules. This process is reversible, and the position of the equilibrium is highly dependent on factors such as concentration, solvent, temperature, and the presence of water[3].
Q4: Is ¹¹B NMR useful for studying this problem?
Absolutely. ¹¹B NMR is a powerful diagnostic tool because the chemical shift of the boron nucleus is highly sensitive to its coordination environment[5]. Trigonal planar (sp²-hybridized) boron in boronic acid monomers and boroxines resonates in a distinct chemical shift range compared to tetracoordinate (sp³-hybridized) boron, which can be formed by solvent coordination or the addition of certain reagents[6][7]. This makes ¹¹B NMR ideal for monitoring the equilibrium and confirming the success of the troubleshooting methods described below.
Visualizing the Monomer-Oligomer Equilibrium
The equilibrium between a boronic acid and its boroxine trimer is the central challenge we aim to control. The following diagram illustrates this reversible process.
Caption: Reversible equilibrium between boronic acid monomer and its boroxine trimer.
Troubleshooting Guide: From Messy Spectra to Sharp Signals
This section provides a series of actionable protocols to disrupt the monomer-oligomer equilibrium and obtain high-quality NMR spectra. The methods are presented in order of increasing experimental complexity.
Problem 1: Broad or Multiple Signals in Aprotic Solvents (e.g., CDCl₃, Acetone-d₆)
Causality: Standard aprotic solvents do little to disrupt the hydrogen bonding and dehydration that lead to boroxine formation. The observed spectrum is therefore a population-weighted average of all species in equilibrium.
Solution 1: Use of a Coordinating Deuterated Solvent
The most straightforward and often successful approach is to dissolve the boronic acid in a coordinating solvent, such as deuterated methanol (methanol-d₄).
Why it Works: Methanol acts as a Lewis base and coordinates to the empty p-orbital of the boron atom. This coordination favors the monomeric form and can also lead to the formation of a methyl boronate ester, both of which break up the boroxine trimer. This shifts the equilibrium overwhelmingly towards a single, well-defined monomeric species, resulting in sharp NMR signals[4].
Experimental Protocol: NMR Sample Preparation in Methanol-d₄
-
Weigh approximately 5-10 mg of your boronic acid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of methanol-d₄.
-
Cap the tube and gently invert several times or vortex briefly to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum. Note that the acidic B-OH protons will exchange with the deuterium of the solvent, so this signal will not be observable.
Expected Outcome: A clean ¹H NMR spectrum with sharp signals corresponding to a single species.
Problem 2: Persistent Oligomerization or Need for an Inert Derivative
In some cases, particularly with sterically hindered or electronically unusual boronic acids, oligomerization may persist even in methanol-d₄. Alternatively, you may need a stable, monomeric derivative for other analytical purposes or for reaction screening.
Solution 2: In-situ or Preparative Derivatization
Converting the boronic acid to a stable, tetracoordinate boronate ester is a robust method to ensure a single, well-defined species for NMR analysis. Two common and effective derivatizing agents are diethanolamine and pinacol.
A. Diethanolamine Adduct Formation
Why it Works: Diethanolamine reacts readily with boronic acids to form a stable, bicyclic adduct known as a DABO boronate[8]. The boron atom becomes tetracoordinate and is locked in a monomeric state, resulting in exceptionally clean NMR spectra. These adducts are often crystalline solids that are easy to handle and store[8][9].
Experimental Protocol: Formation of a Diethanolamine Adduct for NMR
-
Dissolve the boronic acid (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane (~0.2 M).
-
Add diethanolamine (1.0-1.1 equivalents) dropwise to the solution or suspension at room temperature[8].
-
A white precipitate of the diethanolamine adduct will typically form within minutes to an hour[9].
-
Isolate the solid by vacuum filtration, wash with cold solvent (e.g., ether), and dry under vacuum.
-
Dissolve the isolated adduct in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) for NMR analysis.
B. Pinacol Ester Formation
Why it Works: Boronic acids react with pinacol (2,3-dimethyl-2,3-butanediol) to form a stable five-membered cyclic boronate ester (a dioxaborolane). These "pinacol esters" are monomeric, generally stable to chromatography, and give sharp, highly reproducible NMR spectra[4].
Experimental Protocol: Formation of a Pinacol Ester for NMR
-
In a small vial, combine the boronic acid (1 equivalent), pinacol (1.0-1.2 equivalents), and a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄)[10].
-
Add a solvent such as diethyl ether or ethyl acetate and stir the suspension at room temperature.
-
Monitor the reaction by TLC or ¹H NMR until the starting boronic acid is consumed.
-
Filter off the MgSO₄ and evaporate the solvent. The crude pinacol ester is often clean enough for direct NMR analysis.
-
Dissolve the crude or purified ester in CDCl₃ or another suitable deuterated solvent.
Problem 3: Need for Quantitative Analysis or pH-Dependent Studies
For applications like qNMR or for studying interactions with diols (e.g., in saccharide sensing), controlling and understanding the solution pH is critical.
Solution 3: pH Adjustment and Use of ¹¹B NMR
Why it Works: The equilibrium between the trigonal boronic acid (sp²) and the tetrahedral boronate anion (sp³) is pH-dependent. By adjusting the pH of the NMR sample (typically in a mixed aqueous/organic solvent system), you can favor one species over the other. ¹¹B NMR is ideal for monitoring this transition, as the sp² boron signal (typically δ 28-33 ppm) will shift upfield to the sp³ boronate signal (typically δ 3-9 ppm) as the pH increases past the pKa of the boronic acid[5][7].
Experimental Protocol: pH-Dependent ¹¹B NMR
-
Prepare a stock solution of your boronic acid in a suitable solvent mixture, such as 3:1 methanol-d₄/D₂O[5]. A typical concentration is 20-40 mM[5].
-
Divide the solution into several NMR tubes.
-
Adjust the pH of each sample incrementally using dilute solutions of DCl or NaOD.
-
Acquire a ¹¹B NMR spectrum for each sample. It is advisable to use quartz NMR tubes to avoid the broad background signal from borosilicate glass[5].
-
Plot the chemical shift or the integration ratio of the sp² and sp³ signals versus pH to determine the pKa.
Data Summary and Key Parameters
The following table summarizes the typical ¹¹B NMR chemical shifts for different boron species, which are crucial for diagnosing the state of your sample.
| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Linewidth | Reference |
| Boronic Acid Monomer | sp² | 28 - 31 | Broad | [6][7] |
| Boroxine | sp² | ~33 | Broad | [6] |
| Tetracoordinate Boronate | sp³ | 3 - 9 | Sharper | [5][7] |
| Pinacol Boronate Ester | sp² | ~30 | Broad | [11] |
Chemical shifts are relative to BF₃·OEt₂.
Workflow for Troubleshooting Boronic Acid NMR
The following diagram outlines a logical workflow for approaching problematic boronic acid NMR samples.
Caption: A step-by-step workflow for troubleshooting complex boronic acid NMR spectra.
References
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH.[Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.[Link]
-
Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.[Link]
-
Valenzuela, L. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. [Link]
-
Reddit r/chemistry. Recording NMR spectra for aryl boronic acids - overcoming oligomerization.[Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry - ACS Publications.[Link]
-
Tokunaga, Y., et al. FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION.[Link]
-
Organic Chemistry Portal. Book Review: Boronic Acids - Dennis G. Hall.[Link]
-
A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A - ACS Publications.[Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.[Link]
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews. [Link]
-
Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry.[Link]
-
Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).[Link]
-
NMR Spectroscopy, Reaction Mechanism, Organic Chemistry. Scientific & Academic Publishing.[Link]
-
11 B NMR chemical shifts and formation constants of boric acid... ResearchGate.[Link]
-
Development of a Quantitative Analysis Method for Unreacted Boric Acid in Polarizing Plates. [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI.[Link]
-
Reddit r/Chempros. NMR Peak Broadening.[Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.[Link]
-
NMR Sample Preparation: The Complete Guide. Organomation.[Link]
-
boronic esters. Organic Syntheses Procedure.[Link]
-
Help for Boron 11 NMR! NMR Wiki Q&A Forum.[Link]
-
What Causes NMR Peak Broadening? Chemistry For Everyone - YouTube.[Link]
-
Design and NMR characterization of reversible head-to-tail boronate-linked macrocyclic nucleic acids. RSC Publishing.[Link]
-
Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory.[Link]
-
Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. ResearchGate.[Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Reaction of 3-dehydroecdysone with certain n.m.r. solvents. PMC - NIH.[Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Wiley.[Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses.[Link]
Sources
- 1. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. wiley.com [wiley.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. reddit.com [reddit.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
optimizing base and solvent for reactions with 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
Welcome to the dedicated technical support guide for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on optimizing its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Here, we move beyond generic protocols to explore the specific chemical nuances of this electron-deficient boronic acid, empowering you to troubleshoot effectively and achieve optimal reaction outcomes.
Understanding the Unique Reactivity of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its unique structure presents specific challenges that must be addressed for successful reactivity. The presence of two electron-withdrawing fluorine atoms and an aminocarbonyl group significantly impacts the electronic properties of the boronic acid.
This electron deficiency makes the boronic acid group more Lewis acidic and can alter its transmetalation efficiency in the catalytic cycle. More critically, it increases the susceptibility of the C-B bond to premature cleavage, a side reaction known as protodeboronation, which is a primary cause of low yields. Understanding these electronic effects is paramount to selecting the appropriate base and solvent system.
Optimizing Base Selection: A Strategic Approach
The choice of base is arguably the most critical parameter in a Suzuki-Miyaura reaction. The base plays multiple roles: it activates the boronic acid by forming a more nucleophilic boronate species, and it facilitates the reductive elimination step by regenerating the active palladium(0) catalyst. For an electron-deficient boronic acid like ours, a carefully chosen base is essential to promote the desired reaction while suppressing protodeboronation.
Frequently Asked Questions: Base Selection
Q: Why is a standard base like sodium carbonate sometimes ineffective with this boronic acid?
A: While sodium carbonate is a common choice for many Suzuki couplings, its moderate basicity may not be sufficient to efficiently form the boronate complex with the electron-deficient 4-(aminocarbonyl)-3,5-difluorophenylboronic acid. The electron-withdrawing fluorine and amide groups decrease the electron density on the boron atom, making it less likely to form the active boronate species with a weaker base. Furthermore, in aqueous conditions, prolonged reaction times with weaker bases can increase the risk of competitive protodeboronation.
Q: What is protodeboronation and how can I minimize it?
A: Protodeboronation is a detrimental side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), leading to the formation of 3,5-difluorobenzamide as a byproduct and a reduction in the overall yield. This process is often accelerated by high temperatures and the presence of water, especially with electron-deficient boronic acids.
To minimize protodeboronation:
-
Use a stronger, non-nucleophilic base: A stronger base can accelerate the desired catalytic cycle, reducing the time the boronic acid is exposed to conditions that favor protodeboronation.
-
Employ anhydrous conditions: The removal of water from the reaction mixture is a key strategy to suppress this side reaction.
-
Choose the right solvent: Aprotic solvents are generally preferred over protic ones.
Recommended Base Selection Workflow
To systematically optimize the base for your specific reaction, consider the following tiered approach, starting with the most commonly successful and moving to more specialized options for challenging transformations.
Diagram: Base Selection Workflow
Caption: A tiered workflow for selecting the optimal base.
| Base | Typical Conditions | Advantages | Considerations |
| Potassium Carbonate (K₂CO₃) | 2-3 equivalents | Inexpensive, widely used. | May require higher temperatures; can promote protodeboronation in aqueous solvents. |
| Cesium Carbonate (Cs₂CO₃) | 2-3 equivalents | More soluble in organic solvents and more basic than K₂CO₃, often leading to higher yields. | Higher cost. |
| Potassium Phosphate (K₃PO₄) | 2-3 equivalents | A strong base that is highly effective for electron-deficient boronic acids. Often provides a good balance of reactivity and suppression of side reactions. | Can be hygroscopic; ensure it is properly dried if using anhydrous conditions. |
| Organic Bases (e.g., DBU, DIPEA) | 2-3 equivalents | Used in specific cases where inorganic bases are problematic. Can be useful in homogeneous reactions. | Can sometimes interfere with the catalyst; less common for standard Suzuki couplings. |
| Cesium Fluoride (CsF) | 2-3 equivalents | Promotes the formation of a highly reactive trifluoroborate species, which can be very effective for challenging couplings. Requires strictly anhydrous conditions. | More expensive; requires careful handling. |
Solvent Selection: The Reaction Environment
The solvent not only dissolves the reactants but also significantly influences the reaction kinetics and the stability of the catalytic species. The choice of solvent can impact the solubility of the base, the rate of transmetalation, and the overall efficiency of the coupling.
Frequently Asked Questions: Solvent Selection
Q: What are the best starting solvents for reactions with this boronic acid?
A: A good starting point is a mixture of an aprotic organic solvent and water. Common and effective systems include:
-
Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
These solvent systems can effectively dissolve both the organic-soluble coupling partners and the inorganic base. However, the presence of water can be a double-edged sword, as explained above.
Q: When should I consider using a single-component, anhydrous solvent?
A: If you are encountering significant protodeboronation, switching to a single-component, anhydrous aprotic polar solvent is a key troubleshooting step. Recommended anhydrous solvents include:
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMA)
-
Acetonitrile (ACN)
-
1,2-Dimethoxyethane (DME)
These solvents can help dissolve all reaction components, including the base (especially K₃PO₄ and Cs₂CO₃), while minimizing the water available for protodeboronation.
Diagram: Solvent Selection Logic
Caption: A decision tree for selecting the appropriate solvent system.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Ineffective base. 2. Catalyst deactivation. 3. Poor solubility of reactants. | 1. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. 2. Ensure proper degassing of the solvent to remove oxygen. Consider a different palladium catalyst or ligand. 3. Switch to a solvent system with better solubilizing power, such as DMF or DMA. |
| Significant Protodeboronation Byproduct | 1. Presence of water. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too weak, leading to a slow reaction. | 1. Use an anhydrous solvent and ensure all reagents are dry. 2. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times. 3. Use a stronger base (e.g., K₃PO₄) to accelerate the productive coupling over the decomposition pathway. |
| Reaction is Sluggish or Stalls | 1. Insufficiently active boronate formation. 2. Poor mixing in a biphasic system. | 1. Consider using CsF to generate a highly reactive trifluoroborate intermediate. 2. If using a biphasic system, ensure vigorous stirring. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial. |
Sample Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel, add 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) followed by the base (e.g., K₃PO₄, 2.5 equivalents).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Protodeboronation of Arylboronic Acids
Welcome to the technical support center for troubleshooting challenges with the protodeboronation of arylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize arylboronic acids, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we address common experimental issues through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoborane, such as an arylboronic acid (Ar-B(OH)₂), is cleaved and replaced with a carbon-hydrogen bond (Ar-H).[1][2] This process consumes the boronic acid, preventing it from participating in the desired reaction, such as a Suzuki-Miyaura coupling. This leads to a reduced yield of the target molecule and the formation of an often difficult-to-separate arene byproduct.[1][3]
Q2: What is the general mechanism of base-catalyzed protodeboronation?
A: The most common pathway, especially under the basic conditions used for Suzuki-Miyaura couplings, is a base-catalyzed mechanism.[1][4] The process begins with a rapid equilibrium where a hydroxide ion attacks the Lewis acidic boron atom of the boronic acid to form a more reactive, tetravalent "ate" complex, the arylboronate anion ([ArB(OH)₃]⁻).[4][5] This is typically followed by a rate-limiting step where the arylboronate reacts with a proton source (like water) to cleave the C-B bond.[1] For certain electron-deficient arylboronates, the mechanism can involve the liberation of a transient aryl anion.[6][7][8]
View Diagram: Base-Catalyzed Protodeboronation Mechanism
Caption: Simplified pathway of base-catalyzed protodeboronation.
Q3: Which factors increase the rate of protodeboronation?
A: Several factors can accelerate this undesired side reaction:
-
High pH: Basic conditions promote the formation of the highly reactive arylboronate anion.[4][5]
-
Electron-Deficient or Sterically Hindered Aryl Groups: Arylboronic acids with strong electron-withdrawing groups or significant ortho-substitution are often more susceptible to protodeboronation.[6][7][9]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Aqueous Solvents: The presence of a proton source, like water, is necessary for the final protonolysis step.
-
Catalyst System: In some cases, the palladium catalyst itself, particularly with bulky phosphine ligands, can promote protodeboronation.[3]
Q4: Does converting a boronic acid to a boronic ester, like a pinacol ester, always prevent protodeboronation?
A: Not necessarily. While it is a common strategy to protect the boronic acid, the stability of boronic esters is highly nuanced.[5] Esterification does not always grant greater stability compared to the corresponding boronic acid.[5] The overall rate of protodeboronation from an ester can be a function of two competing processes: direct protodeboronation of the ester and a pathway involving pre-hydrolysis of the ester back to the boronic acid, which then undergoes protodeboronation.[5] For instance, while pinacol esters are generally more stable, some diol-derived esters can be considerably more reactive than the parent boronic acid.[5]
Troubleshooting Guide
Problem 1: My Suzuki-Miyaura reaction has a low yield, and I've identified the protodeboronated arene as the major byproduct.
Q: What are the first steps to diagnose and solve this issue?
A: This is a classic case of the protodeboronation pathway outcompeting the desired cross-coupling pathway. The core issue is that the transmetalation step of the Suzuki-Miyaura cycle is too slow relative to the decomposition of your boronic acid.
Troubleshooting Workflow
View Diagram: Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision workflow for troubleshooting protodeboronation.
Step-by-Step Protocol:
-
Re-evaluate Your Base: Strong bases like NaOH or even K₂CO₃ can excessively increase the concentration of the reactive boronate, promoting protodeboronation.[10]
-
Action: Switch to a milder base. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are excellent alternatives that can facilitate transmetalation without aggressively promoting protodeboronation.[11]
-
-
Accelerate the Catalyst: The goal is to make the productive Suzuki coupling reaction kinetically faster than the unproductive protodeboronation.
-
Action: Replace older catalysts like Pd(PPh₃)₄ with modern, highly active catalyst systems. Buchwald-type phosphine ligands (e.g., SPhos, XPhos) and their corresponding palladium precatalysts are designed for rapid oxidative addition and transmetalation, which can outpace the decomposition pathway.[3][11]
-
-
Control the Boronic Acid Concentration: For notoriously unstable boronic acids (e.g., 2-pyridyl boronic acid), their concentration in the reaction mixture at any given time can be critical.[1]
-
Action: Employ a "slow-release" strategy. Instead of the boronic acid, use a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate or a potassium organotrifluoroborate.[1][12] Under the reaction conditions, these reagents slowly hydrolyze to release small amounts of the active boronic acid, keeping its steady-state concentration low and minimizing the potential for side reactions.[1][13]
-
-
Check for Catalyst-Mediated Protodeboronation: Run a control experiment.
-
Action: Set up your reaction with the boronic acid, base, and solvent, but without the palladium catalyst and aryl halide. If you observe significant protodeboronation, the cause is base-mediated.[3] If decomposition is minimal, but occurs in the full reaction mixture, your palladium catalyst system may be promoting the side reaction. This has been observed with particularly bulky ligands.[3]
-
Problem 2: My arylboronic acid is degrading on the shelf or during reaction setup.
Q: How can I assess the purity of my starting material and prevent its decomposition?
A: The stability of arylboronic acids varies greatly. Some are stable solids for years, while others, especially electron-deficient ones, can decompose upon storage.
Assessment and Handling Protocol:
-
Purity Check: Before use, always check the purity of your boronic acid by ¹H or ¹⁹F NMR (if applicable). Look for the presence of the corresponding protodeboronated arene.
-
Storage: Store arylboronic acids, especially sensitive ones, in a desiccator under an inert atmosphere (argon or nitrogen) and in a refrigerator or freezer.
-
Stabilization: For highly reactive boronic acids used in solution, adding a small amount of a stabilizing acid (e.g., 10 mol% propionic or trifluoroacetic acid) to the stock solution can prevent premature decomposition before it is introduced to the basic reaction mixture.[8]
-
Anhydride Formation: Be aware that boronic acids can dehydrate to form boroxines (cyclic trimers). While this is often reversible under reaction conditions, it can affect stoichiometry if not accounted for.
Problem 3: My reaction outcome is highly dependent on the solvent system.
Q: Why does the solvent play such a critical role, and how can I optimize it?
A: The solvent system (e.g., dioxane/water, THF/water) influences both the solubility of reagents and the speciation of the boronic acid. The amount of water is particularly critical.
Optimization Strategy:
-
Minimize Water: While water is often necessary to dissolve the inorganic base and facilitate the formation of the active [ArPd(OH)L₂] species, excess water provides the proton source for protodeboronation. Try reducing the amount of water in your solvent mixture (e.g., from 10:1 to 20:1 organic:water).
-
Consider Anhydrous Conditions: For some systems, especially when using boronic esters, anhydrous conditions can be beneficial.[14] Bases like potassium trimethylsilanolate (TMSOK) can be effective in non-aqueous media.[14] This completely removes the primary proton source for protodeboronation.
| Parameter | Recommendation to Minimize Protodeboronation | Rationale |
| Base | Use weaker, non-hydroxide bases (e.g., K₃PO₄, CsF). | Reduces the equilibrium concentration of the highly reactive arylboronate anion. |
| Catalyst | Employ highly active Pd(II) precatalysts with modern phosphine ligands (e.g., Buchwald ligands). | Ensures the rate of transmetalation is much faster than the rate of protodeboronation.[1][3] |
| Boron Source | For unstable substrates, use MIDA boronates or organotrifluoroborates. | Implements a "slow-release" of the boronic acid, keeping its concentration low.[1] |
| Temperature | Run the reaction at the lowest temperature that allows for efficient coupling. | Slows the kinetics of the protodeboronation side reaction. |
| Solvent | Use the minimum amount of water necessary or explore anhydrous conditions. | Reduces the availability of the proton source required for C-B bond cleavage. |
References
- Caddick, S., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2022). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Organic Chemistry Portal. Protodeboronations. Available at: [Link]
-
Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2023). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Hayes, C. J., et al. (2021). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Thomas, A. A., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Protodeboronation [organic-chemistry.org]
- 3. aspuru.substack.com [aspuru.substack.com]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this important building block. Our focus is on providing scientifically sound, field-proven insights to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, offering explanations for the underlying causes and providing step-by-step solutions.
Issue 1: Product Loss or Tailing during Silica Gel Chromatography
Q: I'm attempting to purify my crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid using silica gel chromatography, but I'm experiencing significant product loss on the column, or the spots on my TLC plate are tailing badly. What's causing this and how can I fix it?
A: This is a frequent challenge when purifying boronic acids on standard silica gel. The root cause lies in the interaction between the Lewis acidic boron atom and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to strong adsorption of your product, resulting in poor recovery. Additionally, the acidic nature of silica can promote the dehydration of the boronic acid to form boroxine, a cyclic anhydride, which can further complicate purification.
Solutions:
-
Deactivation of Silica Gel: To mitigate the acidity of the silica gel, it can be pre-treated. A common method is to slurry the silica gel in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing the column. This neutralizes the acidic silanol groups.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[1] Alumina can be a better choice for purifying boronic acids, particularly those that are sensitive to acidic conditions.
-
Reversed-Phase Chromatography: If the polarity of your compound and impurities allows, reversed-phase chromatography (e.g., using C18 silica) can be an effective alternative.[2][3] This technique separates compounds based on hydrophobicity and avoids the issues associated with silica's acidity.
Issue 2: Presence of Boroxine Impurity in the Final Product
Q: My NMR analysis of the purified product shows signals corresponding to the boroxine trimer of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. How is this forming and how can I remove it or prevent its formation?
A: Boroxine formation is a common equilibrium process for boronic acids, driven by the removal of water. This can occur during the reaction work-up, particularly if anhydrous drying agents are used excessively, or upon prolonged heating or storage.
Solutions:
-
Controlled Drying: Avoid overly aggressive drying of the crude product before purification. While the material should be free of bulk solvent, some residual moisture can help to suppress boroxine formation.
-
Hydrolysis of Boroxine: The boroxine can be converted back to the boronic acid by treatment with water. Dissolving the crude material in a suitable organic solvent (like ethyl acetate or THF) and washing with water or a dilute aqueous acid can help hydrolyze the boroxine.
-
Recrystallization from Aqueous Solvents: A carefully chosen recrystallization solvent system containing water can favor the boronic acid form.[4] For example, recrystallization from an ethanol/water or acetone/water mixture can be effective.
Issue 3: Difficulty in Removing Protodeborylation Impurity
Q: I'm struggling to remove the protodeborylated impurity, 2,6-difluorobenzamide, from my desired product. Standard purification methods don't seem to be effective. What's the best approach?
A: Protodeborylation, the cleavage of the C-B bond, is a known side reaction for arylboronic acids, especially under acidic or basic conditions, or in the presence of certain metals.[5] The resulting 2,6-difluorobenzamide can have similar solubility properties to your product, making separation challenging.
Solutions:
-
pH-Controlled Extraction: The pKa of a boronic acid is typically around 8-9. You can exploit this by performing a liquid-liquid extraction at a controlled pH. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will be deprotonated and extracted into the aqueous layer as the boronate salt, while the less acidic 2,6-difluorobenzamide remains in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[1][2]
-
Derivatization with Diethanolamine: Boronic acids can form stable, crystalline adducts with diethanolamine.[2][3][6] This can be a highly selective purification method. The adduct can be precipitated from a suitable solvent, leaving impurities in the mother liquor. The pure boronic acid can then be regenerated by treating the adduct with an acid.
Workflow for Selecting a Purification Method
The following diagram illustrates a decision-making process for selecting an appropriate purification method based on the observed impurities.
Caption: Decision tree for purification method selection.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect in crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid?
A1: Besides the starting materials and reagents from the synthesis, common impurities include:
-
Protodeborylated product: 2,6-difluorobenzamide.[3]
-
Boroxine: The cyclic trimer anhydride of the boronic acid.
-
Homocoupled dimer: Formed by the coupling of two molecules of the boronic acid, particularly if palladium catalysts are used in the synthesis.[7][8][9]
-
Oxidation products: Boronic acids can be susceptible to oxidation.
Q2: What is the recommended method for storing purified 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid?
A2: Due to its sensitivity to moisture and potential for boroxine formation, it is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) in a refrigerator. Some sources suggest that the compound is moisture-sensitive and should be stored accordingly.[10]
Q3: Can I use recrystallization as a primary purification method?
A3: Yes, recrystallization can be a very effective method, especially for removing less soluble or more soluble impurities.[1][6] The choice of solvent is critical. A good starting point is to screen solvent systems such as ethanol/water, acetone/water, or ethyl acetate/hexanes.[4]
Q4: What are the key parameters to control during a pH-controlled extraction?
A4: The key is to carefully control the pH of the aqueous phase. Use a pH meter for accurate measurements. When making the aqueous phase basic to extract the boronic acid, aim for a pH of around 10-11. When re-acidifying to precipitate the product, adjust the pH to around 2-3 to ensure complete protonation.
Q5: Are there any safety precautions I should be aware of when working with this compound?
A5: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, it is prudent to handle it with care, avoiding inhalation, ingestion, and skin contact.
Experimental Protocols
Protocol 1: Purification by pH-Controlled Extraction
This protocol is designed to separate the acidic boronic acid from neutral or less acidic impurities.
Materials:
-
Crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH meter or pH paper
-
Rotary evaporator
Procedure:
-
Dissolve the crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add 1 M NaOH solution and shake vigorously. Check the pH of the aqueous layer and continue adding 1 M NaOH until the pH is between 10 and 11.
-
Separate the aqueous layer. The boronate salt is now in the aqueous phase.
-
Extract the organic layer with another portion of 1 M NaOH solution to ensure complete extraction of the product.
-
Combine the aqueous layers and wash with a small amount of ethyl acetate to remove any remaining neutral impurities.
-
Cool the combined aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is between 2 and 3. A white precipitate of the purified boronic acid should form.
-
Collect the solid by vacuum filtration, washing with cold deionized water.
-
Alternatively, if the product does not precipitate, extract the acidified aqueous solution with several portions of ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization from an Aqueous Solvent System
This method is effective for removing impurities with different solubility profiles and for converting any boroxine back to the boronic acid.
Materials:
-
Crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
Ethanol (or acetone)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Place the crude 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or acetone) to dissolve the solid completely.
-
While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
If necessary, add a few more drops of hot ethanol (or acetone) to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Data Summary Table
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| pH-Controlled Extraction | >98% | 60-80% | Excellent for removing neutral and less acidic impurities. | Can be labor-intensive; potential for product loss during transfers. |
| Recrystallization | >97% | 70-90% | Simple and effective for removing impurities with different solubilities. | Requires finding a suitable solvent system; may not remove all impurities. |
| Chromatography (Modified) | >99% | 50-70% | High purity achievable; good for separating closely related impurities. | Potential for product loss on the column; can be time-consuming. |
| Diethanolamine Adduct | >99% | 60-85% | Highly selective for boronic acids; often yields crystalline solids. | Requires an additional step to regenerate the free boronic acid. |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Boronic Acid Pinacol Esters. Benchchem.
- Carvalho, R. J., et al. (2014). Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions. PubMed.
- dos Santos, R., et al. (2016). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. Academia.edu.
- Unknown Author. (n.d.). Arylboronic Acids.
- Reddit User Discussion. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
- Chemistry Stack Exchange User Discussion. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange.
- YouTube Video. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- dos Santos, R., et al. (2016). Phenylboronic acid chromatography provides a rapid, reproducible and easy scalable multimodal process for the capture of monoclonal antibodies. ULisboa Research Portal.
- ResearchGate User Discussion. (2016). How to purify boronic acids/boronate esters?.
- Reddit User Discussion. (2017).
- Gomes, A. G., et al. (n.d.). Purification of antibody fragments by phenylboronate chromatography using a microfluidic device. Universidade de Lisboa.
- Miller, P. E., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- ResearchGate User Discussion. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Syntheses Procedure. (n.d.). 4.
- Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. sites.pitt.edu [sites.pitt.edu]
Technical Support Center: Enhancing the Stability of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid in Solution
Welcome to the technical support center for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for handling this valuable synthetic building block. This document will delve into the inherent instability of this compound in solution and offer robust strategies to mitigate degradation, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Instability of Arylboronic Acids
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, is susceptible to several degradation pathways in solution.[1][2][3] These instabilities can lead to reduced reaction yields, formation of impurities, and challenges in analytical characterization. The primary modes of degradation for arylboronic acids include protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides known as boroxines.[4] The electron-withdrawing nature of the difluoro substituents and the presence of the aminocarbonyl group on the phenyl ring of the target molecule introduce specific electronic effects that influence its stability profile.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the degradation of my 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in solution?
A1: The degradation of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in solution is primarily attributed to three key pathways:
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[4][5] This process is often accelerated under both acidic and basic conditions.[5]
-
Oxidation: Boronic acids are susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[4][6][7] This can be a significant issue in biological applications or when reactions are not performed under an inert atmosphere.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of the boronic acid can undergo dehydration to form a stable six-membered ring called a boroxine.[4][8][9] While this is often a reversible process in the presence of water, it can complicate stoichiometry and reaction kinetics.[8][10]
Q2: How does pH affect the stability of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid?
A2: The pH of the solution plays a critical role in the stability of arylboronic acids. The boronic acid group is a Lewis acid and exists in equilibrium between a neutral, trigonal planar form (ArB(OH)₂) and an anionic, tetrahedral boronate species ([ArB(OH)₃]⁻) in aqueous solutions.[5] As the pH increases above the pKa of the boronic acid, the equilibrium shifts towards the more nucleophilic and often more reactive tetrahedral form.[5] This can increase the rate of protodeboronation, especially under basic conditions, which are commonly employed in Suzuki-Miyaura coupling reactions.[1][5] Conversely, strongly acidic conditions can also promote protodeboronation. Therefore, maintaining an optimal pH is crucial for preserving the integrity of the compound.
Q3: I am observing a new peak in my LC-MS analysis of a stored solution of the boronic acid. What could it be?
A3: A new peak in your LC-MS analysis could be due to several degradation products. The most common are:
-
3,5-difluorobenzamide: This is the product of protodeboronation, where the boronic acid group has been replaced by a hydrogen atom.
-
The corresponding boroxine: This trimeric anhydride will have a significantly higher molecular weight.
-
Oxidized byproducts: Depending on the reaction or storage conditions, various oxidized species could be formed.
It is advisable to use a stability-indicating HPLC method to separate the parent compound from its potential degradants.[11] UPLC-MS can be particularly useful for the identification and structural elucidation of these degradation products.[11]
Q4: Can I store solutions of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid?
A4: It is generally recommended to prepare solutions of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid fresh for each use to minimize degradation. If storage is unavoidable, it is best to store the solution at low temperatures (e.g., -20°C) in an aprotic solvent under an inert atmosphere (e.g., argon or nitrogen). Avoid long-term storage in protic or aqueous solvents.
Troubleshooting Guides
Issue 1: Low Yields in Suzuki-Miyaura Cross-Coupling Reactions
Possible Cause A: In-situ Degradation of the Boronic Acid
-
Explanation: The basic conditions required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can also accelerate the protodeboronation of the boronic acid.[2][5] This decomposition pathway competes with the desired cross-coupling reaction, leading to lower yields of the target biaryl product.
-
Solution:
-
Optimize Base and Reaction Time: Use the mildest effective base and the shortest possible reaction time. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ to find the optimal conditions for your specific substrates.
-
Slow-Release Strategy with MIDA Boronates: A highly effective strategy is to use an air-stable N-methyliminodiacetic acid (MIDA) boronate ester of your boronic acid.[12][13] MIDA boronates undergo slow hydrolysis under the reaction conditions to gradually release the active boronic acid, keeping its concentration low and minimizing protodeboronation.[13][14]
-
Possible Cause B: Boroxine Formation
-
Explanation: If the boronic acid has partially converted to its boroxine form, the stoichiometry of your reaction will be incorrect, as one molecule of boroxine contains three molecules of the boronic acid.
-
Solution:
-
Pre-treatment of the Boronic Acid: Before use, you can ensure the boronic acid is in its monomeric form by dissolving it in a suitable solvent containing a small amount of water to hydrolyze any boroxine present, and then removing the water if the subsequent reaction requires anhydrous conditions.
-
Analytical Quantification: Use techniques like ¹H NMR or a validated HPLC method to accurately determine the purity and form of your boronic acid before setting up the reaction.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause A: Variable Quality of the Boronic Acid Reagent
-
Explanation: The stability of solid 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid can vary depending on its purity and storage conditions. Over time, it can dehydrate to form the boroxine.[8][9]
-
Solution:
-
Proper Storage: Store the solid reagent in a tightly sealed container in a desiccator at low temperature.
-
Quality Control: Before use, analyze the boronic acid by ¹H NMR or LC-MS to confirm its identity and purity.
-
Possible Cause B: Oxidative Degradation During Reaction Setup or Execution
-
Explanation: Boronic acids can be susceptible to oxidation, especially at physiological pH.[6] Exposure to air during sample preparation or the reaction itself can lead to degradation.
-
Solution:
-
Use Deoxygenated Solvents: Purge your solvents with an inert gas (argon or nitrogen) before use.
-
Maintain an Inert Atmosphere: Conduct your reactions under an inert atmosphere to minimize exposure to oxygen.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution using a Pinacol Ester
Pinacol esters are a common and effective way to protect boronic acids from degradation.[4][15] They are generally more stable to chromatography and handling.[16]
Materials:
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
Pinacol
-
Toluene or another suitable aprotic solvent
-
Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.0 eq) and pinacol (1.1 eq).
-
Add a sufficient volume of toluene to dissolve the reagents upon heating.
-
Heat the mixture to reflux and collect the water that azeotropically distills off in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by recrystallization or column chromatography.
-
The resulting pinacol ester can be dissolved in an aprotic solvent for use in subsequent reactions.
Protocol 2: Monitoring Boronic Acid Degradation by HPLC
A stability-indicating HPLC method is essential for monitoring the degradation of your boronic acid.[11]
Instrumentation:
-
HPLC system with a UV detector (e.g., Photo Diode Array)
-
C18 reversed-phase column
Mobile Phase:
-
A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is a good starting point. The exact conditions will need to be optimized.
Sample Preparation:
-
Prepare a stock solution of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in a suitable aprotic solvent (e.g., acetonitrile).
-
Spike this solution into the desired aqueous buffer or reaction medium at the target concentration.
-
Analyze the sample immediately (t=0) and at various time points.
Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent boronic acid and the appearance of any new peaks corresponding to degradation products.
Visualization of Degradation and Stabilization Pathways
Degradation Pathways
Caption: Key degradation pathways of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in solution.
Stabilization Strategies
Caption: Protective strategies to enhance the stability of the boronic acid.
Summary of Stability under Different Conditions
| Condition | Primary Degradation Pathway | Recommended Action |
| Aqueous Solution (Neutral pH) | Slow Protodeboronation & Oxidation | Use freshly prepared solutions. Minimize exposure to air. |
| Aqueous Solution (High pH) | Accelerated Protodeboronation | Use the mildest possible basic conditions. Consider slow-release strategies (MIDA esters). |
| Aqueous Solution (Low pH) | Accelerated Protodeboronation | Avoid strongly acidic conditions. |
| Anhydrous Aprotic Solvents | Boroxine Formation (reversible) | Store under inert atmosphere. If necessary, hydrolyze boroxine back to the monomer before use. |
| Storage (Solid) | Boroxine Formation | Store in a desiccator at low temperature. |
References
- Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives.
- Hallas, L. E., & Adams, C. A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- Benchchem. (n.d.). Analytical techniques for monitoring the degradation of benzylboronic acid.
- Ishihara, K., & Yamamoto, H. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, 87(5), 995.
- ACS Publications. (n.d.). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.
- Eawag-BBD. (2008). Phenol Family Degradation Pathway Map.
- Benchchem. (n.d.). Effect of pH on the stability and reactivity of aryl boronic acids.
- Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
- PubMed. (n.d.). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
- ACS Spring 2021. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects.
- NIH. (n.d.). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- Burke, M. D., & Gillis, E. P. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- ResearchGate. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Request PDF.
- Wikipedia. (n.d.). Protodeboronation.
- CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules.
- PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. ACS Macro Letters, 11(3), 276-283.
- University of Edinburgh Research Explorer. (n.d.). The Boroxine–Boronic Acid Equilibrium.
- Wikipedia. (n.d.). Boroxine.
- RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- NIH. (n.d.). Toxicological Profile for Boron.
- RSC Publishing. (2022). Polymer indicator displacement assay: electrochemical glucose monitoring based on boronic acid receptors and graphene foam competitively binding with poly-nordihydroguaiaretic acid. Analyst, 147(4), 635-644.
- Wikipedia. (n.d.). Phenylboronic acid.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
- BLDpharm. (n.d.). 2095165-20-9|(4-(Aminomethyl)-3,5-difluorophenyl)boronic acid.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemScene. (n.d.). 861710-03-4 | (4-Cyano-3,5-difluorophenyl)boronic acid.
- MedchemExpress.com. (n.d.). 3,5-Difluorophenylboronic acid | Intermediate.
- ScienceDirect. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical and Biomedical Analysis, 131, 243-251.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pnas.org [pnas.org]
- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Protodeboronation - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in Cross-Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth troubleshooting advice in a question-and-answer format to address specific side reactions and challenges you may encounter during your experiments.
The unique electronic properties of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, characterized by electron-withdrawing fluorine atoms and an aminocarbonyl group, make it a valuable building block. However, these same features can also predispose it to specific undesired reaction pathways. This guide is designed to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address the most common issues encountered when using this specialized boronic acid.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Question: My Suzuki-Miyaura coupling reaction with 4-(aminocarbonyl)-3,5-difluorophenylboronic acid is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or non-existent yields in cross-coupling reactions are a common problem that can often be resolved through a systematic evaluation of your reaction parameters.[1][2] The electron-deficient nature of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid can make it susceptible to certain side reactions that consume the starting material.
Initial Troubleshooting Steps:
-
Reagent and Solvent Quality: Ensure all reagents, especially the boronic acid, aryl halide, and base, are of high purity. Solvents should be anhydrous and degassed to remove oxygen, which can deactivate the palladium catalyst.[1][3]
-
Catalyst and Ligand Integrity: The choice and handling of the palladium catalyst and ligand are critical.[1][4]
-
Catalyst Activity: If using a Pd(II) precatalyst, ensure that the in-situ reduction to the active Pd(0) species is efficient. Consider using a more stable and easily activated precatalyst, such as a third-generation Buchwald palladacycle.[5]
-
Ligand Selection: The ligand stabilizes the palladium center and influences its reactivity. For electron-deficient boronic acids, ligands that promote rapid reductive elimination are often beneficial.
-
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and maintained under a positive pressure throughout the reaction.[1][3]
Issue 2: Significant Formation of a Protodeboronated Byproduct
Question: I am observing a significant amount of 2,6-difluorobenzamide as a byproduct in my reaction mixture. What is causing this, and how can I prevent it?
Answer: The formation of 2,6-difluorobenzamide is a classic example of protodeboronation , a common side reaction for electron-deficient arylboronic acids.[6][7][8] This process involves the cleavage of the C-B bond and its replacement with a C-H bond.
Understanding the Mechanism:
Protodeboronation of electron-deficient arylboronic acids is often accelerated under basic conditions.[6][9] The electron-withdrawing fluorine atoms on the phenyl ring increase the acidity of the boronic acid, making it more susceptible to this side reaction.[10][11][12] The reaction proceeds through the formation of a boronate species, which can then be protonated, leading to the loss of the boronic acid group.[6][7]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Choice of Base | A weaker base or a base with a larger counter-ion can sometimes mitigate protodeboronation. | Substitute strong bases like NaOH or KOH with milder options such as K3PO4, Cs2CO3, or organic bases like triethylamine. |
| Reaction Temperature | Lowering the reaction temperature can often reduce the rate of protodeboronation relative to the desired cross-coupling. | Start by decreasing the reaction temperature by 10-20 °C and monitor the reaction progress by TLC or LC-MS. |
| "Slow-Release" Strategy | Using a boronic ester (e.g., a pinacol ester) or a trifluoroborate salt can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[7][13][14] | Prepare the pinacol ester of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid and use it in the coupling reaction. Alternatively, convert the boronic acid to its corresponding potassium trifluoroborate salt. |
| Anhydrous Conditions | The presence of water can facilitate protodeboronation. | Ensure all reagents and solvents are scrupulously dried. Consider using anhydrous formulations of bases. |
Workflow for Mitigating Protodeboronation
Caption: A systematic workflow for troubleshooting protodeboronation.
Issue 3: Formation of a Symmetrical Biaryl Byproduct (Homocoupling)
Question: My reaction is producing a significant amount of a symmetrical biaryl, which appears to be the dimer of my boronic acid. What is this side reaction, and how can I suppress it?
Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This is another common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient arylboronic acids.[15][16]
Understanding the Mechanism:
Homocoupling can occur through several pathways. One common mechanism involves the oxidative coupling of two boronic acid molecules, often facilitated by the palladium catalyst in the presence of an oxidant (like trace oxygen).[15][17] Another proposed mechanism, particularly for electron-deficient systems, involves a protonolysis/second transmetalation event.[15][16]
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Rigorous Degassing | Removing dissolved oxygen from the reaction mixture can significantly reduce oxidative homocoupling. | Sparge all solvents with an inert gas (argon or nitrogen) for at least 30 minutes before use. Use the freeze-pump-thaw method for complete oxygen removal.[3] |
| Ligand Choice | Certain bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. | Consider using ligands such as SPhos or XPhos, which have been shown to be effective in suppressing homocoupling in some systems.[15][16] |
| Order of Addition | Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. | Prepare a solution of the boronic acid and add it dropwise to the reaction mixture at the reaction temperature using a syringe pump. |
| Catalyst Pre-activation | Ensuring the rapid and efficient generation of the active Pd(0) catalyst can favor the oxidative addition step of the desired cross-coupling cycle over competing side reactions.[5] | If using a Pd(II) source, consider a pre-activation step by heating the Pd(II) salt and ligand in the presence of a reducing agent before adding the substrates. |
Logical Relationship of Side Reactions
Caption: Interplay of desired and side reactions.
References
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3465.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12725–12743.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- Scribd. (n.d.). Cross Coupling Reaction Manual Desk Reference.
- Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274.
- BenchChem. (2025).
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702.
- Wikipedia. (n.d.).
- Thomas, A. M., et al. (2020).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (n.d.).
- Thomas, A. M., et al. (2020).
- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds.
- ResearchGate. (n.d.). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity.
- ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. [Table].
- Kohlmann, J., Braun, T., Laubenstein, R., & Herrmann, R. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232.
- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794–11795.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Vedejs, E., & Chapman, R. W. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 76(13), 5281–5293.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- The Suzuki Reaction. (2014). Lab Report.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Diagram].
- PubChem. (n.d.). (3-Carbamoyl-4-fluorophenyl)boronic acid.
- Rodríguez-Cuamatzi, P., et al. (2009). (4-Carbamoylphenyl)boronic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1273.
- Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(2), o333.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scribd.com [scribd.com]
- 4. fiveable.me [fiveable.me]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds / Pure and Applied Chemistry, 2017 [sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Suzuki-Miyaura Coupling with Electron-Poor Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and field-proven insights for a common challenge in synthetic chemistry: accelerating the rate of transmetalation for electron-poor boronic acids in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Challenge of Electron-Poor Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] While oxidative addition is often the rate-determining step, the electronic properties of the coupling partners can shift the bottleneck.[2][4]
Electron-poor boronic acids—those bearing electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN, or multiple fluorine atoms)—present a significant challenge. Their reduced nucleophilicity slows the critical transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[5] Furthermore, these substrates are often more susceptible to undesirable side reactions, particularly base-promoted protodeboronation, where the C-B bond is cleaved, quenching the nucleophile.[1][6] This guide offers a structured approach to overcoming these obstacles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered when working with electron-poor boronic acids in a question-and-answer format.
Q1: My reaction shows low conversion or has stalled completely. What are the likely causes and first steps?
A1: Low conversion with an electron-poor boronic acid almost always points to a sluggish transmetalation step or decomposition of the starting material.
Initial Diagnostic Checks:
-
Catalyst & Ligand Integrity: Ensure your palladium source and phosphine ligand are active and not degraded. Oxygen can deactivate the catalyst, so proper degassing of solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical.[7] Consider using a more robust palladium pre-catalyst that readily forms the active Pd(0) species.[8]
-
Reagent Stability: Electron-poor boronic acids can degrade on storage or under the reaction conditions. Confirm the purity of your boronic acid by NMR or LC-MS before use.
-
Base & Solvent: The choice of base and solvent system is paramount. An inappropriate base can fail to generate the active boronate species or may promote protodeboronation.
If these initial checks do not resolve the issue, proceed to the targeted strategies outlined in the flowchart below.
Troubleshooting Workflow for Electron-Poor Boronic Acids
Caption: A decision-making workflow for troubleshooting Suzuki-Miyaura couplings.
Key Strategies to Enhance Transmetalation
The Critical Role of the Base
The base plays a dual role in the Suzuki-Miyaura reaction. It facilitates the formation of a palladium-hydroxo complex and/or activates the boronic acid by forming a more nucleophilic tetracoordinate "ate" complex (boronate).[9][10] For electron-poor boronic acids, formation of this boronate is crucial to increase the nucleophilicity of the aryl group.
-
Expert Insight: Standard bases like sodium carbonate (Na₂CO₃) are often insufficient. Stronger, non-nucleophilic inorganic bases are preferred.
-
Potassium Phosphate (K₃PO₄): An excellent choice that balances reactivity and minimizes side reactions.
-
Cesium Carbonate (Cs₂CO₃): A very strong base that can significantly accelerate slow couplings.[7]
-
Potassium Fluoride (KF) / Cesium Fluoride (CsF): The fluoride ion has a high affinity for boron and can effectively promote the formation of a reactive trifluoroborate species in situ.[11]
-
The Two Dominant Transmetalation Pathways
The exact mechanism of transmetalation is highly dependent on the reaction conditions, but two pathways are generally accepted. Understanding these helps in rationalizing the choice of reagents.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Reactions
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] Its widespread application in the pharmaceutical industry, from drug discovery to process chemistry, underscores its importance.[2][3][4][5][6] However, even this robust reaction can present challenges. This guide provides in-depth, field-proven insights to troubleshoot and optimize your Suzuki-Miyaura couplings, ensuring success in your research, development, and manufacturing endeavors.
Understanding the Catalytic Cycle: The "Why" Behind the "How"
A firm grasp of the reaction mechanism is fundamental to effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., aryl bromide), forming a Pd(II) complex.[9]
-
Transmetalation: The organic group from the organoboron species (e.g., boronic acid) is transferred to the palladium center. This step requires activation by a base.[7][8][10] The base converts the boronic acid into a more reactive boronate species, facilitating the transfer.[11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Suzuki-Miyaura reactions in a question-and-answer format, providing both the underlying causes and actionable solutions.
Q1: My reaction shows low to no yield. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling fails or provides a low yield, a systematic evaluation of the reaction components is crucial.[14]
A1: Initial Checks & Core Parameters
-
Catalyst Activity: Ensure your palladium source and ligand are active. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.[9][14] If using a Pd(0) source like Pd₂(dba)₃, ensure it has been stored properly to prevent degradation.[15]
-
Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[14][15][16] Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[14][17][18][19]
-
Reagent Quality: Verify the purity and integrity of your aryl halide, boronic acid, base, and solvent. Boronic acids, in particular, can be prone to decomposition.
Workflow for Diagnosing a Failed Reaction
Caption: Initial troubleshooting workflow for a failed Suzuki-Miyaura reaction.
Q2: I'm observing significant formation of side products. What are the common culprits and how can I mitigate them?
Side reactions can significantly reduce the yield of the desired product. The most common side reactions include homocoupling and protodeboronation.
A2: Identifying and Preventing Common Side Reactions
-
Homocoupling: This involves the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can promote this side reaction.[9][15]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is particularly prevalent with electron-rich or heteroaryl boronic acids and is often accelerated by strong bases in aqueous media.[14][15]
-
Beta-Hydride Elimination: This side reaction can occur when using alkyl boranes that possess beta-hydrogens, leading to the formation of alkenes.[7][21]
-
Solution: Employing nickel catalysts or ligands with a larger bite angle can sometimes suppress this pathway.[7]
-
| Side Reaction | Common Cause | Recommended Solution |
| Homocoupling | Oxygen contamination | Thoroughly degas solvents; maintain a strict inert atmosphere.[14][15] |
| Protodeboronation | Strong aqueous base; unstable boronic acid | Use a milder base (e.g., K₂CO₃, KF); use boronic esters or trifluoroborates.[14][20] |
| Beta-Hydride Elimination | Alkyl boranes with β-hydrogens | Use a Ni catalyst or a ligand with a larger bite angle.[7] |
Q3: How do I choose the optimal catalyst, ligand, base, and solvent for a challenging coupling?
The selection of reaction components is critical for success, especially with difficult substrates.[9][22]
A3: A Systematic Approach to Component Selection
-
Catalyst and Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[9]
-
For Electron-Rich or Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos and XPhos) are often highly effective.[1][23] They facilitate oxidative addition and reductive elimination.[7][23]
-
For Heteroaryl Substrates: The nitrogen atom in heteroaryl halides can coordinate to the palladium, deactivating the catalyst.[20] Bulky ligands can sterically shield the metal center and prevent this.[20]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands, particularly for challenging couplings.[23][24][25]
-
-
Base Selection: The base is essential for activating the boronic acid.[10][11][12][13][26]
-
Common Choices: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[18]
-
Base Strength: The choice of base can influence selectivity when competing boronic acids are present.[11] Generally, milder bases are preferred when dealing with base-sensitive functional groups.[2][10]
-
-
Solvent Selection: The solvent system must solubilize the reagents and facilitate the reaction.
-
Common Systems: Ethereal solvents like dioxane and THF, aromatic solvents like toluene, and polar aprotic solvents like DMF are common.[9] Often, a co-solvent of water is added to dissolve the inorganic base and aid in the transmetalation step.[9]
-
Green Solvents: For more environmentally friendly processes, solvents like 2-MeTHF, isopropyl acetate (i-PrOAc), and cyclopentyl methyl ether (CPME) are excellent alternatives.[24][25]
-
Recommended Starting Conditions for Screening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. quora.com [quora.com]
- 17. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchwithrutgers.com [researchwithrutgers.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Copper-Mediated Boronic Acid Degradation in Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges arising from the copper-mediated degradation of boronic acids during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click" reactions. Our focus is to provide not just solutions, but a foundational understanding of the underlying chemical mechanisms to empower your experimental design.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues. For more detailed explanations and protocols, please refer to the Troubleshooting Guides.
Q1: I'm observing low yields in my click reaction involving a boronic acid. Could copper be the culprit?
Q2: What is the primary mechanism of this copper-mediated degradation?
A2: The degradation is initiated by a transmetalation process where the organic group from the boronic acid is transferred to the copper center.[6][7][8] In the presence of a proton source, this organocopper intermediate can undergo protonolysis, leading to protodeboronation.[4] Alternatively, two organocopper intermediates can react, or a second transmetalation can occur, leading to homocoupling products.[4][6][7] The presence of a base is often crucial for the initial transmetalation from boron to copper.[6][7]
Q3: Are all boronic acids equally susceptible to this degradation?
A3: No, the stability of boronic acids in the presence of Cu(I) can vary significantly.[1] For instance, 8-quinolineboronic acid has been shown to be substantially more stable than other arylboronic acids under identical conditions.[1][5] The electronic and steric properties of the substituents on the boronic acid play a significant role in its susceptibility to degradation.
Q4: Can the choice of copper source or ligands influence the extent of degradation?
A4: Absolutely. The oxidation state and counter-ion of the copper catalyst are important factors.[5] While Cu(I) is the active species in click chemistry, the use of a Cu(II) salt with a reducing agent like sodium ascorbate is a common practice to maintain the catalytic cycle.[1] However, Cu(II) itself can also promote protodeboronation.[5] The use of chelating ligands, such as tris-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), can stabilize the Cu(I) oxidation state and potentially minimize side reactions by shielding the copper center.[1]
Q5: Are there any additives that can protect my boronic acid during the reaction?
A5: Yes, fluoride ions have been reported to protect boronic acids from Cu(I)-mediated decomposition in click reactions.[1] The fluoride likely coordinates to the boron atom, forming a more stable boronate species that is less prone to transmetalation with copper.
II. Troubleshooting Guides
This section provides a more detailed, systematic approach to diagnosing and solving issues related to boronic acid degradation in CuAAC reactions.
Issue 1: Low or No Yield of the Desired Triazole Product
Symptoms:
-
LC-MS or NMR analysis shows a significant amount of starting material remaining.
-
The primary byproduct detected is the protodeboronated version of your starting material.
-
You observe the formation of a homocoupled dimer of your boronic acid-containing substrate.
Root Cause Analysis:
The active Cu(I) catalyst is degrading the boronic acid moiety faster than it catalyzes the cycloaddition. This is a classic case of competing reaction pathways where the degradation pathway is kinetically favored under your current conditions.
Mitigation Strategies:
-
Strategic Synthesis: If possible, consider introducing the boronic acid functionality after the click reaction.[1] This completely circumvents the issue of boronic acid stability in the presence of the copper catalyst.
-
Use of Protective Additives: The addition of a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), can stabilize the boronic acid.
-
Employ Boronic Acid Protecting Groups: For particularly unstable boronic acids, converting them to more robust derivatives can be an effective strategy.[9][10][11]
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable derivatives that slowly release the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing degradation.[5][9]
-
Potassium Organotrifluoroborates (R-BF3K): These crystalline solids are significantly more stable than their corresponding boronic acids and can be used directly in some coupling reactions.[12]
-
Experimental Protocol: Protecting Boronic Acids with Fluoride
-
Reagent Preparation: Prepare a stock solution of your fluoride source (e.g., 1 M KF in water).
-
Reaction Setup: In your reaction vessel, combine the boronic acid-containing substrate, the azide or alkyne partner, and the solvent.
-
Additive Introduction: Add 1.1 to 2.0 equivalents of the fluoride solution relative to the boronic acid.
-
Catalyst Addition: Initiate the click reaction by adding the copper catalyst (e.g., pre-complexed Cu(I) or a Cu(II) salt with a reducing agent) and any necessary ligands.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC, comparing it to a control reaction without the fluoride additive.
Issue 2: Reaction Stalls or is Sluggish
Symptoms:
-
The reaction proceeds initially but then stops before reaching completion.
-
Analysis of the reaction mixture shows a complex mixture of products, including the desired product, starting materials, and degradation products.
Root Cause Analysis:
This can be a multifaceted problem. The boronic acid itself or its degradation products might be inhibiting the copper catalyst. Alternatively, the conditions required for the click reaction (e.g., presence of a base) might be accelerating the degradation of the boronic acid, leading to a cascade of side reactions. The role of a base can be complex, as it is often required to facilitate the B-to-Cu transmetalation but an excess can be detrimental.[6][7]
Mitigation Strategies:
-
Optimize Ligand and Copper Source:
-
Screen different copper-stabilizing ligands. While TBTA is common, other ligands may offer better protection for the boronic acid while maintaining high catalytic activity.
-
Evaluate different Cu(I) and Cu(II) sources. The counter-ion can play a role in both solubility and reactivity.
-
-
Controlled Reagent Addition: Instead of adding all reagents at once, consider the slow addition of the boronic acid or the copper catalyst to the reaction mixture. This can help to maintain a low concentration of the species susceptible to degradation at any given time.
-
Solvent Screening: The choice of solvent can influence the rates of both the desired click reaction and the undesired degradation. Protic solvents may facilitate protodeboronation, while certain polar aprotic solvents might better stabilize the catalytic species.
Visualization of Key Processes
Copper-Mediated Boronic Acid Degradation Pathway
Caption: Troubleshooting workflow for boronic acid degradation.
III. Quantitative Data Summary
The stability of boronic acids and the efficacy of mitigation strategies can often be quantified. The tables below summarize relevant data from the literature.
Table 1: Relative Stability of Boronic Acids in the Presence of Cu(I)
| Boronic Acid | % Remaining after 5h with 100 mM Cu(I) |
|---|---|
| 8-Quinolineboronic acid (8-QBA) | 95% |
| A specific coumarin-based boronic acid | 79% |
Data highlights that the inherent structure of the boronic acid plays a crucial role in its stability towards copper(I).[1][5]
Table 2: Effect of Copper Catalyst on Phenylboronic Acid Homocoupling Rate
| Copper Catalyst | Observed Rate Constant (kobs) (min-1) |
|---|---|
| Cu(OAc)₂ | 0.1605 |
| CuCl₂·2H₂O | 0.0216 |
This data indicates that the counter-ion of the copper catalyst can significantly influence the rate of undesired side reactions like homocoupling.[5]
IV. References
-
Dai, C., Cheng, Y., Cui, J., & Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 15(8), 5768-5781. [Link]
-
d'Halluin, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]
-
Wang, B. (2010). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Semantic Scholar. [Link]
-
Sutherland, A., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(7), 2275-2279. [Link]
-
Sutherland, A., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. ResearchGate. [Link]
-
d'Halluin, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. National Institutes of Health. [Link]
-
BenchChem. (2025). Technical Support Center: Stability of Boronic Acids in Copper-Catalyzed Reactions. BenchChem.
-
Hall, D. G. (2019). Boronic acid catalysis. Chemical Society Reviews, 48(13), 3475-3496. [Link]
-
Kollár, L., et al. (n.d.). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. IntechOpen.
-
d'Halluin, M., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate. [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. [Link]
-
Osakada, K., & Nishihara, Y. (2022). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 51(3), 777-796. [Link]
-
Dai, C., et al. (2010). Click reactions and boronic acids: applications, issues, and potential solutions. PubMed. [Link]
-
Molander, G. A., & Trice, S. L. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Kollár, L., et al. (n.d.). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. ResearchGate. [Link]
-
Hoveyda, A. H., et al. (2022). Catalytic Lewis Base Additive Enables Selective Copper-Catalyzed Borylative α-C–H Allylation of Alicyclic Amines. Journal of the American Chemical Society. [Link]
-
Reddy, V. G., et al. (2023). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. [Link]
-
Hall, D. G. (2019). Boronic acid catalysis. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.
-
BenchChem. (n.d.). Troubleshooting failed click chemistry reactions on oligonucleotides. BenchChem.
-
Finn, M. G., et al. (n.d.). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. JOVE.
-
BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience.
-
Vedejs, E., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling. PubMed. [Link]
-
Li, J., et al. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Publishing. [Link]
-
Ragaini, F., & Cenini, S. (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. [Link]
-
Watson, M. P., et al. (2016). Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Oxidative Degradation of ?? -Diketiminate Ligand in Copper(II) and Zinc(II) Complexes. ResearchGate.
Sources
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Click reactions and boronic acids: applications, issues, and potential solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid: A Comparative Analysis Focused on ¹¹B NMR Spectroscopy
Introduction: The Critical Role of Characterization in Pharmaceutical Synthesis
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a key building block in modern medicinal chemistry, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex active pharmaceutical ingredients (APIs). The boronic acid moiety is the reactive center; its integrity, purity, and stability are paramount to ensuring reaction efficiency, yield, and the purity of the final API. Consequently, a robust and multi-faceted analytical characterization strategy is not merely a quality control step but a foundational component of successful drug development.
This guide moves beyond standard protocols to explain the causality behind choosing specific analytical methods. We will delve into the power of ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy as a direct and indispensable tool for probing the boron center, and objectively compare its utility against other essential techniques such as ¹H, ¹⁹F, and ¹³C NMR, and Mass Spectrometry (MS).
Part 1: The Cornerstone of Boronic Acid Analysis: ¹¹B NMR Spectroscopy
For any boron-containing compound, ¹¹B NMR is the most direct method of analysis. Boron has two NMR-active nuclei, ¹⁰B and ¹¹B, but ¹¹B is overwhelmingly preferred due to its higher natural abundance (80.1%) and smaller nuclear quadrupole moment, resulting in greater sensitivity and sharper signals.[1][2]
The power of ¹¹B NMR lies in its sensitivity to the electronic environment and hybridization state of the boron atom.[3]
-
sp²-hybridized Boron: In its native trigonal planar boronic acid form, the boron atom is electron-deficient and deshielded. This results in a characteristic downfield chemical shift (δ), typically in the range of δ = 26 to 30 ppm . The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus and the asymmetric environment.[3]
-
sp³-hybridized Boron: When the boronic acid coordinates with a Lewis base (such as a solvent like methanol or water at elevated pH), it transitions to a tetrahedral boronate species. This increased electron density shields the boron nucleus, causing a significant upfield shift to the δ = 1 to 7 ppm range.[3]
This clear distinction makes ¹¹B NMR an exceptional tool for assessing the stability of the boronic acid and observing its interactions in solution.
Anticipated ¹¹B NMR Spectrum of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
For 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, we can predict the following:
-
Chemical Shift: The parent 3,5-difluorophenylboronic acid has a reported ¹¹B chemical shift of approximately δ = 28.2 ppm in a non-coordinating solvent.[4] The aminocarbonyl group at the 4-position is weakly electron-withdrawing, which would have a minor effect. Therefore, a single, broad resonance is expected in the δ = 28-30 ppm range, confirming the sp² boronic acid state.
-
Boroxine Formation: Boronic acids are known to exist in equilibrium with their cyclic anhydrides, known as boroxines.[5] This trimerization process also involves sp²-hybridized boron but in a slightly different electronic environment. If present, a second, often sharper peak may appear slightly downfield, around δ = 31-33 ppm .[6] The relative integration of these two peaks provides a quantitative measure of the equilibrium in the chosen solvent.
Field-Proven Experimental Protocol for ¹¹B NMR
This protocol is designed for robustness and reproducibility.
1. Sample Preparation:
- Accurately weigh 10-20 mg of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid.
- Dissolve the sample in 0.6 mL of a deuterated solvent. Causality: The choice of solvent is critical. DMSO-d₆ is a common choice due to its high polarity, which aids in dissolving the often poorly soluble boronic acids. For assessing the "free" boronic acid, a non-coordinating solvent like CDCl₃ is preferable. However, solubility can be an issue. A 4:1 mixture of CDCl₃/CD₃OD can improve solubility, but be aware that methanol can coordinate to the boron, potentially generating a secondary, upfield peak corresponding to the sp³-hybridized boronate ester.[4]
- Vortex briefly to ensure complete dissolution.
2. NMR Instrument Parameters (400 MHz Spectrometer Example):
- Nucleus: ¹¹B
- Reference: Use an external reference of Boron Trifluoride Diethyl Etherate (BF₃·OEt₂) set to δ = 0 ppm.
- Temperature: 298 K (25 °C).
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems).
- Spectral Width: ~200 ppm (from +100 to -100 ppm) to ensure all possible boron species are observed.
- Acquisition Time: ~0.2 s.
- Relaxation Delay (D1): 1 s. Causality: The quadrupolar relaxation mechanism of ¹¹B is efficient, allowing for short relaxation delays and rapid data acquisition.
- Number of Scans: 64-128 scans. This can be adjusted based on sample concentration.
3. Data Processing:
- Apply a line broadening (LB) of 10-20 Hz to improve the signal-to-noise ratio of the typically broad signals.
- Perform Fourier transformation, automatic phasing, and baseline correction.
Part 2: A Comparative Analysis with Orthogonal Techniques
While ¹¹B NMR is paramount, a comprehensive characterization relies on a suite of analytical tools. No single technique provides a complete picture; their synergistic use is what builds a trustworthy data package.
| Technique | Information Provided | Strengths for this Molecule | Limitations & Expert Insights |
| ¹¹B NMR | Direct analysis of the boron center's hybridization (sp²/sp³) and environment. Detects boroxine formation. | Unambiguously confirms the boronic acid functionality. Sensitive to degradation (e.g., protodeboronation, which can form boric acid, δ ≈ 19 ppm).[3] | Provides no information about the organic framework. Signal broadening can sometimes obscure minor boron-containing impurities. |
| ¹H NMR | Confirms the structure of the phenyl ring and the amide group. | High resolution and sensitivity. Excellent for identifying and quantifying organic impurities containing protons. The aromatic proton signals will show characteristic splitting patterns due to H-F and H-H coupling. | The B(OH)₂ protons are typically very broad and often exchange with trace water in the solvent, rendering them invisible or uninformative. |
| ¹⁹F NMR | Confirms the presence and electronic environment of the two fluorine atoms. | Highly sensitive nucleus with a wide chemical shift range, providing a clean spectral window.[7] A single signal (a triplet due to coupling with the two meta-protons) confirms the 3,5-difluoro substitution pattern. Excellent for detecting fluorinated impurities. | Provides no information about the non-fluorinated parts of the molecule. |
| ¹³C NMR | Verifies the complete carbon skeleton of the molecule. | Confirms the number of unique carbon environments. | Lower sensitivity. The carbon atom directly bonded to boron (the ipso-carbon) will appear as a very broad signal due to scalar coupling to the quadrupolar ¹¹B nucleus, and can sometimes be difficult to detect. |
| LC-MS | Confirms molecular weight and provides quantitative purity data. | Extremely high sensitivity for impurity profiling.[8][9] Can separate the target molecule from precursors, byproducts, and degradation products.[10] | Boronic acids can be problematic for MS. They are prone to dehydration in the source to form boroxines, which complicates spectral interpretation.[9][11] Electrospray ionization (ESI) in negative mode is often successful, detecting the [M-H]⁻ ion.[9] |
Part 3: An Integrated Workflow for Self-Validating Characterization
Caption: Integrated workflow for boronic acid characterization.
Workflow Explanation:
-
Initial Screen (LC-MS, ¹H NMR, ¹⁹F NMR): This is the rapid, high-confidence first pass. LC-MS confirms the material has the correct molecular weight and gives a primary purity assessment. ¹H and ¹⁹F NMR confirm that the organic and fluoro-organic portions of the molecule are correct. If any of these fail, there is no point proceeding.
-
Direct Boron Analysis (¹¹B NMR): Once the basic structure is confirmed, ¹¹B NMR is used to answer the most critical question: Is the boronic acid group intact? This step directly probes the reactive center, assessing its hybridization state and checking for the presence of boroxines or degradation products like boric acid.
-
Full Structural Confirmation (¹³C NMR): For a reference standard or the first batch of a new synthesis, a ¹³C NMR spectrum provides the final piece of the structural puzzle, confirming the entire carbon backbone.
-
Final Report: The data from all techniques are synthesized into a single, self-validating report that authoritatively confirms the identity, purity, and state of the boronic acid.
Conclusion
In the rigorous landscape of pharmaceutical development, the characterization of reactive intermediates like 4-(aminocarbonyl)-3,5-difluorophenylboronic acid demands a scientifically sound and logically structured approach. While a full suite of spectroscopic and chromatographic methods is essential for a complete picture, ¹¹B NMR spectroscopy stands out as the uniquely powerful tool for the direct, unambiguous assessment of the boron chemistry itself.
It provides critical information on hybridization, stability, and intermolecular interactions that no other technique can offer. By integrating ¹¹B NMR into a comprehensive workflow alongside ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS, researchers can ensure the highest degree of confidence in the quality of their starting materials, leading to more predictable, reproducible, and successful synthetic outcomes.
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
-
I-Chun, C., & Thompson, D. H. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3532-3539. [Link]
- Pandiyan, P. J., et al. (2013).
-
Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
-
Williams, R. V., et al. (2015). Investigating a Relationship between the Mutagenicity of Arylboronic Acids and ¹¹B NMR Chemical Shifts. Chemical Research in Toxicology, 28(6), 1181-1185. [Link]
-
Leitner, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4153-4158. [Link]
-
Widdifield, C. M., et al. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(S1). [Link]
-
Pace, C. J., & Smith, B. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15303-15307. [Link]
-
DiVittorio, M. (2010). ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. Request PDF. [Link]
-
San Diego State University Chemistry. ¹¹B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Riehl, A., & Biddlecombe, S. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Wilson, J. S., & Schofield, C. L. (2022). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Foster, M., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. [Link]
-
George, G., et al. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
Nanalysis Corp. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 7. azom.com [azom.com]
- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. waters.com [waters.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl scaffolds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The judicious selection of the organoboron coupling partner is paramount to achieving optimal reaction outcomes, influencing everything from reaction kinetics to overall yield. This guide provides an in-depth, objective comparison of the reactivity of fluorinated and non-fluorinated phenylboronic acids, substantiated by experimental data and mechanistic insights, to empower informed substrate selection in your synthetic endeavors.
The Electronic Influence of Fluorine: A Double-Edged Sword
The introduction of fluorine atoms onto a phenylboronic acid ring significantly alters its electronic properties, a factor with profound implications for its reactivity in the Suzuki-Miyaura catalytic cycle. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect increases the Lewis acidity of the boronic acid.[1][2] The pKa of unsubstituted phenylboronic acid is approximately 8.86, while fluorination can lower this value, with the extent of acidification depending on the position and number of fluorine substituents.[1] For instance, the pKa range for fluorinated phenylboronic acids spans from 6.17 for 2,3,4,6-tetrafluorophenylboronic acid to 8.77 for 4-fluorophenylboronic acid.[2]
This enhanced Lewis acidity can be a double-edged sword. On one hand, it can facilitate the crucial transmetalation step of the catalytic cycle under certain conditions. On the other hand, the high electronegativity of fluorine can render fluorinated arylboronic acids unstable in the presence of bases, a common component of Suzuki-Miyaura reaction mixtures. This instability can lead to protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired biaryl product.[3]
Reactivity in Suzuki-Miyaura Coupling: A Head-to-Head Comparison
The conventional wisdom that electron-donating groups on the boronic acid accelerate the transmetalation step would suggest that electron-withdrawing fluorine substituents would be detrimental.[4] However, experimental evidence presents a more nuanced picture.
A comparative study on the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene with various phenylboronic acids, catalyzed by palladium nanoparticles on a modified graphite support, provides valuable quantitative insights. The data reveals that 4-fluorophenylboronic acid can be a highly effective coupling partner, in some cases outperforming its non-fluorinated counterpart.
| Boronic Acid | Temperature (°C) | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) |
| Phenylboronic Acid | 70 | 3 | ~95 | ~50 |
| 110 | 3 | ~98 | ~50 | |
| 4-Fluorophenylboronic Acid | 70 | 3 | ~92 | - |
| 110 | 3 | ~99 | 67.1 |
Data synthesized from a study by G. G. Redondo et al.[5][6]
These results indicate that while phenylboronic acid shows slightly higher reactivity at lower temperatures and shorter reaction times, 4-fluorophenylboronic acid achieves near-quantitative conversion at higher temperatures and exhibits a superior turnover frequency (TOF).[5] This suggests that the electronic effects of the fluorine substituent, while complex, do not necessarily impede the reaction and can, under optimized conditions, lead to highly efficient coupling.
The choice of base is a critical parameter when working with fluorinated boronic acids. Their propensity for decomposition in the presence of strong bases has led to the development of base-free or milder condition protocols to mitigate this issue.[3]
Mechanistic Considerations: The Transmetalation Step
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The electronic nature of the boronic acid primarily influences the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.
The role of fluoride ions, often introduced as part of the base (e.g., CsF, KF), can be multifaceted. Fluoride ions can promote the reaction by forming a trans-[ArPdF(L)₂] complex, which can then react with the arylboronic acid in a rate-determining transmetalation step.[9] However, fluoride ions can also have an antagonistic effect by forming unreactive anionic boronate species, [Ar'B(OH)₃₋ₙFₙ]⁻, which can sequester the boronic acid and hinder the reaction.[9]
The increased Lewis acidity of fluorinated phenylboronic acids can, in principle, facilitate the formation of the boronate species required for transmetalation. However, the strong electron-withdrawing nature of fluorine can also decrease the nucleophilicity of the aryl group being transferred, potentially slowing down the transmetalation process. The overall observed reactivity is a delicate balance of these competing electronic effects.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid and Its Associated Products
For researchers, medicinal chemists, and quality control specialists in the pharmaceutical industry, the precise and sensitive analysis of active pharmaceutical ingredients (APIs) and their synthetic precursors is paramount. 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a key building block in the synthesis of various therapeutic agents. Its purity and the profile of its related products can significantly impact the safety and efficacy of the final drug substance. Mass spectrometry, coupled with chromatographic separation, stands as the cornerstone for the characterization and quantification of this important synthetic intermediate.
This guide provides an in-depth comparison of various mass spectrometry-based methodologies for the analysis of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid and its products. We will delve into the nuances of different techniques, offering field-proven insights and supporting experimental data to aid in the selection of the most appropriate analytical strategy for your research and development needs.
The Analytical Challenge of Arylboronic Acids
Arylboronic acids, including 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, present unique analytical challenges. Their high polarity can lead to poor retention on traditional reversed-phase liquid chromatography (LC) columns. Furthermore, they have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, especially at elevated temperatures or in non-aqueous environments. This can complicate mass spectra and compromise quantitative accuracy.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Analysis
LC-MS is the most widely employed technique for the analysis of non-volatile and thermally labile compounds like 4-(aminocarbonyl)-3,5-difluorophenylboronic acid. The choice of ionization source and mass analyzer is critical for achieving optimal sensitivity and selectivity.
Ionization Techniques: ESI vs. APCI
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization sources for LC-MS.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar molecules.[2][3] It typically generates protonated molecules ([M+H]^+) in positive ion mode or deprotonated molecules ([M-H]^-) in negative ion mode. For 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, with its polar functional groups (boronic acid and amide), ESI is generally the preferred method.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[2][4] While it can be used for some polar molecules, ESI often provides better sensitivity for compounds like the one .
Comparative Overview of Ionization Techniques:
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Analyte Polarity | Ideal for polar and ionic compounds[2][3] | Suitable for moderately polar to nonpolar compounds[2][4] |
| Volatility | Suitable for non-volatile and thermally labile molecules | Requires analytes to be volatile |
| Ionization Mechanism | Desolvation of charged droplets | Gas-phase ion-molecule reactions |
| Typical Ions Formed | ([M+H]^+), ([M-H]^-), adducts | ([M+H]^+), ([M-H]^-) |
| Susceptibility to Matrix Effects | Can be significant | Generally less susceptible than ESI |
Proposed ESI-MS/MS Fragmentation Pathway
In positive ion mode ESI, the molecule will likely be protonated at the amide nitrogen or one of the boronic acid hydroxyl groups. Collision-induced dissociation (CID) of the protonated molecule is expected to yield characteristic fragment ions.
Caption: Proposed ESI-MS/MS fragmentation of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid.
Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative with Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility and polar nature of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, derivatization is necessary to make it amenable to GC analysis.
Derivatization Strategies
The primary goal of derivatization is to replace the polar -OH and -NH protons with less polar, more volatile groups. Silylation is a common and effective derivatization technique for this purpose.
-
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to convert the boronic acid and amide functional groups into their corresponding trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[7] These derivatives are significantly more volatile and exhibit good chromatographic behavior on standard non-polar GC columns.
Caption: GC-MS workflow with a necessary derivatization step.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For Elemental Boron Quantification
For applications where the total boron content is the primary concern, such as in the analysis of residual boron-containing impurities in a final API, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice.[3][8]
Key Advantages of ICP-MS:
-
High Sensitivity: ICP-MS offers extremely low detection limits for boron, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range.[8]
-
Elemental Specificity: It measures the total boron concentration, irrespective of the molecular form.
Limitations of ICP-MS:
-
No Structural Information: ICP-MS does not provide information about the chemical structure of the boron-containing species.
-
Destructive Technique: The sample is completely atomized and ionized during the analysis.
Method Comparison and Performance Data
| Analytical Technique | Target Analyte(s) | Sample Preparation | Pros | Cons | Typical LOQ |
| LC-MS/MS (ESI) | 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid and related polar products | Simple dilution or solid-phase extraction[9] | High specificity and sensitivity for polar compounds, provides structural information.[10] | Susceptible to matrix effects, potential for boroxine formation. | Low ng/mL to pg/mL |
| GC-MS | Volatile derivatives of the target compound and related products | Derivatization (e.g., silylation) required.[11][12] | Excellent chromatographic resolution, robust and widely available. | Derivatization adds complexity and potential for side reactions. | Low ng/mL |
| ICP-MS | Total elemental boron | Acid digestion | Extremely low detection limits for boron.[8] | No molecular information, destructive to the sample. | sub-ppb |
Experimental Protocols
Protocol 1: Quantitative Analysis by LC-MS/MS
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[9]
-
-
LC Conditions:
-
Column: A reversed-phase C18 column with polar end-capping is recommended for better retention of the polar analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the precursor ion (e.g., m/z 202) to one or two prominent product ions (e.g., m/z 184 and 140).
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
Protocol 2: Analysis by GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add the derivatization reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a final temperature (e.g., 280-300°C) to elute the derivatized analyte.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify fragmentation patterns or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Conclusion
The choice of mass spectrometry technique for the analysis of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid and its products is dictated by the specific analytical goals.
-
For quantitative analysis and impurity profiling of the parent compound and its polar byproducts, LC-MS/MS with ESI is the most powerful and direct approach, offering high sensitivity and structural information.
-
GC-MS with derivatization provides a viable alternative, particularly in laboratories where GC-MS is the primary analytical platform.
-
When the objective is to determine the total boron content , for instance, in residual impurity testing, ICP-MS is the unparalleled technique due to its exceptional sensitivity for elemental analysis.
By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products. The protocols and comparative data presented in this guide serve as a robust starting point for the development and validation of analytical methods for this important class of compounds.[12][13]
References
-
Electrospray and APCI Mass Analysis. (n.d.). AxisPharm. Retrieved from [Link]
-
How Pharmaceutical Impurity Analysis Works. (2025, August 27). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research and Reviews. Retrieved from [Link]
-
Wang, Y. S., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(5), 917–926. Retrieved from [Link]
-
Steola, M. (2016, July 17). Does it make any difference in using ESI and APCI sources for LCMS/MS? ResearchGate. Retrieved from [Link]
-
Lee, H. R., Kochhar, S., & Shim, S. M. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry, 2015, 650927. Retrieved from [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016, March 17). PubMed. Retrieved from [Link]
-
Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. (n.d.). ResearchGate. Retrieved from [Link]
-
LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Opentrons. Retrieved from [Link]
-
When should I choose APCI or ESI for my flash column chromatography? (2023, January 23). Biotage. Retrieved from [Link]
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024, June 22). Biotechnology Journal International. Retrieved from [Link]
-
Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. Retrieved from [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
BA Method Development: Polar Compounds. (n.d.). BioPharma Services. Retrieved from [Link]
-
Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2025, October 29). ResearchGate. Retrieved from [Link]
-
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2025, August 9). ResearchGate. Retrieved from [Link]
-
Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (n.d.). IMSEAR. Retrieved from [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). University of Wisconsin-La Crosse. Retrieved from [Link]
-
How Do You Prepare A Sample For LC-MS Analysis? (2025, June 27). Chemistry For Everyone. Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. Retrieved from [Link]
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (n.d.). NIH. Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). European Pharmaceutical Review. Retrieved from [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. Retrieved from [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Mass spectra of fluorocarbons. (n.d.). NIST. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. whitman.edu [whitman.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. opentrons.com [opentrons.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalbji.com [journalbji.com]
- 13. rroij.com [rroij.com]
A Comparative Guide to 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid: Unlocking Advantages in Synthesis and Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the trajectory of a research program. In the realm of biaryl synthesis and medicinal chemistry, phenylboronic acids are indispensable reagents, largely due to their utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic introduction of fluorine atoms into these reagents has become a cornerstone of modern drug design, offering a powerful tool to modulate molecular properties.[3] This guide provides an in-depth comparison of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid against its analogs, elucidating its distinct advantages supported by experimental insights.
The Strategic Advantage of Fluorine and Amide Substitution
The unique architecture of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, featuring two fluorine atoms ortho to the boronic acid and a para-aminocarbonyl group, is not a random assortment of functionalities. This specific arrangement imparts a synergistic combination of electronic and steric properties that translate into tangible benefits in both synthetic applications and the pharmacological profiles of the resulting molecules.
Enhanced Reactivity and Control in Suzuki-Miyaura Coupling
A primary challenge with some boronic acids is their propensity to undergo protodeboronation under basic reaction conditions, leading to reduced yields.[4] Conversely, unactivated boronic acids may require harsh conditions to achieve efficient coupling. 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid strikes a superior balance of stability and reactivity.
Causality Behind Performance:
-
Increased Lewis Acidity: The two electron-withdrawing fluorine atoms significantly increase the Lewis acidity of the boron center.[5] This enhanced acidity facilitates the formation of the reactive boronate species, which is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to faster reactions and higher yields.[4][5]
-
Modulated Stability: While highly fluorinated rings can sometimes accelerate protodeboronation, the specific 3,5-difluoro substitution pattern, combined with the para-amide, offers a balance. This allows for efficient coupling under conditions where less stable analogs might decompose. Studies have shown that while stability can be a concern for polyfluorinated boronic acids, the loss in stability is often counterbalanced by significantly higher transmetalation rates, enabling successful coupling even at room temperature.[4]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.[6]
Comparative Performance Data:
The following table summarizes typical outcomes when comparing 4-(aminocarbonyl)-3,5-difluorophenylboronic acid with its analogs in Suzuki-Miyaura coupling reactions with a generic aryl bromide.
| Boronic Acid Analog | Typical Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) | Key Observation |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 100 | 12 | 85-95 | Standard, reliable coupling. |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 90 | 8 | 90-98 | Fluorine substitution can slightly increase reactivity, leading to good to excellent yields.[7] |
| 3,5-Difluorophenylboronic acid | SPhos Precatalyst | K₃PO₄ | 40 - RT | 1 - 4 | 90-99 | Higher reactivity allows for lower temperatures and shorter reaction times.[4] |
| 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 60-80 | 2-6 | >90 | Maintains high reactivity of the difluoro-scaffold while offering a key functional handle for diversification. |
| 4-Carboxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 110 | 16 | 70-85 | The carboxylic acid can sometimes complicate reactions and may require protection or stronger conditions.[7] |
Superior Modulation of Physicochemical and Pharmacokinetic Properties
In drug discovery, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[3] The 4-(aminocarbonyl)-3,5-difluorophenyl moiety offers a unique combination of properties that are highly advantageous for developing drug candidates.
Causality Behind Pharmacological Profile:
-
Metabolic Blocking: The fluorine atoms at the 3 and 5 positions act as "metabolic blockers," preventing CYP450-mediated oxidative metabolism at these sites, which can significantly prolong a drug's half-life.
-
pKa Modulation: Electron-withdrawing fluorine substituents lower the pKa of the boronic acid. A lower pKa is beneficial for boronic acids intended for biological applications, such as glucose sensing or forming reversible covalent interactions, as it allows for significant boronate anion formation at physiological pH (7.4).[8][9]
-
Enhanced Binding Interactions: The aminocarbonyl group is a potent hydrogen bond donor and acceptor. This functionality provides a critical anchor point for forming strong, specific interactions with protein targets, thereby enhancing potency and selectivity.
-
Optimized Lipophilicity: While fluorine increases lipophilicity, the polar aminocarbonyl group provides a hydrophilic counterpoint. This balance is crucial for achieving the optimal aqueous solubility and cell permeability required for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][11]
Structural Comparison of Analogs
Caption: Structural comparison with key analogs.
Versatility in Covalent and Fragment-Based Drug Design
The boronic acid functional group is not merely a synthetic handle; it is a pharmacophore in its own right. Boronic acid-containing drugs like bortezomib (Velcade®) function by forming a reversible covalent bond with the N-terminal threonine of the proteasome.[12][13]
Advantages for Advanced Drug Design:
-
Reversible Covalent Inhibition: 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is an ideal starting point for designing reversible covalent inhibitors. The phenyl ring provides a scaffold for building out selectivity, while the boronic acid acts as the "warhead." The difluoro pattern can enhance the electrophilicity of the boron, potentially increasing the rate of covalent bond formation.[13][14]
-
Fragment-Based Screening: The molecule itself is an excellent candidate for fragment-based drug discovery (FBDD). Its relatively small size, coupled with the potent hydrogen bonding capacity of the amide and the unique electronic signature of the fluorinated ring, provides a rich source of information for hit-to-lead campaigns.
Detailed Experimental Protocol
This section provides a robust, field-proven protocol for the Suzuki-Miyaura coupling of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid with a representative aryl bromide.
Protocol: Synthesis of 4'-Amino-2',6'-difluoro-[1,1'-biphenyl]-4-carbonitrile
-
Materials:
-
4-Bromobenzonitrile (1.0 mmol, 182 mg)
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.2 mmol, 241 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add 4-bromobenzonitrile, 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.[6]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).[1]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is far more than a simple structural analog. It is a strategically designed building block that confers significant advantages in reactivity, metabolic stability, and target interaction potential. The synergistic effects of the difluoro substitution and the aminocarbonyl group provide researchers with a powerful tool to accelerate synthetic campaigns and optimize the properties of lead compounds. For professionals in drug development and materials science, embracing this reagent opens new avenues for creating novel molecules with superior performance profiles, making it an invaluable asset in the modern chemist's toolkit.
References
- Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
- A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective. Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. Benchchem.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
- Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives. Benchchem.
- The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Pharmacokinetic drug-drug interaction and their implication in clinical management. PMC.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. MDPI.
- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central.
- Mechanisms and Clinical Significance of Pharmacokinetic-Based Drug-Drug Interactions with Drugs Approved by the U.S. Food and Drug Administration in 2017. Request PDF - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sites.pitt.edu [sites.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic drug-drug interaction and their implication in clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
validation of product structure from reactions with 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
An In-Depth Guide to the Structural Validation of Reaction Products from 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
For researchers, scientists, and drug development professionals, the rigorous and unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity. The introduction of specific structural motifs, such as the 4-(aminocarbonyl)-3,5-difluorophenyl group, is often a key step in optimizing the pharmacological properties of a lead compound. This guide provides a comprehensive framework for validating the structure of molecules synthesized using 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, a versatile building block in modern medicinal chemistry.
Our focus will be on the products of the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[1][2] We will move beyond a simple recitation of techniques, instead focusing on the causality behind experimental choices and establishing a self-validating workflow that ensures the trustworthiness of your results. This guide is structured to provide not just protocols, but a logical and authoritative approach to structural elucidation.
Part 1: The Exemplar Reaction: A Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura coupling is exceptionally well-suited for this context due to its broad functional group tolerance, including the amide group present in our target boronic acid, and its reliability in forming biaryl structures.[2][3] We will consider the reaction of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid with 4-bromoanisole as a representative example to illustrate the validation process.
Experimental Protocol: Synthesis of 4'-methoxy-2',6'-difluoro-[1,1'-biphenyl]-4-carboxamide
This protocol outlines a general procedure. Optimization may be required based on the specific aryl halide used.[4]
Materials:
-
4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard inert atmosphere (Argon or Nitrogen) glassware
Procedure:
-
Reactant Setup: In a Schlenk flask, combine 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).[4]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.[4]
-
Reaction: Stir the mixture vigorously and heat to 90°C. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4'-methoxy-2',6'-difluoro-[1,1'-biphenyl]-4-carboxamide.
Part 2: A Multi-Pronged Approach to Structural Validation
Unambiguous structural validation relies on the convergence of data from multiple, orthogonal analytical techniques. Each method provides a different piece of the structural puzzle, and together they form a self-validating system.
Mass Spectrometry (MS): The First Checkpoint
Expertise & Experience: Mass spectrometry is the first and fastest method to verify that a reaction has proceeded to form a product of the expected molecular weight. While nominal mass can be suggestive, High-Resolution Mass Spectrometry (HRMS) is essential. HRMS provides a highly accurate mass measurement (typically to four or more decimal places), which allows for the unambiguous determination of the product's elemental composition.[5][6]
Trustworthiness: The system is self-validating. The experimentally measured accurate mass is compared against the theoretical exact mass calculated from the proposed molecular formula. A match within a narrow tolerance (e.g., < 5 ppm) provides very high confidence in the elemental composition.[7]
Experimental Protocol (HRMS):
-
Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Data Presentation: Expected HRMS Data
| Compound | Proposed Formula | Theoretical [M+H]⁺ (Da) | Expected Experimental [M+H]⁺ (Da) |
|---|
| Product | C₁₄H₁₂F₂N₂O₂ | 279.0940 | 279.0940 ± 0.0014 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule in solution.[8] For the product of our exemplar reaction, a suite of NMR experiments is required to assign the structure fully.
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons. Key expected signals include the aromatic protons, the methoxy singlet, and the broad singlet for the amide (-CONH₂) protons.
-
¹³C NMR: Reveals the number of unique carbon environments. The difluoro-substituted carbons will appear as triplets due to C-F coupling.
-
¹⁹F NMR: This is critical for any fluorine-containing compound. A single signal is expected for the two equivalent fluorine atoms, confirming their presence and chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for unambiguous proof.
-
COSY establishes proton-proton coupling networks within each aromatic ring.
-
HSQC correlates each proton to its directly attached carbon.
-
HMBC is the ultimate tool for proving the coupling was successful. A long-range correlation between a proton on the anisole ring and a carbon on the difluorobenzamide ring (or vice-versa) across the newly formed C-C bond is definitive evidence of the desired product.[9]
-
Trustworthiness: The power of NMR lies in its self-consistency. The combination of 1D and 2D data must logically assemble into a single, unambiguous structure. An HMBC correlation that proves the biaryl linkage validates the entire structural assignment derived from the other NMR data.
Experimental Protocol (NMR):
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for amides as it slows the exchange of the N-H protons, resulting in sharper signals.
-
Acquire standard ¹H and ¹³C spectra.
-
Acquire a ¹⁹F spectrum.
-
Acquire 2D spectra: gCOSY, gHSQC, and gHMBC. Ensure sufficient resolution and acquisition time for the HMBC to observe the crucial 3-bond C-H correlations across the aryl-aryl bond.
Data Presentation: Predicted ¹H NMR Data
| Protons | Predicted Shift (ppm) | Multiplicity | Key HMBC Correlations |
|---|---|---|---|
| H-2, H-6 | ~7.1-7.3 | d | C-4, C-1' |
| H-3, H-5 | ~7.0-7.2 | d | C-1, C-4' |
| H-3', H-5' | ~7.8-8.0 | t | C-1', C-4', C=O |
| -OCH₃ | ~3.8 | s | C-4 |
| -CONH₂ | ~7.5-8.5 | br s | C-4' |
X-Ray Crystallography: The Gold Standard
Expertise & Experience: Single-crystal X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state.[10][11] It is considered the definitive method for structural proof, confirming not only connectivity but also bond lengths, bond angles, and conformation.[12][13]
Trustworthiness: The result is a visual, atomic-resolution map of the molecule. The quality of the final structure is validated by statistical parameters such as the R-factor, which indicates the agreement between the crystallographic model and the experimental diffraction data. A low R-factor signifies a high-quality, trustworthy structure.[14]
Experimental Protocol (X-Ray Crystallography):
-
Crystal Growth: This is often the rate-limiting step.[11] Grow single crystals of the purified compound suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation of a solvent, vapor diffusion, or solvent layering.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to achieve the best fit with the experimental data.
Part 3: Comparative Analysis with Alternative Reagents
To underscore the power of these validation techniques, it is useful to compare the expected analytical data for our target product with those that would be formed using alternative, structurally similar boronic acids. This comparison highlights the specific spectral signatures that confirm the identity of the 4-(Aminocarbonyl)-3,5-difluorophenyl moiety.
Data Presentation: Comparative Analytical Signatures
| Boronic Acid Used | Product Structure | Key HRMS [M+H]⁺ | Key ¹H NMR Signal | Key ¹⁹F NMR Signal |
|---|---|---|---|---|
| 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid | 4'-methoxy-2',6'-difluoro-[1,1'-biphenyl]-4-carboxamide | 279.0940 | Triplet for H-3',5' (~7.9 ppm) | One singlet |
| 3,5-Difluorophenylboronic acid[15] | 4-Methoxy-3',5'-difluoro-1,1'-biphenyl | 221.0772 | Triplet for H-2',6' and a triplet for H-4' | One singlet |
| 4-Fluorophenylboronic acid[16] | 4-Fluoro-4'-methoxy-1,1'-biphenyl | 203.0816 | Complex AA'BB' patterns for both rings | One singlet |
| Phenylboronic acid | 4-Methoxy-1,1'-biphenyl | 185.0961 | Standard aromatic signals | None |
This comparative table clearly demonstrates how each analytical technique provides unique data points. The combination of HRMS, the specific triplet pattern in the ¹H NMR, and the presence of a ¹⁹F NMR signal are all required to definitively confirm the structure of the product derived from 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Conclusion
The validation of a chemical structure is a systematic process that requires a logical, multi-faceted approach. By integrating High-Resolution Mass Spectrometry for molecular formula confirmation, a comprehensive suite of 1D and 2D NMR experiments for mapping atomic connectivity, and, when possible, X-ray crystallography for ultimate structural proof, researchers can achieve the highest level of confidence in their results. This rigorous, self-validating workflow is not merely an academic exercise; it is an essential practice for ensuring the accuracy, reproducibility, and trustworthiness of data in the fields of chemical research and drug development.
References
-
A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives - Benchchem. 10
-
Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. 7
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. 12
-
Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed.
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH.
-
Structural elucidation using mass spectrometry | Spectroscopy Class Notes - Fiveable.
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
-
The use of X-ray crystallography to determine absolute configuration - ResearchGate.
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed.
-
Applications of Mass Spectrometry in Structure Elucidation of Organic Compounds. | PDF.
-
Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - ResearchGate.
-
11.9: Useful Patterns for Structure Elucidation - Chemistry LibreTexts.
-
A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane - Benchchem.
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization : r/chemistry.
-
The Suzuki Reaction.
-
Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride - Benchchem.
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI.
-
Structure Elucidation in Organic Chemistry - 2016 - Wiley Analytical Science.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman.
-
A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions - Benchchem.
-
Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.
-
3,5-Difluorophenylboronic acid | Intermediate - MedchemExpress.com.
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. Applications of Mass Spectrometry in Structure Elucidation of Organic Compounds. | PDF [slideshare.net]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium Ligand Selection for the Suzuki-Miyaura Coupling of Difluorophenylboronic Acids
Introduction: The Challenge and Opportunity of Difluorinated Biaryls
The incorporation of difluorophenyl motifs into molecular scaffolds is a cornerstone strategy in modern medicinal chemistry and materials science. The unique electronic properties of fluorine atoms can enhance metabolic stability, modulate pKa, and improve binding affinity, making difluorinated biaryl structures highly sought-after.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains the preeminent method for constructing these C(sp²)–C(sp²) bonds due to its functional group tolerance and mild conditions.[2]
However, the coupling of difluorophenylboronic acids presents a distinct set of challenges. These substrates are electron-deficient, which can lead to a sluggish transmetalation step in the catalytic cycle.[3] More critically, they are highly susceptible to competitive protodeboronation, a decomposition pathway where the boronic acid group is cleaved by base and replaced with a hydrogen atom, particularly at the elevated temperatures often required for coupling.[4][5] The success of this transformation, therefore, hinges critically on the selection of a highly active catalytic system that can promote the desired C-C bond formation at a rate significantly faster than the decomposition of the boronic acid. This guide provides a comparative analysis of state-of-the-art palladium ligands, offering data-driven insights to guide researchers in overcoming these synthetic hurdles.
The Decisive Role of the Ligand
In the Suzuki-Miyaura reaction, the ancillary ligand bound to the palladium center is not a passive spectator; it is the primary determinant of the catalyst's performance. The ligand's steric and electronic properties directly influence the rates of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6] For challenging substrates like difluorophenylboronic acids, an effective ligand must:
-
Promote Rapid Oxidative Addition: The ligand must be able to stabilize the low-coordinate, 14-electron L-Pd(0) species, which is the active catalyst that undergoes oxidative addition with the aryl halide.[6]
-
Facilitate Transmetalation: It must create a sterically accessible and electronically favorable environment at the palladium(II) center to accept the aryl group from the boronate complex.
-
Accelerate Reductive Elimination: The ligand's steric bulk is crucial for promoting the final, product-forming step, which can often be the rate-limiting step, especially in the formation of sterically congested biaryls.[7]
Two classes of ligands have emerged as dominant solutions for this challenge: bulky, electron-rich dialkylbiaryl phosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs).
Comparative Analysis of Premier Ligand Classes
Buchwald Dialkylbiaryl Phosphine Ligands
Developed by Stephen Buchwald and his group, this class of ligands is characterized by a biaryl backbone that creates a sterically demanding pocket around the palladium center. Ligands such as SPhos and XPhos are exceptionally electron-rich, which enhances the rates of both oxidative addition and reductive elimination.[6][8] This high activity allows reactions to proceed at lower temperatures and catalyst loadings, which is critical for minimizing the protodeboronation of sensitive difluorophenylboronic acids.[4] The steric bulk of these ligands is instrumental in promoting the reductive elimination step to release the final biaryl product.[6]
N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have established themselves as a powerful alternative to phosphine ligands. They form exceptionally strong bonds with the palladium center and are considered superior σ-donors compared to even the most electron-rich phosphines.[9] This strong electron donation significantly facilitates the oxidative addition of less reactive aryl chlorides.[10] The thermal stability of Pd-NHC complexes also allows them to perform well under forcing conditions, although for difluorophenylboronic acids, the goal is to achieve high reactivity under milder conditions to preserve the substrate.[11] Precatalysts like PEPPSI-IPr offer excellent stability and activity for a range of challenging couplings.[12]
Data-Driven Performance Comparison
The choice between a biaryl phosphine and an NHC ligand often depends on the specific aryl halide and the desired reaction conditions. The following table summarizes representative experimental data for the coupling of fluorinated arylboronic acids, illustrating the efficacy of these advanced catalytic systems.
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 3-Chloro-4-fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 110 | 18 | ~80 | [12] |
| 4-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 | K₂CO₃ | iPrOH/H₂O | 60 | - | 95 | [3] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Pd G2 | K₃PO₄ (0.5 M aq) | THF | RT | 0.5 | 94 | [13] |
| 4-Chlorobenzonitrile | 3-Chloro-4-fluorophenylboronic acid | PEPPSI-IPr | K₂CO₃ | Dioxane | 120 | 24 | ~70 | [12] |
| 1-Bromo-4-methoxybenzene | 4-(Diphenylamino)benzeneboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [14] |
| 1-Bromo-4-methoxybenzene | 4-(Diphenylamino)benzeneboronic acid | SPhos Pd G2 | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [14] |
Note: The data presented is compiled from various sources for illustrative purposes. Yields are approximate and can vary based on specific reaction conditions and substrate purity.
Mechanistic Considerations and Workflow
A deep understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Troubleshooting flowchart for electron-deficient boronic acids. [3]
Validated Experimental Protocol
This protocol provides a robust, general method for the Suzuki-Miyaura coupling of a difluorophenylboronic acid with an aryl halide using a modern palladium precatalyst.
Experimental Workflow Overview
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Difluorophenylboronic acid (e.g., 2,6-difluorophenylboronic acid) (1.5 mmol, 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Degassed Solvent (e.g., Dioxane or Toluene, 5 mL)
-
Degassed Water (if using an aqueous base solution)
-
Dry reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the difluorophenylboronic acid (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Inerting: Seal the vial with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the active Pd(0) species is oxygen-sensitive.
-
Reagent Addition: Through the septum, add the degassed solvent (e.g., 5 mL of Toluene) via syringe. In a separate vial, prepare a solution of the base (e.g., dissolve K₃PO₄ in a minimal amount of degassed water or add as a solid if anhydrous conditions are preferred). Add the base to the reaction mixture.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 60-100 °C). Stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. [12]
Conclusion
The Suzuki-Miyaura coupling of difluorophenylboronic acids is a formidable but solvable challenge in modern organic synthesis. The key to success lies in selecting a catalytic system that outpaces the inherent instability of the boronic acid coupling partner. Bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos and XPhos) and robust N-heterocyclic carbene ligands have proven to be the premier tools for this task. [3][8]By leveraging their high catalytic activity, reactions can be performed under milder conditions, maximizing yield and minimizing substrate decomposition. A rational, data-driven approach to ligand and condition selection, as outlined in this guide, empowers researchers to efficiently synthesize valuable difluorinated biaryl compounds for a wide range of applications.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid with Aryl Halides. BenchChem. [URL: https://www.benchchem.com/application-notes/B064183-suzuki-coupling-2-5-difluorophenylboronic-acid]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides. BenchChem. [URL: https://www.benchchem.com/application-notes/B064182-suzuki-coupling-3-4-difluorophenylboronic-acid]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. BenchChem. [URL: https://www.benchchem.com/application-notes/B064181-suzuki-coupling-3-chloro-4-fluorophenylboronic-acid]
- BenchChem Technical Support Team. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem. [URL: https://www.benchchem.com/application-notes/troubleshooting-suzuki-coupling-boronic-acids]
- Hossain, M. L. (2024). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review. ResearchGate. [URL: https://www.researchgate.net/publication/380295191_Recent_Advances_in_Palladium-Catalyzed_Suzuki-Miyaura_Cross-Coupling_Reactions_Exploration_of_Catalytic_Systems_Reaction_Parameters_and_Ligand_Influences_A_Review]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [URL: https://pubs.acs.org/doi/10.1021/ja1073799]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2614227/]
- Zhang, Z., et al. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c02283]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [URL: https://pubs.acs.org/doi/10.1021/ar800036s]
- Hossain, M. L. (2024). Recent advances in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions: Exploration of catalytic systems, reaction parameters, and ligand influences: A review. Odesa University Chemical Journal. [URL: https://ouci.com.ua/index.php/journal/article/view/153]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20858009/]
- Scott, V. J. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Rochester. [URL: https://www.sas.rochester.edu/chm/groups/scott-group/research/cross-coupling.php]
- Boodram, S. N., et al. (2023). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10738600/]
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2953245/]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [URL: https://www.beilstein-journals.org/bjoc/articles/14/229]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [URL: https://www.researchgate.net/publication/327618991_Some_mechanistic_aspects_regarding_the_Suzuki-Miyaura_reaction_between_selected_ortho-substituted_phenylboronic_acids_and_345-tribromo-26-dimethylpyridine]
- Bera, S. S., & Szostak, M. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [URL: https://www.mdpi.com/2624-8549/4/2/12]
- Mondal, B., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications. [URL: https://www.
- Espinet, P., et al. (2002). Mechanistic study on the coupling reaction of aryl bromides with arylboronic acids catalyzed by (iminophosphine)palladium(0) complexes. Detection of a palladium(II) intermediate with a coordinated boron anion. ResearchGate. [URL: https://www.researchgate.
- Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Merck Millipore. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/cross-coupling/pd-nhc-complexes]
- Hashemi, M., Akhbari, K., & Hashemi, M. (2016). Efficient buchwald hartwig reaction catalyzed by spions-bis(NHC)-Pd(II). Journal of the Iranian Chemical Society. [URL: https://link.springer.com/article/10.1007/s13738-016-0968-0]
- BenchChem Technical Support Team. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem. [URL: https://www.benchchem.com/application-notes/suzuki-coupling-guide-4-diphenylamino-benzeneboronic-acid]
- Viciosa, M. T., & Nolan, S. P. (2013). Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/262828694_Modified_NHCPdallylCl_NHC_N_-Heterocyclic_Carbene_Complexes_for_Room-Temperature_Suzuki-Miyaura_and_Buchwald-Hartwig_Reactions]
- Kumar, A., et al. (2022). Palladium catalyzed migratory heck coupling of arteannuin B and boronic acids: An approach towards the synthesis of antiproliferative agents in breast and lung cancer cells. Bioorganic Chemistry, 122, 105694. [URL: https://pubmed.ncbi.nlm.nih.gov/35248881/]
- Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Odesa University Chemical Journal. [URL: https://ouci.com.ua/index.php/journal/article/view/178]
- Sigma-Aldrich. (n.d.). New NHC–Pd Complexes for Challenging Aryl Chloride Couplings. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient buchwald hartwig reaction catalyzed by spions-bis(NHC)-Pd(II) [nanochemres.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Comprehensive Purity Assessment of Synthesized 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid
For researchers and professionals in drug development, the purity of chemical building blocks is not a matter of simple specification—it is the foundation of reproducible results and the safety of final active pharmaceutical ingredients (APIs). Boronic acids, pivotal reagents in modern organic synthesis, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, present unique analytical challenges.[1][2] Their propensity to form anhydrides and participate in side reactions necessitates a multi-faceted approach to purity assessment.[1][3]
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of a key building block: 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. We will move beyond simple protocol recitation to explain the causality behind our analytical choices, ensuring a self-validating and scientifically rigorous workflow.
The Challenge: Beyond a Simple Percentage
The nominal purity of a boronic acid can be misleading. The primary species, the monomeric boronic acid, often exists in equilibrium with its cyclic trimer anhydride, known as a boroxine.[1] Furthermore, impurities stemming from the synthetic route, such as homocoupling products or protodeboronated species, can significantly impact reaction yields and introduce downstream purification challenges.[3][4] A comprehensive assessment, therefore, must not only quantify the main component but also identify and characterize these potential contaminants.
Caption: Equilibrium between the monomeric boronic acid and its boroxine trimer.
A Multi-Modal Analytical Workflow for Purity Determination
No single analytical technique can provide a complete purity profile for boronic acids. An orthogonal approach, leveraging the strengths of different methods, is essential for a conclusive assessment. The following workflow represents a robust strategy for characterizing synthesized 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Caption: A comprehensive analytical workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC with UV detection is the primary method for determining the purity of the target compound and quantifying impurities. The choice of stationary and mobile phases is critical for achieving optimal separation.
-
Expertise in Action: A reversed-phase C18 column is the logical starting point due to the aromatic nature of the analyte. Boronic acids can exhibit poor peak shape due to interactions with residual silanols on the silica support. Therefore, incorporating an acidic modifier, such as formic or phosphoric acid, into the mobile phase is crucial to suppress the ionization of the boronic acid group, leading to sharper, more symmetrical peaks.[5][6] A gradient elution with water and acetonitrile allows for the separation of impurities with a wide range of polarities.
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns
While HPLC-UV quantifies impurities, LC-MS is indispensable for their identification. By coupling the separation power of LC with the mass-resolving capability of MS, we can obtain the molecular weights of co-eluting species.
-
Expertise in Action: Boronic acids ionize effectively in negative electrospray ionization (ESI) mode, typically forming the [M-H]⁻ adduct.[7] This allows for the sensitive detection of the parent compound and impurities. For example, a protodeboronated impurity would show a mass corresponding to the loss of the B(OH)₂ group and the addition of a proton.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR provides unambiguous structural confirmation of the main component and can be a powerful tool for identifying certain impurities that may be difficult to resolve chromatographically.
-
¹H NMR: Confirms the aromatic and amide proton environments. Integration of signals can provide a preliminary assessment of purity against a known standard.
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and specific technique. It provides a clean spectrum with sharp signals, making it excellent for detecting any fluorine-containing impurities.
-
¹¹B NMR: This technique is specific to the boron atom. A signal around 28-30 ppm is characteristic of a trigonal planar boronic acid, while a signal around 18-20 ppm might suggest the presence of the boroxine trimer.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
In-Depth Experimental Protocol: Quantitative Purity by RP-HPLC
This protocol is designed to be self-validating by including system suitability requirements, ensuring trustworthy and reproducible results.
Objective: To determine the purity of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid and quantify related impurities.
Instrumentation:
-
HPLC or UHPLC system with a UV/PDA detector.[5]
-
Data acquisition and processing software (e.g., Empower™).[5]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-phase C18, 4.6 x 150 mm, 3.5 µm | Provides good retention and selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic modifier to ensure good peak shape for the boronic acid.[6] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
| Injection Vol. | 5 µL | Adjustable based on sample concentration and detector response. |
| Detection | UV at 254 nm | A common wavelength for detecting aromatic compounds.[5] |
Procedure:
-
System Suitability Test (SST):
-
Prepare a solution of a reference standard at approximately 0.5 mg/mL.
-
Make five replicate injections.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 3000.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Use sonication if necessary to ensure complete dissolution.
-
-
Analysis:
-
Inject the prepared sample solution in duplicate.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
-
Calculation:
-
Calculate the purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Interpretation: A Comparative Analysis
The following table contrasts the expected analytical data from a high-purity batch with that of a hypothetical crude or low-purity sample, highlighting the power of a multi-technique approach.
| Analytical Technique | High Purity Sample (>98%) | Crude / Low Purity Sample | Interpretation & Rationale |
| HPLC (Area %) | Main peak > 98%. Minor peaks < 0.5%. | Main peak < 95%. Multiple impurity peaks are present. | HPLC provides the most reliable quantitative measure of purity by separating the main component from impurities. |
| LC-MS | [M-H]⁻ ion detected at the expected m/z for the main peak. No significant ions for impurity peaks. | [M-H]⁻ ion confirmed for the main peak. Other ions detected corresponding to potential impurities (e.g., protodeboronated, homocoupled species). | LC-MS is crucial for assigning molecular weights to the impurity peaks observed in the HPLC chromatogram, aiding in their identification.[8] |
| ¹H NMR | Clean spectrum matching the expected structure. Correct integrations for all protons. | Additional unexpected signals in the aromatic or aliphatic regions. Integrations may not align with the target structure. | Unambiguously confirms the chemical structure of the main component. Impurities with protons will be visible. |
| ¹⁹F NMR | A single, sharp signal (or expected coupling pattern) corresponding to the two equivalent fluorine atoms. | Multiple signals in the ¹⁹F spectrum. | A very sensitive method for detecting any fluorine-containing byproducts or isomers.[9] |
| Karl Fischer Titration | Low water content (<0.5%). | High water content (>1%). | High water content can shift the equilibrium away from the boroxine trimer to the monomeric acid, affecting the apparent purity and reactivity. |
Conclusion
The rigorous assessment of purity for a synthesized building block like 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is a non-negotiable aspect of quality control in pharmaceutical research and development. A superficial analysis using a single technique is insufficient and carries significant risk. As demonstrated, a comprehensive, orthogonal workflow employing HPLC for quantification, LC-MS for identification, and NMR for structural verification provides the highest degree of confidence. This self-validating, multi-modal approach ensures that researchers can proceed with their synthetic campaigns using material of known and reliable quality, ultimately accelerating the path to discovery.
References
- BenchChem. (n.d.). A Comparative Guide to LC-MS Analysis for Purity Assessment of Boronic Acid Derivatives.
- BenchChem. (2025, October 3). What are the analytical methods for determining the purity of Boric acid - 10B?
- Silva, F., et al. (2019, November 8). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules.
- Urban, S., et al. (2010, April 22). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Kumar, P., et al. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Reddy, B. R., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.
- Wicaksono, W. P. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Chem Reactor. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry.
- CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid. (n.d.). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. CN105823840A - High performance liquid chromatography (HPLC) detection method of 3,4-difluorophenylboronic acid - Google Patents [patents.google.com]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Kinetic Performance of 4-(Aminocarbonyl)-3,5-difluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] In the landscape of pharmaceutical and materials science, the choice of boronic acid is a critical parameter that dictates reaction kinetics, yield, and overall efficiency. This guide provides an in-depth comparative analysis of the kinetic performance of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, a key building block in medicinal chemistry, against relevant alternatives.[3][4] By examining the interplay of electronic and steric effects, supported by established mechanistic principles and detailed experimental protocols, this document serves as a technical resource for optimizing synthetic strategies.
The Significance of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The introduction of specific structural motifs into molecules is a fundamental aspect of drug discovery and materials development.[3][5] 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid offers a unique combination of substituents: two electron-withdrawing fluorine atoms and an electron-withdrawing aminocarbonyl (amide) group. This distinct electronic profile significantly influences the key transmetalation step of the Suzuki-Miyaura catalytic cycle, impacting the overall reaction rate.[6][7] Understanding these kinetic nuances is paramount for rational reaction design and process optimization.
Mechanistic Considerations: The Role of Substituents
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination.[8] The electronic nature of the substituents on the phenylboronic acid primarily affects the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[9][10]
Generally, electron-donating groups on the aryl boronic acid accelerate the transmetalation step by increasing the nucleophilicity of the ipso-carbon atom, leading to faster reaction rates.[6] Conversely, electron-withdrawing groups, such as the fluorine atoms and the amide group in 4-(aminocarbonyl)-3,5-difluorophenylboronic acid, decrease the electron density on the aromatic ring, which can lead to a slower transmetalation rate compared to electron-rich or electron-neutral boronic acids.[11][12]
However, the presence of fluoride ions, often used as a base or additive in Suzuki reactions, can play a complex role. Fluoride can coordinate to the boronic acid, forming a more nucleophilic trifluoroborate species, which can, in some cases, enhance the rate of transmetalation.[13]
Comparative Kinetic Analysis
Key Comparators:
-
Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as a baseline.
-
4-Fluorophenylboronic Acid: To assess the effect of a single electron-withdrawing fluorine atom.
-
3,5-Difluorophenylboronic Acid: To evaluate the additive effect of two fluorine atoms.
-
4-Carboxyphenylboronic Acid: To compare the effect of a different para-electron-withdrawing group.
-
4-(Aminocarbonyl)phenylboronic Acid: To isolate the effect of the amide group without fluorine substitution.
Expected Kinetic Trends:
The presence of two fluorine atoms and an aminocarbonyl group in the target molecule suggests a significantly electron-deficient aromatic ring. Therefore, it is anticipated to exhibit a slower reaction rate compared to phenylboronic acid and boronic acids with electron-donating or weakly electron-withdrawing substituents. The ortho-fluorine atoms may also introduce steric hindrance, further influencing the rate of transmetalation.[14]
| Boronic Acid | Expected Relative Rate | Rationale |
| Phenylboronic Acid | Baseline (1.0) | Unsubstituted reference point. |
| 4-Fluorophenylboronic Acid | < 1.0 | The electron-withdrawing fluorine atom is expected to decrease the rate of transmetalation compared to phenylboronic acid. |
| 3,5-Difluorophenylboronic Acid | < 1.0 (slower than 4-F) | The additive electron-withdrawing effect of two fluorine atoms will likely lead to a slower reaction rate than the monosubstituted analogue. |
| 4-Carboxyphenylboronic Acid | < 1.0 | The carboxylic acid group is strongly electron-withdrawing, anticipating a reduced reaction rate. |
| 4-(Aminocarbonyl)phenylboronic Acid | < 1.0 | The amide group is also electron-withdrawing, leading to an expected decrease in reactivity compared to the baseline. |
| 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid | << 1.0 | The combined strong electron-withdrawing effects of the two fluorine atoms and the aminocarbonyl group are predicted to result in the slowest reaction rate among the compared boronic acids under standard conditions.[11] |
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of Suzuki-Miyaura reactions requires careful experimental design and precise monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose.
Protocol: Kinetic Monitoring of Suzuki-Miyaura Coupling via HPLC
1. Objective: To determine the initial reaction rate and obtain a kinetic profile for the Suzuki-Miyaura coupling of an aryl halide with 4-(aminocarbonyl)-3,5-difluorophenylboronic acid and its alternatives.
2. Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Internal standard (e.g., biphenyl)
-
Quenching solution (e.g., acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
3. Procedure: a. To a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, boronic acid, palladium catalyst, base, and internal standard. b. Add the degassed solvent via syringe and place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) with vigorous stirring. This is considered time zero (t=0). c. At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. d. Immediately quench the aliquot in a vial containing a known volume of the quenching solution (e.g., 1 mL of acetonitrile) to stop the reaction. e. After the final time point, filter all quenched samples through a syringe filter (0.22 µm) into HPLC vials. f. Analyze the samples by HPLC to determine the concentration of the starting material and the product relative to the internal standard.
4. Data Analysis: a. Generate a calibration curve for the starting material and product using the internal standard. b. Plot the concentration of the product versus time. c. Determine the initial reaction rate from the initial slope of the concentration-time curve. d. Compare the initial rates obtained for 4-(aminocarbonyl)-3,5-difluorophenylboronic acid and the selected alternatives.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis of Suzuki-Miyaura reactions using HPLC.
Conclusion and Outlook
The kinetic performance of 4-(aminocarbonyl)-3,5-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions is intrinsically linked to its highly electron-deficient nature. While this characteristic is advantageous for the stability and utility of the resulting products in medicinal chemistry, it generally leads to slower reaction rates compared to electron-rich or unsubstituted boronic acids. The provided experimental protocol offers a robust framework for quantifying these differences and for optimizing reaction conditions—such as catalyst loading, temperature, and choice of base and ligands—to achieve efficient coupling.[15][16] For researchers and drug development professionals, a thorough understanding of these kinetic principles is essential for the strategic design of synthetic routes and the timely delivery of novel molecular entities.
References
-
ChemRxiv. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? Retrieved from [Link]
-
IDEALS - University of Illinois. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link by andy. Retrieved from [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
-
ACS Publications. (n.d.). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Which boronic acids are used most frequently for synthesis of bioactive molecules ? Retrieved from [Link]
-
National Institutes of Health. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... Retrieved from [Link]
-
ResearchGate. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling a. Retrieved from [Link]
-
PubMed. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]
-
MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Retrieved from [Link]
-
ACS Publications. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]
-
University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Retrieved from [Link]
-
SpringerLink. (n.d.). Kinetic Peculiarities of Suzuki Reaction under Conditions of Competing Substrates in the Presence of Palladium Catalysts Deposted on Sulfonated Porous Aromatic Polymer. Retrieved from [Link]
-
MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Retrieved from [Link]
-
ACS Publications. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki Reaction Under Solvent-Free Conditions. Retrieved from [Link]
-
Sci-Hub. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]
-
ScienceDirect. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]
-
FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Positional Isomerism in Phenylboronic Acids: A Comparative Guide to Mastering Molecular Recognition
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, my experience has repeatedly shown that success in designing intelligent materials and targeted therapeutics often hinges on subtle molecular-level decisions. Among the most critical, yet frequently overlooked, is the choice of substituent position on a phenylboronic acid (PBA) scaffold. This guide moves beyond textbook definitions to provide a field-proven perspective on how the seemingly minor shift of a functional group from the ortho to the meta or para position can profoundly dictate the success of your molecular recognition system.
We will dissect the underlying mechanisms—electronic, steric, and intramolecular—that govern these differences. This is not merely an academic exercise; it is the key to rationally designing systems with optimized binding affinity, selectivity, and kinetics for applications ranging from glucose sensing to targeted drug delivery.[1][2]
The Fundamental Principle: PBA-Diol Interaction
At its core, the utility of PBA in molecular recognition stems from its ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are ubiquitous in biological molecules like saccharides.[1][3] This interaction is governed by a pH-dependent equilibrium between a neutral, trigonal planar (sp² hybridized) boronic acid and an anionic, tetrahedral (sp³ hybridized) boronate.[4] The tetrahedral form is significantly more Lewis acidic and is the primary species responsible for stable diol complexation.[5]
The position of a substituent on the phenyl ring directly modulates the pKₐ of the boronic acid, thereby controlling the concentration of the highly reactive tetrahedral boronate at a given pH. This is the foundational concept upon which positional isomerism exerts its influence.
Caption: Dominant effects governing molecular recognition based on substituent position.
Quantitative Data Comparison
To illustrate these principles, the following table summarizes the typical effects of substituent position on key parameters. The exact values depend heavily on the specific substituent and solvent conditions, but the trends are broadly applicable.
| Parameter | Ortho-Substituted | Meta-Substituted | Para-Substituted | Rationale |
| pKₐ | Highly variable; can be higher or lower depending on intramolecular H-bonding or steric effects. | Follows Hammett parameters; predictable tuning based on inductive effects. | Follows Hammett parameters; strong influence from both inductive and resonance effects. | Electronic effects are the primary driver for pKₐ, but ortho effects can override them. [6] |
| Binding Affinity (Kₐ) | Often lower than meta/para for bulky substituents due to sterics; can be high if intramolecular effects are favorable. | Generally provides a good balance, leading to moderate-to-high affinity. | Can achieve the highest affinity with strong electron-withdrawing groups due to maximal pKₐ depression. | Higher affinity is strongly correlated with a lower pKₐ, which increases the reactive boronate concentration. [3] |
| Selectivity | Can be uniquely high or low; steric hindrance may favor smaller diols, or intramolecular coordination can alter the binding pocket. | Often provides the highest selectivity for structurally similar analytes due to a lack of complicating steric factors. [7] | High affinity may sometimes lead to lower selectivity, as the PBA becomes reactive towards a broader range of diols. | Selectivity is a complex interplay of sterics, electronics, and the geometry of the target diol. |
| Primary Advantage | Access to unique recognition modalities through intramolecular interactions. | Predictable, fine-grained tuning of Lewis acidity. | Maximizing binding affinity through strong electronic modulation. | The choice of isomer depends on the primary goal: unique reactivity, precise control, or strongest binding. |
Experimental Protocols for Characterization
Trustworthy data is the bedrock of scientific advancement. The following protocols are standard, self-validating methods for quantifying the parameters discussed above.
Protocol 1: Determination of pKₐ by Spectroscopic Titration
-
Principle : This method relies on monitoring the change in UV-Vis absorbance of the phenylboronic acid as a function of pH. The transition between the neutral and anionic forms often results in a detectable spectral shift.
-
Step-by-Step Methodology :
-
Preparation : Prepare a stock solution of the target PBA (e.g., 1 mM) in a suitable solvent (e.g., 2% DMSO in water). Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Sample Setup : In a series of cuvettes, add a fixed volume of the PBA stock solution to each buffer, ensuring the final PBA concentration is constant (e.g., 50 µM).
-
Measurement : Record the full UV-Vis spectrum (e.g., 220-400 nm) for each sample.
-
Data Analysis : Identify a wavelength with a significant absorbance change. Plot absorbance at this wavelength versus pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKₐ.
-
Causality Check : The presence of a clear isosbestic point in the spectral overlay indicates a clean transition between two species (neutral and anionic PBA), validating the measurement.
-
Protocol 2: Determination of Binding Constants via ARS Competitive Assay
-
Principle : Alizarin Red S (ARS) is a dye that binds to PBAs, causing an increase in its fluorescence. [3]A competing diol (e.g., glucose) will displace the ARS, leading to a decrease in fluorescence. By quantifying this decrease, the binding constant between the PBA and the diol can be calculated.
-
Step-by-Step Methodology :
-
System Calibration : First, determine the association constant between your PBA and ARS (KARS). Titrate the PBA into a fixed concentration of ARS (e.g., 10 µM in pH 7.4 buffer) and monitor the fluorescence increase (e.g., Ex/Em specific to the ARS-PBA complex). Fit the binding isotherm to determine KARS.
-
Competition Experiment : Prepare a solution containing a fixed concentration of both the PBA and ARS, chosen to ensure significant complex formation (e.g., 80% bound).
-
Titration : Sequentially add increasing concentrations of the target diol (e.g., glucose, fructose) to this solution.
-
Measurement : After each addition, allow the system to equilibrate and record the fluorescence intensity.
-
Data Analysis : Plot the change in fluorescence against the diol concentration. Fit this competitive binding curve to the appropriate model to calculate the association constant (Kₐ) for the PBA-diol interaction.
-
Causality Check : The experiment should be repeated with diols of known varying affinities (e.g., fructose > glucose). The resulting binding constants should follow the expected trend, validating the assay's performance.
-
Caption: Workflow for the Alizarin Red S (ARS) competitive binding assay.
Conclusion and Strategic Outlook
The position of a substituent on a phenylboronic acid is not a trivial detail; it is a primary design parameter.
-
Choose ortho for novel reactivity, where intramolecular interactions can be exploited for unique selectivity or to create complex responsive systems.
-
Choose meta for predictable, systematic optimization, making it ideal for applications requiring fine-tuned affinity and high selectivity among similar analytes.
-
Choose para for applications demanding the highest possible binding affinity at physiological pH, such as in highly sensitive glucose sensors or for robust material cross-linking.
Understanding these positional effects empowers researchers and drug developers to move from a trial-and-error approach to one of rational design. By selecting the correct isomer, you can significantly accelerate the development of next-generation sensors, targeted therapies, and dynamic materials that perform with precision and reliability.
References
- Anslyn, E. V. et al. (2021). Internal and External Catalysis in Boronic Ester Networks. American Chemical Society.
- Christensen, M. K. et al. (n.d.). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. PMC - NIH.
- American Chemical Society. (n.d.). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society.
- Djanashvili, K. et al. (2005). Molecular recognition of sialic acid end groups by phenylboronates. PubMed.
- Bodman, S. E. et al. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. Organic Chemistry Frontiers (RSC Publishing).
- MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI.
- Bodman, S. E. et al. (2022). Impact of varying the phenylboronic acid position in macrocyclic Eu(III) complexes on the recognition of adenosine monophosphate. RSC Publishing.
- Bull, S. D. et al. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. PMC - NIH.
- De Luca, L. et al. (2019). Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. PMC - NIH.
- PMC - PubMed Central. (n.d.). Phenylboronic acid in targeted cancer therapy and diagnosis.
- NIH. (2025). Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis.
- RSC Publishing. (n.d.). Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol. Dalton Transactions.
- Bodman, S. E. et al. (2023). Supplementary information files for Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate. Loughborough University.
- ResearchGate. (2025). Thermodynamics of complexation reactions of borate and phenylboronate with diol, triol and tetritol | Request PDF.
- MDPI. (n.d.). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes.
- MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications.
- ResearchGate. (2025). Substituent effect on anthracene-based bisboronic acid glucose sensors | Request PDF.
- OBAT. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups.
- MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- ResearchGate. (2025). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines | Request PDF.
- ResearchGate. (2025). Phenyl boronic acid complexes of diols and hydroxyacids.
- Brooks, W. L. A. et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega.
- Semantic Scholar. (2018). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation.
Sources
- 1. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of varying the phenylboronic acid position in macrocyclic Eu(iii) complexes on the recognition of adenosine monophosphate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Ascendancy of Boronic Acids: A Comparative Guide to Overcoming β-Lactamase-Mediated Resistance
The escalating crisis of antibiotic resistance, driven significantly by the production of β-lactamase enzymes, demands innovative strategies to preserve the efficacy of our most critical β-lactam antibiotics.[1][2] Among the arsenal of β-lactamase inhibitors (BLIs), boronic acid derivatives have emerged as a clinically significant and versatile class, capable of neutralizing a broad spectrum of these resistance-conferring enzymes.[1][3] This guide provides an in-depth evaluation of the inhibitory potency of key boronic acid derivatives, offering a comparative analysis supported by experimental data and detailed protocols for researchers in drug development.
The Mechanistic Edge: Why Boronic Acids Excel
Unlike traditional β-lactam-based inhibitors, which can be susceptible to resistance mechanisms themselves, boronic acids employ a distinct and highly effective mechanism of action.[4] They act as transition-state analogs, reversibly forming a covalent bond with the catalytic serine residue in the active site of serine-β-lactamases (Classes A, C, and D).[5][6] This forms a stable tetrahedral adduct that mimics the high-energy intermediate of β-lactam hydrolysis, effectively sequestering the enzyme and preventing the degradation of the partner antibiotic.[7] Notably, certain boronic acid derivatives also exhibit inhibitory activity against metallo-β-lactamases (MBLs, Class B) through a competitive inhibition mechanism, addressing a critical gap in the activity of many other BLIs.[5][8]
Caption: Mechanism of serine β-lactamase inhibition by boronic acids.
A Comparative Analysis of Leading Boronic Acid Derivatives
The clinical and developmental landscape of boronic acid BLIs is rapidly evolving. Here, we compare the inhibitory profiles of three prominent examples: vaborbactam, taniborbactam, and xeruborbactam.
| Inhibitor | Partner Antibiotic | FDA Status | Key Inhibitory Spectrum |
| Vaborbactam | Meropenem | Approved | Potent against Class A (especially KPC) and Class C β-lactamases.[6][9] Lacks activity against Class B (MBLs) and Class D (OXA-type) carbapenemases.[6] |
| Taniborbactam | Cefepime | Investigational | Broad-spectrum inhibitor of Class A, C, and D serine-β-lactamases, as well as Class B metallo-β-lactamases (e.g., NDM, VIM).[8][10][11] |
| Xeruborbactam | Ceftibuten, Cefiderocol | Investigational | A cyclic boronate inhibitor of numerous serine and metallo-β-lactamases.[12][13][14] |
Quantitative Inhibitory Potency
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) and inhibition constants (Kᵢ) of these derivatives against key β-lactamase enzymes. Lower values indicate higher potency.
| β-Lactamase | Vaborbactam | Taniborbactam |
| Class A | ||
| KPC-2 | IC₅₀: ~80 nM[7] | Kᵢ: 0.019-0.081 µM[15] |
| CTX-M-15 | Potent inhibitor[9] | Potent inhibitor[15] |
| SHV-1 | IC₅₀: ~600 nM for some derivatives[16] | Potent inhibitor[15] |
| Class B (MBLs) | ||
| NDM-1 | Not active[6] | Kᵢ: 0.019-0.081 µM[15] |
| VIM-2 | Not active[6] | Potent inhibitor[8] |
| Class C | ||
| AmpC | Potent inhibitor[9] | Potent inhibitor[15] |
| Class D | ||
| OXA-48 | Not active[6] | Potent inhibitor[15] |
Note: Direct comparative studies for xeruborbactam are emerging as it progresses through clinical trials. Available data suggests potent activity against a broad range of serine and metallo-β-lactamases.[14]
Experimental Workflow: Assessing Inhibitory Potency
A robust and reproducible method for evaluating the inhibitory potency of novel compounds is crucial. The nitrocefin assay is a widely accepted spectrophotometric method for determining β-lactamase activity and inhibition.[17][18][19]
Caption: Experimental workflow for the nitrocefin-based β-lactamase inhibition assay.
Detailed Protocol for IC₅₀ Determination
Objective: To determine the concentration of a boronic acid derivative required to inhibit 50% of the activity of a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Boronic acid inhibitor stock solution (in DMSO)
-
Nitrocefin stock solution (in DMSO)[20]
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 486 nm[21]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the β-lactamase in assay buffer to a final concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes.
-
Perform serial dilutions of the boronic acid inhibitor in assay buffer to create a range of concentrations to be tested.
-
Prepare a working solution of nitrocefin in assay buffer. The final concentration in the assay is typically 50-100 µM.[22]
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the β-lactamase working solution to each well.
-
Add an equal volume of each inhibitor dilution to the respective wells. Include a control well with assay buffer instead of the inhibitor (100% activity) and a blank well with buffer only.
-
Pre-incubate the enzyme and inhibitor mixture at room temperature for a defined period (e.g., 10-15 minutes) to allow for binding.[22]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the microplate in the reader and begin measuring the change in absorbance at 486 nm over time (kinetic mode).[21] The hydrolysis of the yellow nitrocefin results in a red product with increased absorbance at this wavelength.[19]
-
-
Data Analysis:
-
Determine the initial rate of reaction (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22]
-
Concluding Remarks
Boronic acid derivatives represent a paradigm shift in the fight against β-lactamase-mediated resistance. Their unique mechanism of action and the potential for broad-spectrum activity, including against challenging metallo-β-lactamases, position them as a cornerstone of current and future antimicrobial chemotherapy.[3][5][23] The continued exploration of structure-activity relationships and the development of novel boronic acid scaffolds hold immense promise for extending the lifespan of our life-saving β-lactam antibiotics.[7][16][24]
References
-
Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design. Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
-
Taniborbactam - Wikipedia. Wikipedia. Available from: [Link]
-
Xeruborbactam + Ceftibuten - Qpex Biopharma. Qpex Biopharma. Available from: [Link]
-
Xeruborbactam + Cefiderocol - Qpex Biopharma. Qpex Biopharma. Available from: [Link]
-
Rapid detection of β-lactamase activity using the rapid Amp NP test - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
The Next-Generation β-Lactamase Inhibitor Taniborbactam Restores the Morphological Effects of Cefepime in KPC-Producing Escherichia coli | Microbiology Spectrum. Microbiology Spectrum. Available from: [Link]
-
Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma. Qpex Biopharma. Available from: [Link]
-
Nitrocefin - Wikipedia. Wikipedia. Available from: [Link]
-
Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - MDPI. MDPI. Available from: [Link]
-
Overcoming Metallo-β-Lactamases: A Review of Cefepime-Taniborbactam. ContagionLive. Available from: [Link]
-
VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Discovery of Taniborbactam (VNRX-5133): A Broad-Spectrum Serine- and Metallo-β-lactamase Inhibitor for Carbapenem-Resistant Bacterial Infections | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available from: [Link]
-
(Ceftibuten + xeruborbactam) by Qpex Biopharma for Pyelonephritis: Likelihood of Approval. Pharmaceutical Technology. Available from: [Link]
-
Nitrocefin for Advanced β-Lactamase Detection in Emerging Pathogens. Ex-Alpha. Available from: [Link]
-
Nitrocefin in β-Lactamase Detection: Insights for Multidrug-Resistance Mechanism Studies. Ex-Alpha. Available from: [Link]
-
Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses | Antimicrobial Agents and Chemotherapy - ASM Journals. ASM Journals. Available from: [Link]
-
Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. Available from: [Link]
-
β-Lactamase inhibitor - Wikipedia. Wikipedia. Available from: [Link]
-
Will morphing boron-based inhibitors beat the β-lactamases? - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase - ACS Publications. ACS Publications. Available from: [Link]
-
Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae | Antimicrobial Agents and Chemotherapy - ASM Journals. ASM Journals. Available from: [Link]
-
Xeruborbactam - Qpex Biopharma - AdisInsight. AdisInsight. Available from: [Link]
-
Clinical Role of beta-lactam/beta-lactamase Inhibitor Combinations - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC. National Center for Biotechnology Information. Available from: [Link]
-
Meropenem/vaborbactam: a next generation β-lactam β-lactamase inhibitor combination. e-lactamase.com. Available from: [Link]
-
Structure-based enhancement of boronic acid-based inhibitors of AmpC beta-lactamase - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. YouTube. Available from: [Link]
-
Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC. National Center for Biotechnology Information. Available from: [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. MDPI. Available from: [Link]
-
Determination of IC50 values for different inhibitors. The residual... - ResearchGate. ResearchGate. Available from: [Link]
-
Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available from: [Link]
-
Assays for Β-Lactamase Activity and Inhibition - Springer Nature Experiments. Springer Nature Experiments. Available from: [Link]
-
What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - NIH. National Center for Biotechnology Information. Available from: [Link]
-
Table 1 Comparison of IC 50 values of classic β-lactamase inhibitors IC... - ResearchGate. ResearchGate. Available from: [Link]
-
Assays for beta-lactamase activity and inhibition - PubMed. National Center for Biotechnology Information. Available from: [Link]
-
IC50 values for different β-lactamase inhibitors against CTX-M-33 and... - ResearchGate. ResearchGate. Available from: [Link]
-
TABLE 4 . IC 50 values of -lactamase inhibitors Inhibitor IC 50 (M) a... - ResearchGate. ResearchGate. Available from: [Link]
-
Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. Wiley Online Library. Available from: [Link]
-
Beta-Lactamase Inhibitor Screening Kit (Colorimetric) (#BN01020) - Assay Genie. Assay Genie. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Taniborbactam - Wikipedia [en.wikipedia.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Xeruborbactam + Ceftibuten - Qpex Biopharma [qpexbio.com]
- 13. Xeruborbactam + Cefiderocol - Qpex Biopharma [qpexbio.com]
- 14. Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action - Qpex Biopharma [qpexbio.com]
- 15. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Rapid detection of β-lactamase activity using the rapid Amp NP test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nitrocefin - Wikipedia [en.wikipedia.org]
- 19. nitrocefin.com [nitrocefin.com]
- 20. toku-e.com [toku-e.com]
- 21. nitrocefin.com [nitrocefin.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
Immediate Safety and Hazard Assessment
Substituted phenylboronic acids, as a class of compounds, warrant careful handling due to their potential hazards. Based on data from analogous compounds, 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid should be treated as a hazardous substance.
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]
-
Harmful if Swallowed: Some boronic acid derivatives are harmful if ingested.[2][4]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles, and a lab coat.[5][6]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or fumes.[5][6]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Incompatible Materials: Store and dispose of this compound separately from strong oxidizing agents, strong acids, and strong bases.[4][5]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for analogous phenylboronic acid compounds. This information provides a clear indication of the risk profile for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity | H335 | May cause respiratory irritation.[2][4] |
| Acute oral toxicity | H302 | Harmful if swallowed.[2][4] |
Step-by-Step Disposal Procedures
The disposal of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Waste Characterization: The waste must be classified as a hazardous solid organic waste.[5]
-
Packaging:
-
Labeling:
-
Storage and Disposal:
-
Segregation: Any labware (e.g., weighing boats, spatulas), disposable gloves, or absorbent paper contaminated with 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid must also be treated as hazardous waste.[5]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[5]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid").[5]
-
Disposal: Dispose of this container through your institution's hazardous waste program.[5]
Empty containers that held 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid must be properly decontaminated before disposal to prevent environmental contamination.[6]
-
Initial Rinse (Hazardous Waste):
-
Subsequent Rinses:
-
Perform at least two additional rinses with the solvent.[5]
-
Depending on your institution's policies and local regulations, subsequent rinses may be permissible for drain disposal. However, the most conservative and often required approach is to collect all rinses as hazardous waste.
-
-
Final Disposal of the Container:
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area.
-
Deface the original label on the container.[6]
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[6]
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
PPE: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid and associated waste.
Caption: Disposal workflow for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Conclusion
The proper disposal of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is essential for maintaining a safe laboratory environment and ensuring environmental compliance. By adhering to the procedures outlined in this guide, researchers can effectively manage this chemical waste stream. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet, if available, for the most comprehensive information.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
J.T. EATON & CO., INC. (2008, May 14). MATERIAL SAFETY DATA SHEET - Boric Acid. Arbico Organics. Retrieved from [Link]
-
PubChem. (2026, January 10). 4-Fluorophenylboronic acid. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste. Retrieved from [Link]
-
MIT Environmental Health & Safety. (n.d.). Chemicals. Retrieved from [Link]
-
MIT Environmental Health and Safety. (2020, October 15). EHS-0032 Hazardous Waste Management. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Difluorophenylboronic acid. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Oregon State University Environmental Health & Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Difluorophenylboronic acid. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.de [fishersci.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.mit.edu [ehs.mit.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. cdn.arbico-organics.com [cdn.arbico-organics.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid
This guide provides essential safety and logistical information for the handling and disposal of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid. As drug development professionals, researchers, and scientists, a comprehensive understanding of the appropriate personal protective equipment (PPE) is paramount to ensuring laboratory safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and precision.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is not available, the hazards can be inferred from data on structurally similar compounds, such as other difluorophenylboronic acids. The primary hazards associated with this class of compounds include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][3][4]
-
Harmful if Swallowed: Oral ingestion of similar boronic acids is harmful.[2][4][5][6]
Some boron-containing compounds may also pose reproductive toxicity risks with chronic or high-dose exposure.[7][8][9] Therefore, it is crucial to handle 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid with appropriate caution and the correct PPE.
The Hierarchy of Controls: A Foundational Approach to Safety
Before detailing specific PPE, it is essential to understand the hierarchy of controls, a fundamental concept in laboratory safety. PPE is the last line of defense.
-
Elimination/Substitution: The most effective control is to eliminate the hazard or substitute it with a less hazardous alternative.
-
Engineering Controls: If elimination or substitution is not feasible, engineering controls should be implemented. For powdered chemicals like 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, this primarily involves the use of a chemical fume hood to minimize inhalation exposure.[10][11][12]
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes proper training, clear signage, and established standard operating procedures (SOPs).
-
Personal Protective Equipment (PPE): PPE is to be used in conjunction with the above controls to further minimize exposure.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical for the safe handling of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side shields are required for any work with this compound.
-
Goggles: Chemical splash goggles should be worn when there is a risk of splashing, such as when preparing solutions or during transfer of the material.[10][13]
-
Face Shield: In situations with a higher risk of splashing or when handling larger quantities, a face shield should be worn in addition to goggles for full-face protection.
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[14] It is crucial to inspect gloves for any signs of degradation or punctures before use and to change them frequently.[15] For prolonged contact or in the event of a spill, heavier-duty gloves may be necessary.
-
Lab Coat: A lab coat should be worn to protect street clothing and skin from contamination.[10][11][13] The lab coat should be buttoned and have long sleeves.
-
Full-Body Protection: For large-scale operations or when there is a significant risk of exposure, additional protective clothing, such as a chemical-resistant apron or coveralls, may be required.[14][16][17]
-
Footwear: Closed-toe shoes that cover the entire foot are required in the laboratory at all times to protect against spills.[10]
Respiratory Protection
Work with powdered 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid should be conducted in a chemical fume hood to avoid the generation of airborne dust.[10][12] If a fume hood is not available or if there is a potential for dust generation outside of a contained system, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[13][17]
PPE for Specific Laboratory Operations
The level of PPE required will vary depending on the specific task being performed. The following table provides guidance for common laboratory operations.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing (in a fume hood) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Preparing Solutions | Chemical splash goggles | Nitrile gloves | Lab coat | Not required (in fume hood) |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Lab coat | Not required (in fume hood) |
| Small Spill Cleanup (<1g) | Chemical splash goggles | Nitrile gloves | Lab coat | NIOSH-approved respirator |
| Large Spill Cleanup (>1g) | Goggles and face shield | Heavy-duty nitrile gloves | Chemical-resistant apron/coveralls | NIOSH-approved respirator |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Lab coat | Not generally required |
Standard Operating Procedures
Safe Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Confirm that a chemical fume hood is available and functioning correctly.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Handling: Conduct all manipulations of the solid compound within a chemical fume hood to prevent inhalation of dust.[10][12]
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with a damp cloth.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles/face shield, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1][2][5]
Spill Cleanup Protocol
-
Evacuate and Alert: Alert others in the vicinity of the spill. If the spill is large, evacuate the immediate area.
-
Don Appropriate PPE: Before cleaning the spill, don the appropriate PPE as indicated in the table above, including respiratory protection.
-
Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust.[8] Use a dustpan and brush designated for chemical spills. Do not use water unless necessary, as it may cause the material to cake.[8]
-
Collection: Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[8][18]
-
Decontamination: Wipe the spill area with a damp cloth.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
All waste containing 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[1][3][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[18]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid.
Caption: Decision workflow for selecting appropriate PPE.
Conclusion
The safe handling of 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid is contingent upon a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adhering to the hierarchy of controls, selecting the correct PPE for each task, and following established protocols for handling, spill cleanup, and disposal, researchers can minimize their risk of exposure and maintain a safe laboratory environment.
References
-
ECP Labchem. Safety Data Sheet: Boric acid AR Granular. Retrieved from [Link]
-
Questron Technologies. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]
-
IsoLab. Standard Operating Procedure: Boric Acid. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Lab Alley. Boric Acid Safety & Hazards. Retrieved from [Link]
-
Lab Alley. How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Hansen, N. I., et al. (2021). Toxicity of boric acid, borax and other boron containing compounds: A review. Regulatory Toxicology and Pharmacology, 121, 104873. [Link]
-
MedicineNet. Is Boric Acid Safe for Humans?. Retrieved from [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
-
Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2020779118. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. ecplabchem.co.nz [ecplabchem.co.nz]
- 8. laballey.com [laballey.com]
- 9. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. questron.ca [questron.ca]
- 11. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. download.basf.com [download.basf.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. realsafety.org [realsafety.org]
- 18. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
